molecular formula C27H46O2 B132067 Delta-Tocopherol CAS No. 119-13-1

Delta-Tocopherol

カタログ番号: B132067
CAS番号: 119-13-1
分子量: 402.7 g/mol
InChIキー: GZIFEOYASATJEH-VHFRWLAGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-Tocopherol is a vitamer of vitamin E recognized for its distinct biological activities and research value, separate from the more common alpha-tocopherol. Its primary research applications stem from its potent antioxidant properties and its ability to modulate specific cell-signaling pathways. Studies highlight its role in investigating cancer progression, with research indicating it may help prevent hormone-dependent breast cancer, colon carcinogenesis, and lung tumorigenesis . Its anti-angiogenic effects are also a key area of scientific inquiry . Beyond oncology, this compound is a valuable tool in neurological research, where it has been shown to elevate L-type calcium channel activity to influence neuronal differentiation . It is also used in metabolic studies, particularly in models of lipid storage disorders, where it has demonstrated an ability to reduce lipid accumulation . Unlike alpha-tocopherol, this compound is noted for its ability to trap reactive nitrogen species and its lack of metal chelating power, making it a subject of interest in specific models of oxidative stress . Its research utility is further distinguished by its propensity to promote a pro-inflammatory response mediated through reactive oxygen species and the activation of Nrf2 and NF-κB pathways, offering a contrasting effect to other tocopherols . This complex mechanism of action makes it a crucial compound for dissecting the nuanced roles of vitamin E forms in cellular function and disease pathology.

特性

IUPAC Name

(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFEOYASATJEH-VHFRWLAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Record name DELTA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046263
Record name D-delta-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light, Solid
Record name DELTA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119-13-1
Record name δ-Tocopherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Tocopherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-delta-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.-TOCOPHEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU84X1II0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name delta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Delta-Tocopherol: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin E is a critical fat-soluble antioxidant, with tocotrienols and tocopherols as its main constituents. Each of these is further divided into alpha (α), beta (β), gamma (γ), and delta (δ) isoforms. While α-tocopherol is the most abundant form in vivo, emerging in vitro evidence highlights the significant and often superior antioxidant capabilities of δ-tocopherol. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of delta-tocopherol, detailing its mechanisms of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects primarily through its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals. This action breaks the chain reaction of lipid peroxidation, a key process in cellular damage. The antioxidant activity of tocopherol isomers in vitro often follows the order: δ > γ > β > α.[1] The fewer methyl groups on the chromanol ring of δ-tocopherol are thought to contribute to its higher antioxidant activity in some in vitro systems.

Beyond direct radical scavenging, δ-tocopherol's antioxidant properties are linked to its influence on key cellular signaling pathways involved in the oxidative stress response.

Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. Tocopherols, including δ-tocopherol, have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE delta_Tocopherol δ-Tocopherol delta_Tocopherol->Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2 Induces dissociation

Nrf2 signaling pathway activation by δ-tocopherol.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The activation of NF-κB is a central event in inflammatory responses, which are closely linked to oxidative stress. Some studies suggest that tocotrienols, and to a lesser extent tocopherols, can inhibit the activation of NF-κB. By suppressing the NF-κB pathway, δ-tocopherol may reduce the expression of pro-inflammatory genes, thereby mitigating inflammation-associated oxidative damage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB IkB IκB NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB->Proteasome Degradation IKK IKK IKK->IkB Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription delta_Tocopherol δ-Tocopherol delta_Tocopherol->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK

Inhibition of the NF-κB signaling pathway by δ-tocopherol.

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data on the in vitro antioxidant activity of δ-tocopherol in comparison to other tocopherol isomers.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH Assay (IC50 in µM)Reference
δ-Tocopherol Data not consistently available in a comparable format
α-Tocopherol~12.1 (comparable to BHT and Trolox)[2]
γ-TocopherolData not consistently available in a comparable format
β-TocopherolData not consistently available in a comparable format

Note: IC50 values are highly dependent on the specific experimental conditions and are best used for relative comparison within the same study.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Values

CompoundORAC Value (µmol TE/g)Reference
δ-Tocopherol Data not consistently available in a comparable format
d-α-Tocopherol (87%)1,293[3]
Mixed Tocopherols (70%)1,948[3]
Tocotrienols (30%)1,229[3]

Table 3: Inhibition of Lipid Peroxidation

CompoundModel SystemInhibition of Lipid PeroxidationReference
δ-Tocopherol Rat brain homogenatesMore potent than α-tocopherol[2]
α-TocopherolRat brain homogenatesLess potent than PMC (a derivative)[2]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate δ-tocopherol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) r1 Mix δ-tocopherol/control solution with DPPH solution in a microplate or cuvette p1->r1 p2 Prepare δ-tocopherol and control (e.g., Trolox, ascorbic acid) at various concentrations p2->r1 r2 Incubate in the dark (e.g., 30 minutes at room temperature) r1->r2 m1 Measure absorbance at ~517 nm using a spectrophotometer r2->m1 m2 Calculate % scavenging activity m1->m2 m3 Determine IC50 value m2->m3

Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Dissolve δ-tocopherol and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate p2 Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm p1->p2 r1 Mix δ-tocopherol/control solution with diluted ABTS•+ solution p2->r1 p3 Prepare δ-tocopherol and control (e.g., Trolox) at various concentrations p3->r1 r2 Incubate at room temperature r1->r2 m1 Measure absorbance at 734 nm r2->m1 m2 Calculate % inhibition m1->m2 m3 Determine Trolox Equivalent Antioxidant Capacity (TEAC) m2->m3

Experimental workflow for the ABTS assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of δ-tocopherol and a standard (e.g., Trolox) in a suitable solvent and make serial dilutions.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction (in a microplate reader) cluster_measurement Measurement & Analysis p1 Prepare fluorescein solution r1 Mix δ-tocopherol/control with fluorescein p1->r1 p2 Prepare AAPH (peroxyl radical generator) solution p3 Prepare δ-tocopherol and control (e.g., Trolox) at various concentrations p3->r1 r2 Incubate at 37°C r1->r2 r3 Add AAPH to initiate the reaction r2->r3 m1 Monitor fluorescence decay over time r3->m1 m2 Calculate the Area Under the Curve (AUC) m1->m2 m3 Determine ORAC value relative to Trolox m2->m3

Experimental workflow for the ORAC assay.

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4). Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the same buffer just before use.

  • Sample and Standard Preparation: Prepare serial dilutions of δ-tocopherol and Trolox in the phosphate buffer.

  • Assay in a 96-well Plate: To each well, add the sample or standard followed by the fluorescein solution. Incubate the plate at 37°C.

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified period (e.g., 60-90 minutes).

  • Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.[3]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is taken up by cells and fluoresces upon oxidation by peroxyl radicals.

CAA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_oxidation Oxidative Stress Induction cluster_measurement Measurement & Analysis c1 Seed HepG2 cells in a 96-well plate and incubate for 24h c2 Treat cells with δ-tocopherol and control (e.g., quercetin) c1->c2 c3 Load cells with DCFH-DA c2->c3 c4 Wash cells to remove extracellular compounds c3->c4 o1 Add AAPH to induce peroxyl radical formation c4->o1 m1 Measure fluorescence intensity over time o1->m1 m2 Calculate the CAA value m1->m2

Experimental workflow for the CAA assay.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with various concentrations of δ-tocopherol and a standard antioxidant (e.g., quercetin) for a specified period.

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

  • Oxidative Stress: After removing the excess DCFH-DA, add AAPH to the cells to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[4]

Conclusion

In vitro studies consistently demonstrate that δ-tocopherol is a potent antioxidant, often exhibiting superior activity in scavenging free radicals and inhibiting lipid peroxidation compared to other tocopherol isomers. Its ability to modulate key signaling pathways, such as Nrf2 and NF-κB, further underscores its potential as a protective agent against oxidative stress-related damage. The standardized assays detailed in this guide provide robust and reproducible methods for quantifying the antioxidant efficacy of δ-tocopherol and other related compounds, which is essential for ongoing research and the development of novel therapeutic strategies. For professionals in drug development, the distinct properties of δ-tocopherol merit further investigation for applications where potent, localized antioxidant activity is desired.

References

The Comprehensive Guide to Delta-Tocopherol in Plant Oils: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources of delta-tocopherol in plant oils. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological and analytical pathways to serve as a comprehensive resource in the study of vitamin E isomers.

Executive Summary

This compound, a key isomer of the vitamin E family, is a potent lipid-soluble antioxidant naturally present in various plant oils. While often found in lower concentrations than its alpha- and gamma- counterparts, this compound exhibits unique biological activities that are of significant interest in pharmaceutical and nutritional research. This guide offers a thorough examination of its distribution in common and specialty plant oils, methodologies for its precise quantification, and the biochemical pathways governing its synthesis in plants.

Quantitative Analysis of this compound in Plant Oils

The concentration of this compound varies significantly across different plant oil sources. Soybean oil is consistently reported as one of the richest natural sources of this isomer. The following table summarizes the quantitative data for this compound content in a range of commercially important plant oils, compiled from multiple analytical studies.

Plant OilThis compound Content (mg/kg)Analytical MethodReference(s)
Soybean Oil147 - 245HPLC[1]
Canola Oil22.9HPLC[1]
Corn OilPresent, but often below quantification limits or not detected in some studiesHPLC[2]
Rapeseed OilDetected in crude oil, often absent in refined oilHPLC[2]
Pomegranate Seed OilHigh levels of total tocopherols, specific this compound data variableHPLC[3]
Wheat Germ OilHigh in alpha-tocopherol, lower in this compoundHPLC[3]
Fig Seed OilHigh levels of total tocopherols, specific this compound data variableHPLC[3]
Evening Primrose OilHighest levels of this compound among some specialty oilsHPLC[3]

Note: The concentration of tocopherols can be influenced by factors such as the plant variety, growing conditions, and the oil refining process.[2][3] The refining process, particularly deodorization, can lead to significant losses of all tocopherol isomers.[2]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in plant oils is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical techniques employed.[4][5]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a widely used method for the separation and quantification of tocopherol isomers.

1. Sample Preparation (Direct Dilution Method):

  • Accurately weigh approximately 0.1 g of the plant oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in a suitable solvent mixture, such as methanol:hexane:tetrahydrofuran.[6]

  • Vortex the mixture vigorously for 1 minute to ensure complete dissolution.

  • Centrifuge the sample to separate any insoluble components.

  • Transfer an aliquot of the clear supernatant into an HPLC vial for analysis.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detector: Fluorescence detector with excitation at 290 nm and emission at 325 nm for high sensitivity and selectivity.[6] Alternatively, a UV detector set at 295 nm can be used.[7]

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound content in the oil sample by comparing its peak area to the calibration curve.

Protocol 2: Saponification-Based Extraction for Total Tocopherol Analysis

Saponification is employed to release esterified tocopherols, providing a measure of the total tocopherol content.

1. Saponification:

  • Weigh 1-2 g of the oil sample into a round-bottom flask.

  • Add an ethanolic solution of potassium hydroxide (e.g., 10% w/v).

  • Reflux the mixture at 80-90 °C for 30-60 minutes under a nitrogen atmosphere to prevent oxidation.[5]

2. Extraction:

  • After cooling, transfer the saponified mixture to a separatory funnel.

  • Add distilled water and an organic solvent such as n-hexane or diethyl ether for extraction.

  • Shake vigorously and allow the layers to separate.

  • Collect the upper organic layer containing the unsaponifiable matter (including tocopherols).

  • Repeat the extraction process two more times to ensure complete recovery.

  • Wash the combined organic extracts with distilled water until neutral pH is achieved.

  • Dry the extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

3. Analysis:

  • Re-dissolve the dried extract in a known volume of the HPLC mobile phase or a suitable solvent for SFC analysis.

  • Proceed with chromatographic analysis as described in Protocol 1 or the SFC protocol below.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to HPLC for tocopherol analysis.[8]

1. Sample Preparation:

  • Dilute 500 µL of the oil sample with n-hexane.[8]

  • Vortex the sample before injection.

2. SFC System and Conditions:

  • Column: Amino- or silica-based column (e.g., Shim-pack UC-NH2).[8]

  • Mobile Phase: Supercritical carbon dioxide as the primary mobile phase with a modifier such as methanol or ethanol.[8][9]

  • Flow Rate: 3-5 mL/min.[8]

  • Back Pressure: ~15 MPa.

  • Column Temperature: 40 °C.[8]

  • Detector: UV or Diode Array Detector (DAD).

  • Injection Volume: 5-20 µL.

3. Quantification:

  • Similar to HPLC, quantification is achieved by using a calibration curve generated from this compound standards.

Tocopherol Biosynthesis Pathway

The biosynthesis of tocopherols in plants is a well-characterized pathway that primarily occurs in the plastids.[1] The pathway involves the condensation of a polar chromanol head group, derived from the shikimate pathway, and a hydrophobic phytyl tail, originating from the methylerythritol 4-phosphate (MEP) pathway.

Tocopherol_Biosynthesis hpp p-Hydroxyphenylpyruvate hppd HPPD hpp->hppd pdp Phytyl Diphosphate vte2 VTE2 (HPT) pdp->vte2 hga Homogentisic Acid (HGA) hga->vte2 mpbq 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) vte3 VTE3 (MPBQ MT) mpbq->vte3 vte1 VTE1 (TC) mpbq->vte1 dmpbq 2,3-Dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ) dmpbq->vte1 delta_tocopherol δ-Tocopherol vte4 VTE4 (γ-TMT) delta_tocopherol->vte4 gamma_tocopherol γ-Tocopherol gamma_tocopherol->vte4 beta_tocopherol β-Tocopherol alpha_tocopherol α-Tocopherol hppd->hga vte2->mpbq vte3->dmpbq vte1->delta_tocopherol vte1->gamma_tocopherol vte4->beta_tocopherol vte4->alpha_tocopherol

Caption: Tocopherol biosynthesis pathway in plants.

Experimental Workflow for Tocopherol Analysis

The general workflow for the analysis of this compound in plant oils involves several key stages, from sample acquisition to data interpretation.

Experimental_Workflow sample Plant Oil Sample prep Sample Preparation sample->prep dilution Direct Dilution prep->dilution for free tocopherols saponification Saponification & Extraction prep->saponification for total tocopherols analysis Chromatographic Analysis dilution->analysis saponification->analysis hplc HPLC analysis->hplc sfc SFC analysis->sfc detection Detection hplc->detection sfc->detection quantification Data Acquisition & Quantification detection->quantification report Reporting of Results quantification->report

Caption: General experimental workflow for tocopherol analysis.

Conclusion

This technical guide provides a foundational resource for the study of this compound in plant oils. The presented data highlights soybean oil as a primary natural source. The detailed analytical protocols offer practical guidance for accurate quantification, while the visualized pathways provide a clear understanding of the underlying biochemistry and experimental procedures. This consolidated information is intended to support and accelerate research and development efforts in the fields of nutrition, pharmacology, and food science.

References

Delta-Tocopherol in Mammals: A Technical Guide to Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. Each class contains four isoforms (alpha, beta, gamma, and delta) that differ in the number and position of methyl groups on the chromanol ring. While alpha-tocopherol is the most abundant form in mammalian tissues and has been the most studied, there is growing interest in the biological activities of other isoforms, particularly delta-tocopherol.[1] This technical guide provides an in-depth overview of the current understanding of this compound metabolism and bioavailability in mammals, with a focus on quantitative data, experimental methodologies, and the key regulatory pathways.

I. Absorption and Bioavailability

The absorption of all vitamin E isoforms, including this compound, is a complex process intertwined with lipid digestion and absorption.[2] In the gastrointestinal tract, tocopherols are released from the food matrix and incorporated into mixed micelles, which are then absorbed by enterocytes.[3] While it was once thought to be a passive diffusion process, recent evidence suggests the involvement of membrane transporters.[4]

The bioavailability of this compound is generally lower than that of alpha-tocopherol. This difference is not due to absorption efficiency, as all isoforms are absorbed similarly, but rather to post-absorptive discrimination.[2][4] The primary factor influencing the differential bioavailability is the preferential binding of alpha-tocopherol by the hepatic alpha-tocopherol transfer protein (α-TTP).[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from studies in various mammalian models.

Table 1: Pharmacokinetics of this compound in Mice Following a Single Oral Gavage

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (h·µg/mL)Reference
10-2 or 4-[3]
50-2 or 4-[3]
250-2 or 4-[3]

Note: Specific Cmax and AUC values were not provided in the abstract, but the study indicated dose-dependent increases.

Table 2: Pharmacokinetics of this compound in Rats Following a Single Oral Gavage of a Mixed Tocopherol Formulation (11 mg/kg δ-T)

ParameterValueReference
CmaxNot explicitly stated for δ-T[7]
TmaxNot explicitly stated for δ-T[7]

Note: The study focused on the pharmacokinetics of gamma-tocopherol and the metabolites of all administered tocopherols.

II. Metabolism of this compound

Once absorbed and transported to the liver, tocopherols undergo metabolism primarily through a pathway initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes.[7][8]

Key Metabolic Players
  • Cytochrome P450 4F2 (CYP4F2): This is the primary enzyme responsible for initiating the catabolism of all tocopherol isoforms.[8][9] However, it exhibits different affinities and catalytic activities for each isoform.

  • Alpha-Tocopherol Transfer Protein (α-TTP): This hepatic protein has a high affinity for alpha-tocopherol, selectively incorporating it into nascent very low-density lipoproteins (VLDL) for transport to other tissues.[1][5] Its affinity for other tocopherols is significantly lower.

Metabolic Pathway

The metabolism of this compound follows a sequential process:

  • ω-Hydroxylation: CYP4F2 hydroxylates the terminal methyl group of the phytyl side chain to form 13'-hydroxychromanol (13'-OH).[3][8]

  • Oxidation: The 13'-OH is further oxidized to 13'-carboxychromanol (13'-COOH).[3][8]

  • β-Oxidation: The phytyl tail of 13'-COOH is progressively shortened by β-oxidation, yielding a series of carboxychromanol metabolites with shorter side chains.[7]

  • Final Metabolites: The end product of this pathway is 3'-(carboxymethyl) -6-hydroxychroman (CEHC), which is water-soluble and excreted in the urine.[7] Long-chain and intermediate-chain carboxychromanols are primarily excreted in the feces.[7]

Quantitative Data on Metabolic Regulation

Table 3: Relative Binding Affinity of Tocopherols for Alpha-Tocopherol Transfer Protein (α-TTP)

Tocopherol IsomerRelative Affinity (%)Reference
RRR-alpha-tocopherol100[10]
beta-tocopherol38[10]
gamma-tocopherol9[10]
This compound 2 [10]

Table 4: Relative ω-Hydroxylase Activity of CYP4F2 Variants Towards Tocopherols

CYP4F2 VariantSubstrateRelative Activity (% of Wild-Type)Reference
Wild-Typealpha-tocopherol100[11]
Wild-Typegamma-tocopherolHigher than alpha-tocopherol[11]
Wild-TypeThis compound Higher than alpha-tocopherol[11]
V433Malpha-tocopherol57[12]
V433Mgamma-tocopherol~57[12]
V433MThis compound 66[12]
W12Galpha-tocopherol230-275[11]
W12Ggamma-tocopherol230-275[11]
W12GThis compound 230-275[11]

III. Visualizing the Pathways and Processes

delta_tocopherol_metabolism DT This compound DT_Liver This compound (in Liver) DT->DT_Liver Absorption & Transport DT_13OH δ-13'-hydroxychromanol DT_Liver->DT_13OH Feces Feces DT_Liver->Feces Excretion of unmetabolized form DT_13COOH δ-13'-carboxychromanol DT_13OH->DT_13COOH Oxidation Intermediate_Metabolites Intermediate-chain carboxychromanols DT_13COOH->Intermediate_Metabolites β-oxidation DT_13COOH->Feces delta_CEHC δ-CEHC (δ-carboxyethyl hydroxychroman) Intermediate_Metabolites->delta_CEHC β-oxidation Intermediate_Metabolites->Feces Urine Urine delta_CEHC->Urine Excretion CYP4F2 CYP4F2 CYP4F2->DT_13OH

Metabolic pathway of this compound.

tocopherol_bioavailability_logic Dietary_Tocopherols Dietary Tocopherols (α, β, γ, δ) Absorption Intestinal Absorption (Similar for all isoforms) Dietary_Tocopherols->Absorption Liver Liver Absorption->Liver alpha_TTP α-TTP Liver->alpha_TTP Binding Metabolism Metabolism by CYP4F2 Liver->Metabolism δ-tocopherol has higher turnover VLDL Incorporation into VLDL alpha_TTP->VLDL Preferential for α-tocopherol Systemic_Circulation Systemic Circulation VLDL->Systemic_Circulation Excretion Excretion Metabolism->Excretion

Factors influencing tocopherol bioavailability.

IV. Experimental Protocols

A. In Vivo Pharmacokinetic Study of this compound

1. Animal Model:

  • Species: Male Wistar rats or C57BL/6J mice, 6-8 weeks old.[3][7]

  • Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment with free access to standard chow and water.

2. Dosing:

  • A single dose of this compound (e.g., 10, 50, or 250 mg/kg body weight) is administered via oral gavage.[3] The tocopherol is typically dissolved in a vehicle such as corn oil.[7]

  • For oral gavage in mice, an 18-20 gauge, 1.5-inch feeding tube with a rounded tip is used. For rats, a 16-18 gauge, 2-3 inch tube is appropriate.[13] The length of the tube should be pre-measured from the tip of the animal's nose to the last rib to avoid stomach perforation.[14] The animal is restrained, and the tube is gently passed down the esophagus. The maximum dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[13]

3. Sample Collection:

  • Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing via tail vein or saphenous vein puncture.[7] Plasma is separated by centrifugation.

  • At the end of the study, animals are euthanized, and tissues (liver, adipose tissue, brain, etc.) are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[3]

  • For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.[7]

4. Sample Preparation for Tocopherol Analysis:

  • Plasma/Serum:

    • To a 100 µL plasma sample, add an internal standard (e.g., a deuterated tocopherol analog).[15]

    • Deproteinize by adding 200 µL of ethanol and vortexing.[16]

    • Extract the tocopherols by adding 1 mL of hexane, vortexing vigorously, and centrifuging.[16]

    • Collect the hexane layer and repeat the extraction.

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.[16]

  • Liver Tissue:

    • Homogenize a known weight of liver tissue in a suitable buffer.

    • Saponification (optional but recommended for total tocopherol): Add ethanolic potassium hydroxide to the homogenate and heat under reflux to hydrolyze any tocopheryl esters.[17][18]

    • After cooling, extract the non-saponifiable lipids (containing tocopherols) with hexane or a hexane/toluene mixture.[18]

    • Wash the organic extract with water to remove the alkali.

    • Evaporate the organic solvent and reconstitute the residue for analysis.

  • Adipose Tissue:

    • Homogenize the tissue in a chloroform/methanol mixture.

    • Extract the lipids using a method such as the Bligh and Dyer procedure.

    • The lipid extract can then be directly analyzed or subjected to saponification as described for liver tissue.

5. Analytical Methodology:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection:

    • A reversed-phase C18 column is commonly used.[19]

    • The mobile phase is typically a mixture of methanol, acetonitrile, and/or water.

    • Fluorescence detection is highly sensitive for tocopherols (e.g., excitation at 292 nm and emission at 327 nm).[19]

    • Electrochemical detection is also a sensitive method for analyzing tocopherols and their metabolites.[20]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • This method provides high specificity and sensitivity for the simultaneous quantification of this compound and its various metabolites.[15][19]

    • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[19][21]

    • The use of stable isotope-labeled internal standards is recommended for accurate quantification.[15]

Workflow for pharmacokinetic studies.

V. Conclusion

The metabolism and bioavailability of this compound in mammals are governed by a complex interplay of absorption, hepatic processing, and enzymatic degradation. While readily absorbed, its systemic bioavailability is significantly lower than that of alpha-tocopherol due to the selective action of α-TTP and its higher affinity for the metabolizing enzyme CYP4F2. The rapid catabolism of this compound leads to the formation of various carboxychromanol metabolites that are excreted in both urine and feces. A thorough understanding of these processes, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals seeking to elucidate the unique biological roles of this compound and harness its potential therapeutic applications.

References

The Dawn of Delta: A Technical Chronicle of the Discovery and Isolation of δ-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled detailing the pivotal discovery and subsequent isolation of delta-tocopherol (δ-tocopherol), a key member of the vitamin E family. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the original methodologies, quantitative data, and the scientific context surrounding this significant advancement in nutritional biochemistry.

First identified in 1947 by M. H. Stern, C. D. Robeson, L. Weisler, and J. G. Baxter, δ-tocopherol was isolated from its natural source, soybean oil.[1][2] This discovery expanded the known vitamin E family, which at the time primarily consisted of alpha- and gamma-tocopherol. The isolation of this new isomer was a critical step in understanding the diverse biological roles and antioxidant capacities of this essential vitamin.

Historical Isolation Protocol from Soybean Oil

The foundational method for isolating δ-tocopherol, as pioneered by Stern and his colleagues, involved a multi-step process leveraging the unique chemical properties of the tocopherols. While the full text of the original publication is not widely available, subsequent research and modern adaptations provide a clear picture of the likely procedures. The process began with the saponification of soybean oil to separate the unsaponifiable fraction, which contains the tocopherols, from the fatty acids. This was followed by a series of purification steps, likely including solvent extraction and chromatography, to isolate the individual tocopherol isomers.

A generalized workflow for the historical isolation process is outlined below:

G cluster_0 Initial Processing cluster_1 Purification cluster_2 Isolation start Soybean Oil saponification Saponification with Alkali start->saponification unsaponifiable Extraction of Unsaponifiable Matter saponification->unsaponifiable solvent_partition Solvent Partitioning unsaponifiable->solvent_partition chromatography Adsorption Chromatography solvent_partition->chromatography fractionation Fraction Collection chromatography->fractionation crystallization Crystallization/Final Purification fractionation->crystallization delta_tocopherol Isolated δ-Tocopherol crystallization->delta_tocopherol G cluster_0 Discovery and Characterization cluster_1 Biological Investigation discovery Discovery of Vitamin E (Evans & Bishop, 1922) isolation_alpha Isolation of α-Tocopherol discovery->isolation_alpha fertility_studies Role in Reproduction discovery->fertility_studies isolation_gamma Isolation of γ-Tocopherol isolation_alpha->isolation_gamma isolation_delta Isolation of δ-Tocopherol (Stern et al., 1947) isolation_gamma->isolation_delta antioxidant_studies General Antioxidant Properties isolation_delta->antioxidant_studies specific_activity Investigation of Specific Isomer Activity antioxidant_studies->specific_activity fertility_studies->specific_activity delta_bioactivity Unique Biological Roles of δ-Tocopherol (Anticancer, Anti-inflammatory) specific_activity->delta_bioactivity

References

Foundational Research on Delta-Tocopherol's Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-tocopherol, a naturally occurring isomer of vitamin E, has garnered increasing interest for its potent anti-inflammatory properties, which often surpass those of the more commonly studied alpha-tocopherol. This technical guide provides an in-depth overview of the foundational research on this compound's anti-inflammatory effects. It details the molecular mechanisms, summarizes quantitative data from key in vitro and in vivo studies, and provides comprehensive experimental protocols for the cited research. The guide is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous chronic diseases. The vitamin E family, comprising four tocopherols (alpha, beta, gamma, and delta) and four tocotrienols, are lipid-soluble antioxidants.[1] While alpha-tocopherol is the most abundant form in the body, recent research indicates that other isomers, particularly this compound, possess unique and potent anti-inflammatory activities.[1] Scientific studies, primarily from in vitro and animal models, suggest that this compound can inhibit the production of pro-inflammatory cytokines, modulate key signaling pathways central to the inflammatory response, and reduce the activity of enzymes involved in inflammatory processes.[2] This guide focuses on the core anti-inflammatory mechanisms of this compound, providing a detailed technical resource for the scientific community.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms include the inhibition of pro-inflammatory mediators and the modulation of key intracellular signaling pathways.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to effectively suppress the production of several key molecules that drive the inflammatory cascade.

  • Pro-inflammatory Cytokines: this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This inhibition helps to dampen the overall inflammatory response.

  • Cyclooxygenase-2 (COX-2): this compound has been observed to inhibit the expression of the COX-2 enzyme.[3] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Notably, studies have shown that this compound exhibits a greater inhibitory effect on COX-2 gene expression compared to alpha-tocopherol.[3]

  • Adhesion Molecules: this compound can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[2] VCAM-1 plays a crucial role in the recruitment of immune cells to sites of inflammation.

Modulation of Signaling Pathways

This compound's anti-inflammatory properties are also attributed to its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a significant role in inflammatory responses. This compound has been found to modulate the phosphorylation of these kinases, thereby interfering with the downstream signaling cascades that lead to inflammation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by Tocopherols

Inflammatory MarkerCell LineStimulantTocopherol IsomerConcentration% Inhibition / EffectReference
VCAM-1 Expression Human Blood Endothelial Cells (BEC)TNF-αThis compound10 µMDose-dependently reduced[2]
This compound20 µMDose-dependently reduced[2]
This compound40 µMDose-dependently reduced[2]
alpha-Tocopherol10-40 µMDose-dependently reduced[2]
gamma-Tocopherol10-40 µMDose-dependently reduced[2]
COX-2 mRNA Expression RAW264.7 MacrophagesLPSThis compoundNot SpecifiedGreater inhibition than α-tocopherol[3]
TNF-αThis compoundNot SpecifiedGreater inhibition than α-tocopherol[3]
P. gingivalis fimbriaeThis compoundNot SpecifiedGreater inhibition than α-tocopherol[3]

Table 2: In Vivo Anti-Inflammatory Effects of Tocotrienols and Tocopherols

Animal ModelInflammatory StimulusTreatmentKey FindingsReference
Diet-induced obese ratsHigh-carbohydrate, high-fat dietdelta-TocotrienolImproved inflammation, heart and liver structure and function[4]
gamma-TocotrienolModest improvements in inflammation[4]
alpha-TocopherolMinimal changes[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 murine macrophage cells: A commonly used cell line for studying inflammation.

    • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Blood Endothelial Cells (BECs): Used for studying vascular inflammation and adhesion molecule expression.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for RAW264.7, M199 for HUVECs) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

    • Pre-treat the cells with various concentrations of this compound (or other tocopherol isomers) for a specified period (e.g., 24 hours). A vehicle control (e.g., ethanol or DMSO) should be included.

    • Induce inflammation by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specific duration (e.g., 4-24 hours).

G cluster_0 Cell Culture and Treatment Workflow Seed Cells Seed Cells Pre-treatment with\nthis compound Pre-treatment with This compound Seed Cells->Pre-treatment with\nthis compound Inflammatory\nStimulation (LPS/TNF-α) Inflammatory Stimulation (LPS/TNF-α) Pre-treatment with\nthis compound->Inflammatory\nStimulation (LPS/TNF-α) Sample Collection Sample Collection Inflammatory\nStimulation (LPS/TNF-α)->Sample Collection

Experimental workflow for in vitro studies.

Quantification of Cytokine Production (ELISA)
  • Sample Collection: Collect cell culture supernatants after treatment.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For NF-κB analysis, nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • For NF-κB pathway: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα.

      • For MAPK pathways: anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK.

      • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

COX-2 Activity Assay

A common method to assess COX-2 activity is to measure the production of prostaglandin E2 (PGE2), a major product of the COX-2 enzyme.

  • Sample Preparation: Prepare cell lysates from treated cells as described for Western blotting.

  • PGE2 Measurement:

    • Use a commercial PGE2 ELISA kit.

    • Incubate the cell lysates with arachidonic acid (the substrate for COX enzymes).

    • Measure the amount of PGE2 produced according to the ELISA kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the PGE2 levels in this compound-treated samples to the control samples.

In Vivo Animal Model: Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Treatment: Administer this compound (e.g., orally or intraperitoneally) at various doses one hour before inducing inflammation. A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G cluster_1 Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization This compound\nAdministration This compound Administration Animal Acclimatization->this compound\nAdministration Carrageenan\nInjection Carrageenan Injection This compound\nAdministration->Carrageenan\nInjection Paw Volume\nMeasurement Paw Volume Measurement Carrageenan\nInjection->Paw Volume\nMeasurement Data Analysis Data Analysis Paw Volume\nMeasurement->Data Analysis

Workflow for the carrageenan-induced paw edema model.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G Inflammatory Stimuli\n(LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli\n(LPS, TNF-α)->Receptor IKK Activation IKK Activation Receptor->IKK Activation IκBα Phosphorylation\nand Degradation IκBα Phosphorylation and Degradation IKK Activation->IκBα Phosphorylation\nand Degradation NF-κB (p65/p50)\nNuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation\nand Degradation->NF-κB (p65/p50)\nNuclear Translocation Gene Transcription\n(Pro-inflammatory Cytokines, COX-2) Gene Transcription (Pro-inflammatory Cytokines, COX-2) NF-κB (p65/p50)\nNuclear Translocation->Gene Transcription\n(Pro-inflammatory Cytokines, COX-2) This compound This compound This compound->IKK Activation Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK Activation MAPKKK Activation Inflammatory Stimuli->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (p38, JNK, ERK)\nPhosphorylation MAPK (p38, JNK, ERK) Phosphorylation MAPKK Activation->MAPK (p38, JNK, ERK)\nPhosphorylation Transcription Factor\nActivation Transcription Factor Activation MAPK (p38, JNK, ERK)\nPhosphorylation->Transcription Factor\nActivation Inflammatory Gene\nExpression Inflammatory Gene Expression Transcription Factor\nActivation->Inflammatory Gene\nExpression This compound This compound This compound->MAPK (p38, JNK, ERK)\nPhosphorylation Modulates

Modulation of MAPK signaling pathways by this compound.

Conclusion

The foundational research presented in this technical guide highlights the significant anti-inflammatory potential of this compound. Its ability to inhibit key pro-inflammatory mediators and modulate critical signaling pathways, often with greater efficacy than alpha-tocopherol, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data provided herein are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this potent natural compound. Further clinical trials are warranted to fully elucidate the efficacy and safety of this compound in human inflammatory conditions.

References

preliminary studies on delta-tocopherol in lipid peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on the role of delta-tocopherol in mitigating lipid peroxidation. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the antioxidant mechanisms of this compound, presenting quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Lipid Peroxidation and the Role of Tocopherols

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[1][2] This chain reaction is typically initiated by reactive oxygen species (ROS) and proceeds through three main stages: initiation, propagation, and termination.[1][2] The process generates harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can lead to cellular damage and are implicated in various disease states.[2][3]

Vitamin E, a family of lipid-soluble antioxidants, plays a crucial role in protecting biological membranes from lipid peroxidation.[4] The vitamin E family comprises four tocopherols (alpha, beta, gamma, and delta) and four tocotrienols, with the chromanol ring structure being key to their antioxidant activity.[5][6] this compound, in particular, has demonstrated significant antioxidant properties, in some cases surpassing the activity of the more commonly studied alpha-tocopherol.[7][8]

Mechanism of Action of this compound as an Antioxidant

This compound functions as a chain-breaking antioxidant, effectively terminating the propagation phase of lipid peroxidation.[4] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and preventing them from attacking other lipid molecules.[4] This action transforms the tocopherol into a relatively stable tocopheryl radical, which can then be regenerated or react with another peroxyl radical to form non-radical products.[9] The tocopheroxyl radicals of gamma- and delta-tocopherols show a preference for reacting with each other to form dimeric products that still possess antioxidant capabilities.[9][10]

dot

Lipid_Peroxidation_Inhibition cluster_peroxidation Lipid Peroxidation Cascade cluster_inhibition This compound Intervention PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical Initiation (ROS attack) Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Peroxyl_Radical Propagation (+ O2) Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ PUFA-H) Peroxyl_Radical->Lipid_Hydroperoxide Continues Chain Reaction Delta_Tocopherol δ-Tocopherol (δ-TOH) Peroxyl_Radical->Delta_Tocopherol Tocopheryl_Radical δ-Tocopheryl Radical (δ-TO•) Peroxyl_Radical->Tocopheryl_Radical Inhibition MDA Malondialdehyde (MDA) Lipid_Hydroperoxide->MDA Decomposition Delta_Tocopherol->Tocopheryl_Radical H+ Donation Non_Radical_Product Non-Radical Products Tocopheryl_Radical->Non_Radical_Product Termination

Caption: Inhibition of Lipid Peroxidation by this compound.

Quantitative Data on this compound's Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies, often in comparison to other tocopherol isomers. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of Tocopherol Isomers

Tocopherol IsomerNumber of Free Radicals Trapped (n) per Molecule (vs. Alkyl Radicals)Number of Free Radicals Trapped (n) per Molecule (vs. Peroxyl Radicals)Reference
Delta (δ) 3.0 1.9 [11]
Gamma (γ)2.51.4[11]
Beta (β)1.61.0[11]
Alpha (α)2.20.3[11]

Higher 'n' value indicates greater radical scavenging activity.

Table 2: Inhibition of Lipid Peroxidation in Different Systems

Study SystemOxidative ChallengeMeasurementThis compound EffectComparison with Alpha-TocopherolReference
Human ErythrocytesHydrogen PeroxideMalondialdehyde (MDA) levelsStrong inhibitionMore potent than alpha-tocopherol alone (in a mixture)[7][12]
Frying Fat (160°C)HeatPeroxide value, conjugated dienes, p-anisidine valueSignificantly less oxidationMore resistant to oxidation than alpha-tocopherol[8]
Menhaden Oil (in o/w emulsion)AutoxidationNot specifiedBetter antioxidant activityMore effective than alpha-tocopherol[4]
Sunflower and Olive Pomace OilAccelerated Oxidation (Rancimat)Peroxide value, TBARS, p-anisidine valueReduced oxidation valuesMore stable than alpha-tocopherol[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA).[14][15][16]

Principle: MDA, a byproduct of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA2), which can be measured spectrophotometrically at 532 nm.[17]

Detailed Protocol:

  • Sample Preparation:

    • For plasma/serum: Use directly or after appropriate dilution.[15][16]

    • For tissues: Homogenize the tissue in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice. Centrifuge to pellet cellular debris and collect the supernatant.[17][18]

  • Acid Precipitation (Optional but Recommended):

    • To 100 µL of sample, add 100 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins and other interfering substances.[18]

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2200 x g for 15 minutes at 4°C.[15]

    • Collect the supernatant.

  • Reaction with TBA:

    • Prepare the TBA reagent (e.g., 0.67% w/v TBA in a suitable buffer).[15]

    • To 200 µL of the supernatant (or 100 µL of the initial sample if not precipitated), add an equal volume of TBA reagent.[15]

  • Incubation:

    • Incubate the mixture in a boiling water bath for 10-60 minutes.[15][17]

    • Immediately cool the tubes in an ice bath for 10 minutes to stop the reaction.[17]

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.[17]

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[15]

  • Quantification:

    • Prepare a standard curve using a known concentration of MDA or a suitable precursor like 1,1,3,3-tetramethoxypropane.

    • Calculate the MDA concentration in the samples based on the standard curve.

dot

TBARS_Workflow start Start sample_prep Sample Preparation (Plasma, Tissue Homogenate) start->sample_prep acid_precip Acid Precipitation (TCA) sample_prep->acid_precip centrifuge1 Centrifugation acid_precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 tba_reaction Add TBA Reagent supernatant1->tba_reaction incubation Incubate (Boiling Water Bath) tba_reaction->incubation cooling Cool on Ice incubation->cooling centrifuge2 Centrifugation cooling->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 measurement Measure Absorbance at 532 nm supernatant2->measurement quantification Quantify MDA using Standard Curve measurement->quantification end End quantification->end

Caption: Experimental Workflow for the TBARS Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[3][19]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance at 517 nm is measured.[5][10]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.[20] Store in the dark.

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[3]

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.[10]

    • Add an equal volume of the diluted test compound or control to the DPPH solution.[3]

    • For the blank (control), add the solvent instead of the test compound.[3]

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).[3]

  • Measurement:

    • Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.[19]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[3]

Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats.[21][22]

Principle: A stream of air is passed through a heated sample of oil. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in electrical conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is known as the induction time, which is a measure of the oil's resistance to oxidation.[21][23]

Detailed Protocol:

  • Sample Preparation:

    • Weigh a precise amount of the oil sample (e.g., 2.5 g) into a reaction vessel.[24] For solid fats, they can be melted at a temperature slightly above their melting point.[21]

    • If testing the effect of an antioxidant, add a known concentration of this compound to the oil and mix thoroughly.[23]

  • Instrument Setup:

    • Set the heating block of the Rancimat to the desired temperature (e.g., 110°C).[23]

    • Fill the measuring vessel with deionized water.[21]

  • Measurement:

    • Place the reaction vessel in the heating block and start the airflow (e.g., 20 L/h).[24]

    • The instrument will continuously record the conductivity of the water in the measuring vessel.

  • Data Analysis:

    • The induction time is automatically determined by the instrument's software as the time point where the second derivative of the conductivity curve is at its maximum.

    • A longer induction time indicates greater oxidative stability.

High-Performance Liquid Chromatography (HPLC) for Tocopherol Analysis

HPLC is a standard method for the separation and quantification of different tocopherol isomers in various biological samples.[25][26]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. The separated components are then detected and quantified.

Detailed Protocol (General Steps):

  • Sample Preparation and Extraction:

    • Serum/Plasma: Mix the sample with ethanol and extract the tocopherols using a non-polar solvent like hexane.[25]

    • Tissues: Homogenize the tissue in a suitable buffer, and then perform a solvent extraction.[25]

    • Evaporate the solvent and redissolve the residue in the mobile phase.[25]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[27]

    • Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and isopropanol is typically used.[27] The exact composition will depend on the specific isomers being separated.

    • Elution: Isocratic elution (constant mobile phase composition) is often sufficient.[27]

  • Detection:

    • Fluorescence Detection: This is the most sensitive and selective method for tocopherols. Typical excitation and emission wavelengths are around 295 nm and 330 nm, respectively.[26]

    • UV Detection: Can be used, with a detection wavelength of approximately 292 nm.[26]

  • Quantification:

    • Prepare standard solutions of the different tocopherol isomers of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration for each isomer.

    • Quantify the tocopherols in the samples by comparing their peak areas to the standard curve.

Conclusion

Preliminary studies consistently demonstrate that this compound is a potent antioxidant with significant efficacy in inhibiting lipid peroxidation. In several experimental systems, it exhibits comparable or even superior activity to alpha-tocopherol. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential applications of this compound in preventing oxidative damage. For professionals in drug development, the robust antioxidant properties of this compound suggest its potential as a therapeutic agent in conditions associated with oxidative stress. Further research is warranted to fully elucidate its in vivo efficacy and to explore its synergistic effects with other antioxidants.

References

The Biophysical Conductor: An In-depth Technical Guide to Delta-Tocopherol's Interaction with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tocopherol, a key isoform of the vitamin E family, has long been recognized for its potent antioxidant capabilities. However, its role extends far beyond simple radical scavenging. Emerging research highlights its intricate and dynamic interactions with the cell membrane, positioning it as a critical modulator of membrane biophysics, lipid-protein interactions, and cellular signaling cascades. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's engagement with cell membranes, offering valuable insights for researchers in drug development and cellular biology. We will delve into its effects on membrane fluidity, its superior efficacy in inhibiting lipid peroxidation compared to other isoforms, and its influence on key signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to facilitate a deeper understanding of this compound's multifaceted role at the cellular interface.

Biophysical Interactions of this compound with the Cell Membrane

This compound, like other tocopherols, is an amphipathic molecule that intercalates into the lipid bilayer, with its chromanol headgroup oriented towards the aqueous phase and its phytyl tail extending into the hydrophobic core. This positioning allows it to exert significant influence on the physical properties of the membrane.

Impact on Membrane Fluidity

The effect of tocopherols on membrane fluidity is a complex phenomenon, influenced by the specific isoform, its concentration, and the lipid composition of the membrane. While alpha-tocopherol has been more extensively studied and is known to decrease the motional freedom of acyl chains in the liquid-crystalline state, data specifically quantifying the impact of this compound on membrane fluidity parameters like fluorescence anisotropy are limited in the current literature.[1] However, comparative studies suggest that all tocopherols, including this compound, contribute to membrane stabilization.[2] They are thought to decrease the fluidity of membranes that have been perturbed by the inclusion of unsaturated fatty acids.[2]

Table 1: Comparative Effects of Tocopherol Isoforms on Membrane Properties (Qualitative)

Propertyα-Tocopherolγ-Tocopherolδ-TocopherolReference
Membrane Fluidity Decreases motional freedom of acyl chainsContributes to membrane stabilizationContributes to membrane stabilization[1][2]
Membrane Permeability Slight effectSlight effectDose-dependently increases in BEC and LEC[3]
Uptake into Erythrocytes LowerHigherHigher[4]

BEC: Blood Endothelial Cells; LEC: Lymphatic Endothelial Cells

Inhibition of Lipid Peroxidation

A primary and well-documented function of this compound at the membrane is its role as a potent chain-breaking antioxidant, protecting polyunsaturated fatty acids from lipid peroxidation.[5] The antioxidant activity of tocopherols is attributed to the hydrogen-donating ability of the hydroxyl group on the chromanol ring. The antioxidant potency in vivo generally follows the order α > β > γ > δ-tocopherol.[6] However, studies on human erythrocytes have shown that a mixture of tocopherols (gamma, delta, and alpha) has a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone.[4] This enhanced effect is attributed to the significantly higher uptake of gamma- and this compound into the cells.[4]

Table 2: Quantitative Data on the Inhibition of Lipid Peroxidation by Tocopherols

Parameterα-TocopherolMixed Tocopherols (γ, δ, α)Cell TypeConditionsReference
Inhibition of H₂O₂-induced Lipid Peroxidation ProtectiveMore potent protectionHuman Erythrocytes30-120 µM tocopherol incubation[4]
Decrease in Malondialdehyde (MDA) Levels Significant decreaseMore potent decreaseHuman Platelets120-480 µM tocopherol incubation[7]

Modulation of Membrane-Associated Signaling Pathways

This compound's influence extends beyond the biophysical properties of the membrane to the modulation of critical cellular signaling pathways. This is often achieved through its interaction with membrane-embedded or membrane-associated proteins.

Regulation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activity of many PKC isoforms is dependent on their recruitment to the cell membrane. Tocopherols have been shown to directly bind to and modulate the activity of PKCα.[5] While α-tocopherol acts as an antagonist to PKCα, γ-tocopherol functions as an agonist.[5] The specific regulatory role of this compound on PKC isoforms is an area of ongoing research, but its structural similarities to other tocopherols suggest a potential for direct interaction and modulation.

Inhibition of Inflammatory Angiogenesis Signaling

This compound has demonstrated significant effects in limiting endothelial cell behaviors associated with inflammatory angiogenesis.[3] One of the key mechanisms is its ability to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical mediator of inflammation. The signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) leading to VCAM-1 expression is a crucial pathway in the inflammatory response. This compound, along with alpha- and gamma-tocopherol, has been shown to dose-dependently reduce TNF-α-induced VCAM-1 expression in blood endothelial cells.[3]

Below is a diagram illustrating the proposed signaling pathway for TNF-α-induced VCAM-1 expression and the inhibitory point of this compound.

VCAM1_Signaling cluster_NFkB_active Active NF-κB TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to VCAM1_gene VCAM-1 Gene Transcription VCAM1_protein VCAM-1 Protein (Inflammation) VCAM1_gene->VCAM1_protein Translation delta_T δ-Tocopherol delta_T->IKK_complex Inhibits (Proposed)

TNF-α induced VCAM-1 signaling pathway and inhibition by δ-tocopherol.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to restricted motion and thus lower membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe for these measurements.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes by the thin-film hydration method. A lipid mixture (e.g., phosphatidylcholine) and the desired concentration of this compound are dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles.

    • The suspension is then sonicated or extruded to produce small unilamellar vesicles (SUVs).

  • DPH Labeling:

    • A stock solution of DPH is prepared in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • The DPH solution is added to the liposome suspension to a final concentration of approximately 1 µM. The mixture is incubated in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Measurements are performed using a spectrofluorometer equipped with polarizers.

    • The excitation wavelength for DPH is set to ~355 nm, and the emission is monitored at ~430 nm.[4]

    • The fluorescence intensities are measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • A correction factor (G-factor) for the instrument's differential transmission of vertically and horizontally polarized light is determined using a horizontally polarized excitation source (I_HV and I_HH). G = I_HV / I_HH.

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Anisotropy values of control liposomes (without this compound) are compared to those of liposomes containing varying concentrations of this compound. A significant increase in 'r' indicates a decrease in membrane fluidity.

Below is a workflow diagram for the fluorescence anisotropy experiment.

Fluorescence_Anisotropy_Workflow start Start liposome_prep Liposome Preparation (with/without δ-Tocopherol) start->liposome_prep dph_labeling DPH Labeling of Liposomes liposome_prep->dph_labeling measurement Fluorescence Measurement (I_VV, I_VH, I_HV, I_HH) dph_labeling->measurement calculation Calculate G-factor and Anisotropy (r) measurement->calculation analysis Compare Anisotropy Values calculation->analysis conclusion Determine Effect on Membrane Fluidity analysis->conclusion end End conclusion->end

Experimental workflow for measuring membrane fluidity.
Assessment of Lipid Peroxidation using the TBARS Assay

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Prepare liposomes or cell membrane fractions with and without this compound as described previously.

    • Induce lipid peroxidation using an oxidizing agent (e.g., Fe²⁺/ascorbate or H₂O₂).

  • TBARS Reaction:

    • To the sample, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

    • Incubate the mixture at 90-100°C for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to proceed.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

    • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol MDA per mg of lipid or protein.

Below is a workflow diagram for the TBARS assay.

TBARS_Assay_Workflow start Start sample_prep Prepare Membrane Samples (with/without δ-Tocopherol) start->sample_prep induce_peroxidation Induce Lipid Peroxidation sample_prep->induce_peroxidation add_tba Add TBA Reagent induce_peroxidation->add_tba heat_incubation Incubate at 90-100°C add_tba->heat_incubation cool_stop Cool to Stop Reaction heat_incubation->cool_stop centrifuge Centrifuge Samples cool_stop->centrifuge measure_absorbance Measure Absorbance of Supernatant at 532 nm centrifuge->measure_absorbance quantify Quantify MDA using Standard Curve measure_absorbance->quantify end End quantify->end

Experimental workflow for the TBARS assay.

Conclusion and Future Directions

This compound's interaction with the cell membrane is a dynamic and multifaceted process with significant implications for cellular function and health. While its antioxidant properties are well-established, its role as a modulator of membrane biophysics and cellular signaling is an exciting and evolving area of research. The superior uptake of this compound into certain cell types and its potent inhibitory effects on inflammatory pathways underscore its potential as a therapeutic agent.

Future research should focus on obtaining more precise quantitative data on the effects of this compound on membrane fluidity and order, particularly in direct comparison with other tocopherol isoforms in various model membrane systems. Elucidating the specific molecular targets of this compound within signaling cascades, beyond its antioxidant function, will be crucial for a complete understanding of its biological activity. Advanced biophysical techniques, such as solid-state NMR and neutron scattering, could provide unprecedented detail on the localization and dynamics of this compound within the membrane. A deeper comprehension of these fundamental interactions will undoubtedly pave the way for the rational design of novel therapeutic strategies that harness the unique membrane-modulating properties of this compound.

References

Methodological & Application

Application Note: Quantification of Delta-Tocopherol in Soybean Oil using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin E is a group of fat-soluble compounds with antioxidant properties, essential for human health. It exists in eight different forms, categorized into tocopherols and tocotrienols, with each group having alpha (α), beta (β), gamma (γ), and delta (δ) isomers.[1] Soybean oil is a significant dietary source of vitamin E, particularly rich in gamma- and delta-tocopherols.[2] Accurate quantification of these individual isomers is crucial for nutritional labeling, quality control, and research in food science and drug development. Delta-tocopherol, in particular, exhibits significant antioxidant activity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the identification and quantification of tocopherol isomers in various food matrices, including vegetable oils.[2][3] While both normal-phase (NP) and reversed-phase (RP) chromatography can be employed, NP-HPLC is often preferred for its superior ability to separate the structurally similar β- and γ-tocopherol isomers, which can co-elute in many RP systems.[2][4][5] This application note details a robust NP-HPLC method coupled with fluorescence detection for the precise quantification of this compound in soybean oil. Fluorescence detection offers higher sensitivity and selectivity for tocopherol analysis compared to UV detection.[3][6]

Principle of the Method

This method utilizes normal-phase chromatography, where a polar stationary phase (e.g., silica) and a non-polar mobile phase are used. Tocopherol isomers are separated based on their polarity, which is influenced by the number and position of methyl groups on the chromanol ring.[3] The elution order in NP-HPLC is typically α, β, γ, and finally δ-tocopherol, from least to most polar. The sample preparation involves a simple dilution of the soybean oil in a non-polar solvent, which is directly compatible with the NP-HPLC system, thus avoiding complex and time-consuming extraction or saponification steps.[1][7] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from certified standards.

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and fluorescence detector (FLD).

    • Data acquisition and processing software.

  • Columns:

    • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Standards:

    • n-Hexane (HPLC grade)

    • Isopropanol or 2-Propanol (HPLC grade)[3][4]

    • Certified analytical standards of α-, β-, γ-, and δ-tocopherol (≥95% purity).

    • Soybean oil sample.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-hexane and isopropanol. A common starting composition is 99:1 (v/v) n-hexane:isopropanol.[3][4] The mobile phase should be degassed before use.

  • Standard Stock Solutions (approx. 1 mg/mL):

    • Accurately weigh about 25 mg of each tocopherol standard (α, β, γ, δ) into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with n-hexane.

    • Store these stock solutions at -20°C in amber vials to protect from light.

  • Working Standard Solutions:

    • Prepare a mixed-isomer working standard by diluting the stock solutions with the mobile phase.

    • Create a series of calibration standards by serially diluting the mixed working standard to cover a concentration range of approximately 1 to 50 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 0.1 g of the soybean oil sample into a 10 mL volumetric flask.

  • Add n-hexane to the flask, vortex for 1 minute to ensure complete dissolution of the oil.

  • Dilute to the mark with n-hexane and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This sample is now ready for injection.

4. HPLC Chromatographic Conditions

ParameterValue
Column Normal-Phase Silica (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: n-Hexane:Isopropanol (99:1, v/v)[3][4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 290 nm, Emission: 325 nm[6][8][9]
Run Time Approximately 15 minutes

5. Analysis and Quantification

  • Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot the peak area of this compound against its corresponding concentration to generate a linear calibration curve.

  • Sample Analysis: Inject the prepared soybean oil sample solution.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation: Calculate the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve. The final concentration in the original soybean oil sample is calculated using the following formula:

    Concentration (mg/100g) = (C × V × DF) / W × 100

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the sample solution (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the oil sample (g)

Data Presentation

Table 1: Typical Method Performance and Validation Data

The following table summarizes typical quantitative data for the NP-HPLC method for tocopherol analysis, compiled from various studies. Actual results may vary based on the specific instrumentation and conditions used.

Parameterα-Tocopherolβ-Tocopherolγ-Tocopherolδ-TocopherolReference
Retention Time (min) ~5.0~6.4~6.7~8.7[2]
Linearity (R²) >0.99>0.99>0.99>0.99[2][10]
LOD (µg/mL or ppm) 0.3 - 0.60.3 - 0.60.3 - 0.60.3 - 0.6[2][10]
LOQ (µg/mL or ppm) 1.0 - 2.11.0 - 2.11.0 - 2.11.0 - 2.1[2][10]
Recovery (%) 81 - 10078 - 10878 - 10680 - 106[2]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound in soybean oil.

HPLC_Workflow Sample Soybean Oil Sample Prep Sample Preparation (Weighing & Dilution in n-Hexane) Sample->Prep Step 1 Filter Filtration (0.45 µm Syringe Filter) Prep->Filter Step 2 HPLC NP-HPLC System Filter->HPLC Step 3: Injection Detection Fluorescence Detection (Ex: 290 nm, Em: 325 nm) HPLC->Detection Separation Analysis Data Analysis (Peak Integration & Calibration Curve) Detection->Analysis Chromatogram Result Result: δ-Tocopherol Concentration (mg/100g) Analysis->Result Quantification

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of Delta-Tocopherol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tocopherol, a form of Vitamin E, is a lipid-soluble antioxidant crucial for protecting cell membranes from oxidative damage. Its accurate quantification in various matrices is vital for nutrition research, clinical diagnostics, and the development of pharmaceuticals and dietary supplements. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound. Due to its low volatility, this compound requires derivatization, typically silylation, prior to GC-MS analysis to improve its chromatographic behavior and detection.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in human serum and vegetable oils using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by derivatization to form a more volatile trimethylsilyl (TMS) ether. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components on a capillary column. The eluting compounds are introduced into a mass spectrometer, which ionizes and fragments the molecules. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound-TMS derivative. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Protocols

Sample Preparation

a) For Human Serum: [1][3][4]

  • Extraction: A two-step extraction procedure using Extrelut and silica gel can be employed for the purification of tocopherols from 500 µL of human serum.[1][3][4]

  • Derivatization: The extracted tocopherols are then derivatized to their trimethylsilyl (TMS) ethers. To the dried extract, add 100 µL of iso-octane and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Incubate the mixture at 60°C for 30 minutes.

  • The final volume of the sample will be 200 µL.[3]

b) For Vegetable Oils: [5][6]

  • Extraction: Weigh 1.5 g of the oil sample into a centrifuge tube.

  • Add 10 mL of methanol.[5]

  • Vortex the mixture for 1 minute, followed by ultrasonic extraction for 30 minutes.[5]

  • Centrifuge the mixture at 8000 rpm for 3 minutes.[5]

  • Transfer an aliquot of the supernatant into a vial for GC-MS analysis. In this method, derivatization may not be necessary, although it is generally recommended for tocopherols.[5][6]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used for the analysis of this compound-TMS.

Table 1: GC-MS Instrumental Parameters [3]

ParameterSetting
Gas Chromatograph
ColumnRtx®-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant velocity of 30.00 cm/sec
Injector Temperature275°C
Injection Volume1.0 µL
Injection ModeSplitless (1.00 minute)
Oven ProgramInitial temperature 220°C, hold for 1.00 min, ramp at 5.00 °C/min to 285°C, hold for 5.00 min
Mass Spectrometer
Ion Source Temperature170°C
Transfer Line Temperature280°C
Ionization ModeElectron Impact (EI)
Scan ModeSelected Ion Monitoring (SIM)
Monitored Ion (m/z)474 for this compound-TMS[3]

Data Presentation

Table 2: Quantitative Data for this compound Analysis

ParameterValueReference
Limit of Detection (LOD) 40 pg (for all TMS-tocopherols)[1][4]
Linearity Range 1.35 ng to 5.50 ng[3]
Recovery 98% (for all tocopherols from human serum)[1][4]
Characteristic Mass Fragment (m/z) 135 (from retro-Diels-Alder fragmentation)[7]

Visualization of Experimental Workflow and Signaling Pathway

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Serum/Oil) Extraction Extraction Sample->Extraction Derivatization Derivatization (MSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Tocopherol_Signaling cluster_inhibition Inhibition cluster_activation Activation cluster_apoptosis Apoptosis Induction Tocopherols Tocopherols (including this compound) PKC Protein Kinase C (PKC) Tocopherols->PKC inhibits PKB Protein Kinase B (PKB) Tocopherols->PKB inhibits Lipoxygenase 5-Lipoxygenase Tocopherols->Lipoxygenase inhibits PP2A Protein Phosphatase 2A Tocopherols->PP2A activates Diacylglycerol_Kinase Diacylglycerol Kinase Tocopherols->Diacylglycerol_Kinase activates TGF_beta TGF-beta Signaling Tocopherols->TGF_beta induces Fas Fas Signaling Tocopherols->Fas induces

Caption: Simplified signaling pathways modulated by tocopherols.

Discussion

The described GC-MS method is robust and reliable for the quantification of this compound in biological and food matrices. The use of a derivatization step is critical for achieving good chromatographic peak shape and sensitivity for tocopherols.[1][2] The choice of extraction method should be optimized based on the specific sample matrix to ensure high recovery and minimize interferences. For complex matrices like serum, a multi-step cleanup is often necessary.[1][4] In simpler matrices like vegetable oils, a straightforward liquid-liquid extraction may suffice.[5][6]

The mass spectrometer operating in SIM mode provides excellent sensitivity, allowing for the detection of this compound at picogram levels.[1][4] The characteristic ion at m/z 474 for the TMS derivative of this compound is a reliable choice for quantification.[3] Further confirmation of the peak identity can be achieved by monitoring qualifier ions or by analyzing the full scan mass spectrum, which would show the characteristic retro-Diels-Alder fragmentation product ion at m/z 135.[7]

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for researchers in academia and industry. The detailed experimental conditions, data presentation, and visual workflows offer a practical guide for the implementation of this analytical technique. The high sensitivity and specificity of GC-MS make it an invaluable tool for elucidating the roles of this compound in health and disease, and for quality control in the food and pharmaceutical industries.

References

Application Notes and Protocols for Delta-Tocopherol Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of delta-tocopherol from biological tissues. It includes a comparison of different extraction methodologies, quantitative data on their efficiency, and step-by-step experimental procedures. Additionally, it visualizes the tocopherol biosynthesis pathway and the general experimental workflow for extraction and analysis.

Introduction

This compound is one of the four main isomers of vitamin E, a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage.[1] While alpha-tocopherol is the most biologically active form, this compound has garnered significant interest for its potent anti-inflammatory and anti-cancer properties.[1] Accurate quantification of this compound in biological tissues is essential for research into its physiological roles and for the development of new therapeutic agents. This application note outlines effective methods for its extraction and subsequent analysis.

Comparative Analysis of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of common techniques and their reported efficiencies.

Quantitative Data Summary

The following tables summarize the extraction yields of this compound from different biological matrices using various methods.

Table 1: Comparison of Extraction Methods for this compound from Chicken Liver and Plasma

Extraction MethodTissueExtraction Yield (%)Reference
Solvent (SOL)Liver95[2]
Ultrasound-Assisted Solvent (UA)Liver104[2]
Saponification and Solvent (SP)Liver65[2]
Saponification and Ultrasound-Assisted Solvent (SP-UA)Liver62[2]
Solvent (SOL)Plasma98[2]
Ultrasound-Assisted Solvent (UA)Plasma103[2]
Saponification and Solvent (SP)Plasma97[2]
Saponification and Ultrasound-Assisted Solvent (SP-UA)Plasma94[2]

Data from a study comparing four extraction methods for quantifying vitamin E in chicken liver and plasma samples, using this compound as an internal reference.[2]

Table 2: Recovery of Tocopherols from Soybeans using Different Extraction Methods

Extraction MethodThis compound Recovery (%)Reference
Saponification-[3][4]
Direct Solvent Extraction-[3][4]
Soxhlet Extraction106.9 ± 1.54[3][4]

Data from a study evaluating extraction methods for tocopherols in soybeans. The Soxhlet extraction method yielded the highest analytical values for each tocopherol homologue.[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (UA) from Animal Tissues

This protocol is adapted from a method demonstrating high efficiency and reproducibility for tocopherol extraction from animal tissues like the liver.[1][2]

Materials:

  • Biological tissue (e.g., liver, frozen at -80°C)

  • Hexane (HPLC grade)

  • Ethanol (95%, HPLC grade)

  • 0.1% Ascorbic acid solution

  • Internal standard (e.g., alpha-tocopherol acetate)

  • Homogenizer (e.g., Omni bead ruptor)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with fluorescence or electrochemical detector

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of frozen tissue and place it in a homogenization tube.[5]

  • Add 200 µL of 0.1% ascorbic acid and 250 µL of ethanol to the tube.[5]

  • Homogenize the tissue until a uniform suspension is obtained.

  • Extraction:

    • Add 1 mL of hexane to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Place the sample in an ultrasonic bath for 10 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer.

    • Repeat the extraction with another 1 mL of hexane and combine the hexane extracts.[5]

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol (or the mobile phase for HPLC).[5]

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume into the HPLC system for quantification.

Protocol 2: Direct Solvent Extraction from Tissue Homogenate

This is a simpler method suitable for tissues that are easily homogenized and where tocopherols are readily accessible.[5]

Materials:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation: Homogenize 50 mg of tissue in 200 µL of 0.1% ascorbic acid and 250 µL of ethanol.[5]

  • Extraction:

    • Take 200 µL of the homogenate and add 1 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the upper hexane layer.

    • Repeat the extraction with another 1 mL of hexane and combine the extracts.[5]

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of methanol.[5]

  • Analysis:

    • Proceed with HPLC analysis as described in Protocol 1.

Protocol 3: Saponification-Based Extraction for Tissues with High Lipid Content

Saponification is used to hydrolyze fats, which can interfere with the extraction and analysis of tocopherols in fatty tissues.[2][6] However, it can lead to the degradation of some tocopherols if not performed carefully.[2]

Materials:

  • Biological tissue

  • Ethanolic pyrogallol solution (6%, w/v)

  • Potassium hydroxide (KOH) solution (60%, w/v)

  • Hexane

  • Ethyl acetate

  • Saline solution (0.9% NaCl)

  • Other materials as in Protocol 1.

Procedure:

  • Saponification:

    • To approximately 1-2 g of homogenized tissue, add 2 mL of ethanolic pyrogallol and 2 mL of 60% KOH solution.

    • Incubate at 70°C for 45 minutes in a shaking water bath.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 15 mL of saline solution.

    • Extract the tocopherols by adding 15 mL of a hexane:ethyl acetate (9:1, v/v) mixture and vortexing for 5 minutes.

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Repeat the extraction twice.

  • Washing:

    • Wash the combined organic extracts with water to remove any remaining alkali.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analysis:

    • Analyze by HPLC.

Visualizations

Tocopherol Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of tocopherols in plants.

Tocopherol_Biosynthesis Shikimate_Pathway Shikimate Pathway HPP p-Hydroxyphenylpyruvate Shikimate_Pathway->HPP HPPD HPPD HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA HPT HPT (VTE2) HGA->HPT MEP_Pathway MEP Pathway GGDP Geranylgeranyl Diphosphate MEP_Pathway->GGDP GGR GGR GGDP->GGR PDP Phytyl Diphosphate (PDP) GGR->PDP PDP->HPT MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) HPT->MPBQ TC1 TC (VTE1) MPBQ->TC1 MT MPBQ/MSBQ MT MPBQ->MT delta_T δ-Tocopherol TC1->delta_T gTMT γ-TMT (VTE4) delta_T->gTMT DMPBQ 2,3-Dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ) MT->DMPBQ TC2 TC (VTE1) DMPBQ->TC2 gamma_T γ-Tocopherol TC2->gamma_T gamma_T->gTMT beta_T β-Tocopherol gTMT->beta_T alpha_T α-Tocopherol gTMT->alpha_T

Caption: Simplified Tocopherol Biosynthesis Pathway.

General Workflow for this compound Extraction and Analysis

This diagram outlines the logical flow from sample preparation to final data analysis.

Extraction_Workflow Start Biological Tissue Sample Homogenization Homogenization (with antioxidant) Start->Homogenization Extraction Extraction Method Homogenization->Extraction Solvent_Ext Direct Solvent Extraction Extraction->Solvent_Ext Simple UA_Ext Ultrasound-Assisted Solvent Extraction Extraction->UA_Ext Efficient Saponification Saponification-Based Extraction Extraction->Saponification Fatty Tissues Evaporation Solvent Evaporation (under Nitrogen) Solvent_Ext->Evaporation UA_Ext->Evaporation Saponification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (with Fluorescence or ECD) Reconstitution->HPLC Quantification Data Analysis and Quantification HPLC->Quantification End This compound Concentration Quantification->End

Caption: Workflow for this compound Analysis.

Conclusion

The selection of an appropriate extraction protocol is critical for the accurate quantification of this compound in biological tissues. For most applications, ultrasound-assisted solvent extraction offers a balance of high recovery and minimal degradation of tocopherols.[2] For tissues with high lipid content, a carefully executed saponification protocol may be necessary. Subsequent analysis by HPLC with a sensitive detector ensures accurate determination of this compound concentrations. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Application of Delta-Tocopherol in Cancer Cell Line Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of delta-tocopherol (δ-T), a naturally occurring isoform of vitamin E, in cancer cell line studies. Accumulating evidence suggests that δ-T possesses potent anti-cancer properties, often exceeding those of the more commonly studied alpha-tocopherol. These notes summarize key findings on the efficacy of δ-T across various cancer types and provide detailed protocols for researchers to investigate its effects.

Introduction

While alpha-tocopherol has been extensively studied, large-scale clinical trials have yielded inconsistent results regarding its cancer-preventive effects.[1][2] This has led to increased interest in other vitamin E isoforms, particularly gamma- and this compound.[3][4] In vitro and in vivo studies have demonstrated that δ-T is often more effective than alpha- and gamma-tocopherol in inhibiting cancer cell growth, inducing apoptosis, and suppressing tumor development.[1][3][5][6] This document will delve into the specific applications of δ-T in breast, prostate, lung, and colon cancer cell line research.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Duration of TreatmentReference
Colon CancerHCT116~4572 hours[5]
Breast Cancer (Estrogen-Responsive)MCF797 µg/mL (~242 µM)Not Specified[7][8]
Breast Cancer (Estrogen-Nonresponsive)MDA-MB-435145 µg/mL (~362 µM)Not Specified[7][8]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptotic Effects of this compound

Cancer TypeCell LineTreatment ConcentrationApoptotic EffectReference
Prostate CancerLNCaP, CWR-22Rv1Dose-dependentStrong induction of apoptosis[6][9]
Breast CancerMCF7, MDA-MB-43513-145 µg/mLEffective inducer of apoptosis[7][8]
Colon CancerHCT116Not SpecifiedInduction of apoptosis characterized by cleavage of caspase 3 and PARP1[5]
Lung CancerH1299 (in vivo)0.17% and 0.3% in dietEnhanced apoptosis in tumor cells[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways. In prostate cancer cells, δ-T has been shown to suppress androgen receptor (AR) activity and decrease the levels of prostate-specific antigen (PSA), a downstream target of AR signaling.[3][6][9] In breast cancer, δ-T and γ-T have been shown to upregulate PPARγ, a nuclear receptor important for inhibiting cell proliferation and inducing apoptosis.[3] Furthermore, these tocopherols can downregulate the cell survival marker Akt.[3]

delta_tocopherol_signaling cluster_prostate Prostate Cancer cluster_breast Breast Cancer delta_T_prostate This compound AR Androgen Receptor (AR) delta_T_prostate->AR downregulates Apoptosis_Prostate Apoptosis delta_T_prostate->Apoptosis_Prostate induces PSA Prostate-Specific Antigen (PSA) AR->PSA regulates Growth_Inhibition_Prostate Growth Inhibition AR->Growth_Inhibition_Prostate promotes delta_T_breast This compound PPARg PPARγ delta_T_breast->PPARg upregulates Akt Akt delta_T_breast->Akt downregulates Apoptosis_Breast Apoptosis PPARg->Apoptosis_Breast induces Proliferation_Inhibition Proliferation Inhibition PPARg->Proliferation_Inhibition promotes Akt->Proliferation_Inhibition inhibits

Caption: Signaling pathways modulated by this compound in cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO F->G H Read absorbance at 570nm G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blotting for Signaling Protein Analysis

This protocol is for analyzing changes in the expression of key signaling proteins in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-PPARγ, anti-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting superior activity compared to other vitamin E isoforms in several cancer cell lines.[1][5][6] Its ability to induce apoptosis and inhibit key signaling pathways in cancer progression makes it a promising candidate for further research and development in oncology. The provided protocols offer a foundation for researchers to explore the mechanisms of action of this compound and evaluate its therapeutic potential.

References

Application Notes and Protocols: Delta-Tocopherol as a Dietary Supplement in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E comprises a family of eight structurally related compounds, divided into tocopherols and tocotrienols, each with four isoforms (alpha, beta, gamma, and delta). While alpha-tocopherol is the most abundant form in tissues and the most studied, recent research in animal models has highlighted the potent and distinct biological activities of other isoforms, particularly delta-tocopherol.[1][2] These studies suggest that this compound may possess superior anti-inflammatory and cancer-preventive properties compared to the more common alpha-tocopherol.[3][4][5] This document provides a comprehensive overview of the application of this compound as a dietary supplement in animal models, summarizing key quantitative data and providing detailed experimental protocols based on published research.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of this compound in different animal models.

Table 1: Anti-Cancer Effects of this compound in Rodent Models

Animal ModelCancer TypeThis compound DosageDurationKey FindingsReference
NCr nu/nu miceHuman lung cancer (H1299 xenograft)0.17% and 0.3% in diet49 daysDose-dependent inhibition of tumor growth. More effective than alpha- or gamma-tocopherol.[5][6][5][6]
RatsAzoxymethane (AOM)-induced colon carcinogenesisNot specified for pure δ-T, but γ-TmT containing 243 mg/g δ-T was used.Not specifiedδ-T was the most effective tocopherol in inhibiting the formation of aberrant crypt foci (ACF).[3][3]
Female Sprague-Dawley ratsN-methyl-N-nitrosourea (NMU)-induced mammary tumorigenesis0.3% in diet11 weeksSignificantly decreased tumor burden and multiplicity.[7][7]

Table 2: Anti-Inflammatory and Other Effects of this compound

Animal ModelConditionThis compound DosageDurationKey FindingsReference
Male C57BL/6JJcl miceHigh-fat, high-sucrose diet-induced obesity and inflammation800 mg/kg in diet16 weeksDid not restrain inflammation in epididymal fat in vivo, but inhibited inflammatory cytokine gene expression in vitro.[8][8]
Balb/cJ micePharmacokinetic study0.33 g/kg and 1.67 g/kg diet1 and 4 weeksResulted in 6-30-fold increases in plasma and liver this compound levels.[9][10][9][10]

Experimental Protocols

Protocol 1: Evaluation of Anti-Cancer Activity of this compound in a Xenograft Mouse Model

This protocol is based on methodologies used to assess the effect of this compound on the growth of human lung cancer cell xenografts in mice.[6]

1. Animal Model and Housing:

  • Species: NCr nu/nu mice (immunocompromised).
  • Age: 4-6 weeks at the start of the experiment.
  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Animals should have free access to food and water.

2. Tumor Cell Implantation:

  • Cell Line: Human lung cancer H1299 cells.
  • Preparation: Cells are grown in appropriate culture medium, harvested during the exponential growth phase, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Injection: Subcutaneously inject 1-5 x 10^6 H1299 cells in a volume of 100-200 µL into the flank of each mouse.

3. Diet Formulation and Administration:

  • Basal Diet: A standard purified diet such as AIN-93M.
  • Experimental Diets:
  • Control Group: Basal diet.
  • This compound Groups: Basal diet supplemented with 0.17% or 0.3% (w/w) pure this compound.
  • Administration: Provide the respective diets to the animals ad libitum, starting one week before tumor cell implantation and continuing for the duration of the study (e.g., 49 days).

4. Data Collection and Analysis:

  • Tumor Growth: Measure tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Body Weight: Monitor and record the body weight of each animal weekly.
  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
  • Biomarker Analysis: Portions of the tumor and serum samples can be collected for analysis of oxidative DNA damage (e.g., 8-OHdG levels), nitrotyrosine formation, and apoptosis markers (e.g., cleaved caspase-3) via immunohistochemistry or western blotting.[6]

Protocol 2: Assessment of this compound Pharmacokinetics in Mice

This protocol outlines a procedure to determine the plasma and tissue concentrations of this compound following dietary supplementation, based on a pharmacokinetic study.[9][10]

1. Animal Model and Housing:

  • Species: Balb/cJ mice.
  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Diet Formulation and Administration:

  • Control Diet: AIN-93M diet.
  • Experimental Diets: AIN-93M diet supplemented with varying concentrations of this compound (e.g., 0.33 g/kg and 1.67 g/kg).
  • Duration: Administer the diets for a specified period (e.g., 1 or 4 weeks).

3. Sample Collection:

  • Blood: Collect blood samples via cardiac puncture or retro-orbital bleeding at specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
  • Tissues: Euthanize the animals and perfuse with saline. Harvest tissues of interest (e.g., liver, brain) and snap-freeze in liquid nitrogen.

4. Sample Analysis:

  • Extraction: Extract tocopherols from plasma and homogenized tissues using an organic solvent (e.g., hexane).
  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection to determine the concentration of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, including antioxidant and anti-inflammatory actions that are distinct from alpha-tocopherol.[1] It has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are crucial in the inflammatory process.[1] Furthermore, this compound can suppress pro-inflammatory signaling pathways such as NF-κB and STAT3/6.[1] In the context of cancer, this compound has been observed to induce apoptosis in tumor cells.[6]

Experimental Workflow for Cancer Xenograft Study

G cluster_setup Experimental Setup cluster_treatment Dietary Intervention cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis start Acquire NCr nu/nu mice acclimatize Acclimatize mice (1 week) start->acclimatize implant Subcutaneously implant H1299 cells acclimatize->implant control_diet Control Diet (AIN-93M) implant->control_diet Randomize delta_T_diet This compound Diet (0.17% or 0.3%) implant->delta_T_diet Randomize measure_tumor Measure tumor volume (2x/week) control_diet->measure_tumor measure_bw Record body weight (weekly) control_diet->measure_bw delta_T_diet->measure_tumor delta_T_diet->measure_bw euthanize Euthanize mice (Day 49) measure_tumor->euthanize measure_bw->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor collect_samples Collect tumor and serum samples excise_tumor->collect_samples analyze_biomarkers Analyze biomarkers (Apoptosis, Oxidative Stress) collect_samples->analyze_biomarkers

Caption: Workflow for a cancer xenograft study.

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathways Pro-inflammatory Pathways cluster_mediators Inflammatory Mediators LPS LPS / Cytokines NFkB NF-κB Pathway LPS->NFkB STAT JAK-STAT Pathway LPS->STAT COX_LOX COX / 5-LOX Pathways LPS->COX_LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT->Cytokines Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids deltaT This compound deltaT->NFkB deltaT->STAT deltaT->COX_LOX

Caption: this compound's inhibitory effects.

Apoptosis Induction by this compound in Cancer Cells

G cluster_apoptosis Apoptotic Cascade deltaT This compound Bax ↑ BAX deltaT->Bax Bcl2 ↓ Bcl-2 deltaT->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis.

Conclusion

The use of this compound as a dietary supplement in animal models has demonstrated significant potential, particularly in the fields of oncology and inflammation research. The provided data and protocols offer a foundation for designing and conducting further investigations into the mechanisms and therapeutic applications of this promising vitamin E isoform. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Delta-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a family of eight naturally occurring, lipid-soluble compounds, divided into two subgroups: tocopherols and tocotrienols. Each subgroup contains alpha (α), beta (β), gamma (γ), and delta (δ) isoforms. While α-tocopherol is the most abundant form of vitamin E in the body, emerging research suggests that other isoforms, such as δ-tocopherol, possess unique and potent antioxidant and anti-inflammatory properties.[1] This document provides detailed protocols for assessing the antioxidant capacity of δ-tocopherol using common in vitro chemical assays and a cell-based assay.

Mechanism of Antioxidant Action

Tocopherols act as antioxidants by donating a hydrogen atom from the hydroxyl group on their chromanol ring to free radicals. This process neutralizes the free radical, terminating the chain reaction of lipid peroxidation and thus protecting cell membranes from oxidative damage. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like vitamin C.

Data Presentation: Comparative Antioxidant Capacity

The antioxidant capacity of δ-tocopherol has been compared to other tocopherol isoforms and standard antioxidants using various assays. The following tables summarize quantitative data from the literature.

AntioxidantORAC Value (relative to Trolox)
δ-Tocopherol 1.36 ± 0.14 [2]
γ-Tocopherol0.74 ± 0.03[2]
α-Tocopherol0.5 ± 0.02[2]
Trolox (standard)1.0

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Tocopherol Isoforms. Data from a study using a lipophilic-adapted ORAC assay shows the relative antioxidant capacity compared to the water-soluble vitamin E analog, Trolox.[2]

AntioxidantDPPH Scavenging Activity (IC50)
δ-Tocopherol Data not uniformly available for direct comparison
α-Tocopherol~12.1 µM[3]
TroloxComparable to α-tocopherol[3]
Mixed TocopherolsConcentration-dependent inhibition observed[4][5]
AntioxidantABTS Radical Cation Scavenging Activity (TEAC)
δ-Tocopherol Data not uniformly available for direct comparison
α-TocopherolTEAC values vary depending on the study
Trolox (standard)1.0

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • δ-Tocopherol

  • α-Tocopherol, γ-Tocopherol (for comparison)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare stock solutions of δ-tocopherol, other tocopherol isomers, and Trolox in methanol.

    • From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the control (blank), add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Standard in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Tocopherols & Trolox prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: ABTS Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation, which is a blue-green chromophore, by antioxidants.

Materials:

  • δ-Tocopherol

  • α-Tocopherol, γ-Tocopherol (for comparison)

  • Trolox

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare stock solutions of δ-tocopherol, other tocopherol isomers, and Trolox in ethanol.

    • From the stock solutions, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

    • For the control (blank), add 10 µL of ethanol instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of the ABTS•+ radical using the following formula:

    • Plot the percentage of inhibition against the concentration of each antioxidant and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS Radical (ABTS + K2S2O8) prep_working Dilute ABTS Radical to Absorbance of 0.7 prep_abts->prep_working mix Mix ABTS Working Solution with Sample/Standard prep_working->mix prep_samples Prepare Serial Dilutions of Tocopherols & Trolox prep_samples->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Workflow for the ABTS Radical Cation Scavenging Assay.
Protocol 3: Lipophilic Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. This protocol is adapted for lipophilic compounds. [2] Materials:

  • δ-Tocopherol

  • α-Tocopherol, γ-Tocopherol (for comparison)

  • Trolox

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Randomly methylated β-cyclodextrin (RMCD)

  • Acetone

  • 75 mM Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • RMCD Solution: Prepare a 7% (w/v) RMCD solution in a 50% acetone/water mixture.

    • Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

  • Preparation of Sample and Standard Solutions:

    • Dissolve δ-tocopherol, other tocopherol isomers, and Trolox in the 7% RMCD solution to create stock solutions.

    • Prepare a series of dilutions from the stock solutions using the RMCD solution.

  • Assay:

    • In a 96-well black microplate, add 25 µL of the sample, standard, or blank (RMCD solution) to each well.

    • Add 150 µL of the fluorescein working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC against the concentration of the Trolox standards to create a standard curve.

    • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare RMCD, Fluorescein, and AAPH Solutions add_fluorescein Add Fluorescein prep_reagents->add_fluorescein add_aaph Add AAPH to Initiate Reaction prep_reagents->add_aaph prep_samples Prepare Tocopherols & Trolox in RMCD Solution add_samples Add Sample/Standard to 96-well Black Plate prep_samples->add_samples add_samples->add_fluorescein pre_incubate Pre-incubate at 37°C add_fluorescein->pre_incubate pre_incubate->add_aaph measure Measure Fluorescence Decay Kinetically add_aaph->measure calculate Calculate Area Under Curve (AUC) and ORAC Value (TE) measure->calculate CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment_staining Treatment & Staining cluster_induction_measurement Induction & Measurement cluster_analysis Analysis seed Seed HepG2 Cells in 96-well Plate incubate_cells Incubate 24h to Confluency seed->incubate_cells treat Treat Cells with δ-Tocopherol/Control incubate_cells->treat stain Stain with DCFH-DA treat->stain induce Induce Oxidative Stress with AAPH stain->induce measure Measure Fluorescence Kinetically induce->measure calculate Calculate AUC and CAA Units/EC50 measure->calculate NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by δ-Tocopherol cluster_pathway NF-κB Signaling Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates delta_T δ-Tocopherol delta_T->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, Releasing NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Induces

References

Application Notes and Protocols for the Use of δ-Tocopherol as a Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a crucial fat-soluble antioxidant composed of a family of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). Each of these vitamers exhibits distinct biological activities. Accurate quantification of individual tocopherols is essential in various fields, including nutrition, medicine, and drug development, to understand their specific roles in health and disease.[1][2] δ-Tocopherol, while often present in lower concentrations in tissues compared to α-tocopherol, is a significant component of vitamin E in certain vegetable oils, such as soybean and corn oil. Its distinct chromatographic properties make it a valuable standard for the analytical determination of tocopherols.

This document provides detailed application notes and protocols for the use of δ-tocopherol as a standard in chromatographic analysis, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

δ-Tocopherol as a Chromatographic Standard

δ-Tocopherol can be utilized in chromatographic analysis in two primary ways:

  • As a Calibration Standard: A certified reference material of δ-tocopherol is used to create a standard curve, against which the concentration of δ-tocopherol in a sample is determined. This is fundamental for the accurate quantification of this specific vitamer.

  • As an Internal Standard (IS): While less common than deuterated standards or synthetic analogs, δ-tocopherol can be considered for use as an internal standard for the quantification of other tocopherols, particularly in matrices where it is not naturally present or is at very low levels. The rationale for its use as an IS lies in its structural similarity to other tocopherols, leading to comparable behavior during sample extraction and chromatographic separation. However, careful validation is required to ensure no co-elution with other sample components and to account for any differences in detector response compared to the analytes of interest.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical quantitative data for the analysis of δ-tocopherol using HPLC and GC-MS, compiled from various studies. These values can serve as a benchmark for method development and validation.

Table 1: HPLC Method Parameters for δ-Tocopherol Analysis

ParameterValueMatrixDetection MethodReference
Linearity Range 0.01 - 1 µg/mLHuman PlasmaFluorescence[3]
10 - 375 µg/mLFood MatricesUV-Vis[4]
1 - 50 mg/LFig Seed OilPDA
Limit of Detection (LOD) 0.32 - 0.63 ppmFood MatricesUV-Vis[4]
10 ng/mLHuman PlasmaFluorescence[3][5]
Limit of Quantification (LOQ) 1.08 - 2.11 ppmFood MatricesUV-Vis[4]
10 ng/mLHuman PlasmaFluorescence[3][5]
Recovery 79.5 - 106.3%Food MatricesUV-Vis[4]
99.7%FishHPLC[6]
Precision (RSD) < 12.38%FishHPLC[6]
1.5%Human SerumGC-MS[7]

Table 2: GC-MS Method Parameters for δ-Tocopherol Analysis

ParameterValueMatrixDerivatizationReference
Linearity Range 1.35 - 5.50 ngHuman SerumTMS[2]
Limit of Detection (LOD) 40 pgHuman SerumTMS[7][8]
Recovery 98%Human SerumTMS[7][8]

Experimental Protocols

Protocol 1: Quantification of δ-Tocopherol in Vegetable Oil by Normal-Phase HPLC

This protocol describes the quantification of tocopherols, including δ-tocopherol, in vegetable oil samples using normal-phase high-performance liquid chromatography with UV detection.

1. Materials and Reagents

  • δ-Tocopherol analytical standard

  • α, β, γ-Tocopherol analytical standards

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Vegetable oil sample

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of δ-tocopherol standard into a 25 mL volumetric flask and dissolve in hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations ranging from 1 to 50 µg/mL. A similar procedure should be followed for α, β, and γ-tocopherols to identify their retention times.

3. Sample Preparation

  • Accurately weigh approximately 0.1 g of the vegetable oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in hexane and bring the volume to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Conditions

  • HPLC System: A system equipped with a pump, autosampler, and UV detector.

  • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 298 nm.

  • Column Temperature: 30°C.

5. Analysis

  • Inject the standard solutions to establish the retention time and create a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Identify the δ-tocopherol peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of δ-tocopherol in the sample using the calibration curve.

Protocol 2: Quantification of δ-Tocopherol in Human Serum by GC-MS

This protocol details the analysis of δ-tocopherol in human serum using gas chromatography-mass spectrometry after trimethylsilyl (TMS) derivatization.

1. Materials and Reagents

  • δ-Tocopherol analytical standard

  • Internal Standard (e.g., deuterated α-tocopherol)

  • Hexane (GC grade)

  • Ethanol (absolute)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Human serum sample

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of δ-tocopherol standard into a 100 mL volumetric flask and dissolve in ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to cover the expected physiological range.

3. Sample Preparation and Derivatization

  • To 200 µL of serum in a glass tube, add a known amount of the internal standard.

  • Add 1 mL of ethanol and vortex for 30 seconds to precipitate proteins.

  • Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of MSTFA and heat at 60°C for 30 minutes to form the TMS derivatives.

4. GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for δ-tocopherol-TMS (e.g., m/z 474) and the internal standard.

5. Analysis

  • Inject the derivatized standard solutions to create a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the derivatized sample.

  • Quantify the δ-tocopherol concentration in the sample using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of tocopherols using δ-tocopherol as a standard.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological or Food Sample extraction Extraction of Lipids sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC System extraction->hplc standard δ-Tocopherol Standard working_standards Preparation of Working Standards standard->working_standards working_standards->hplc gcms GC-MS System working_standards->gcms derivatization->gcms chromatogram Chromatogram Acquisition hplc->chromatogram gcms->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification chromatogram->quantification calibration->quantification report Final Report quantification->report

General workflow for tocopherol analysis.
Vitamin E Signaling Pathway

Tocopherols, including δ-tocopherol, are known to modulate various cellular signaling pathways, often independent of their antioxidant activity.[1][9] These pathways are crucial in processes like cell proliferation, inflammation, and apoptosis. The diagram below illustrates some of the key signaling pathways influenced by tocopherols.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus tocopherol Tocopherols (α, γ, δ) pkc Protein Kinase C (PKC) tocopherol->pkc Inhibition pi3k PI3K tocopherol->pi3k Modulation pp2a Protein Phosphatase 2A (PP2A) tocopherol->pp2a Activation inflammation Inflammatory Response (e.g., 5-LOX, PLA2) tocopherol->inflammation Inhibition gene_expression Gene Expression (e.g., Cyclins, Adhesion Molecules) pkc->gene_expression Regulation akt Akt/PKB pi3k->akt akt->gene_expression Regulation pp2a->pkc Dephosphorylation cell_proliferation Cell Proliferation gene_expression->cell_proliferation apoptosis Apoptosis gene_expression->apoptosis cell_adhesion Cell Adhesion gene_expression->cell_adhesion

Tocopherol-modulated signaling pathways.

Conclusion

δ-Tocopherol serves as an essential standard for the accurate chromatographic analysis of vitamin E isomers. The protocols provided herein for HPLC and GC-MS offer robust methods for the quantification of δ-tocopherol in various matrices. The selection of the appropriate method and standard type (calibration or internal) will depend on the specific analytical goals, sample matrix, and available instrumentation. Understanding the role of tocopherols in cellular signaling pathways further underscores the importance of precise analytical methods for their determination in biological systems.

References

Techniques for Separating Delta- and Gamma-Tocopherol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of delta- and gamma-tocopherol, two closely related isomers of Vitamin E. Accurate separation and quantification of these isomers are critical for research into their distinct biological activities and for the development of targeted therapeutic agents. The following sections detail various chromatographic techniques, present comparative data, and provide step-by-step experimental protocols.

Introduction

Tocopherols, a class of lipid-soluble antioxidants collectively known as Vitamin E, exist as four primary isomers: alpha (α), beta (β), gamma (γ), and delta (δ). While α-tocopherol is the most biologically active form and the only one recognized to meet human requirements, emerging research highlights the unique and potent anti-inflammatory and antioxidant properties of γ- and δ-tocopherols.[1][2] Their structural similarity, differing only in the number and position of methyl groups on the chromanol ring, presents a significant analytical challenge. This document outlines effective chromatographic methods for the resolution of δ- and γ-tocopherol.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the separation of tocopherol isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for tocopherol analysis, with both normal-phase (NP) and reversed-phase (RP) modes being employed.

  • Normal-Phase HPLC (NP-HPLC): This is the preferred method for the baseline separation of all four tocopherol isomers, including delta and gamma.[3][4] NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The elution order is typically α, β, γ, and then δ-tocopherol.[3]

  • Reversed-Phase HPLC (RP-HPLC): While commonly used, RP-HPLC often struggles to resolve the β- and γ-tocopherol isomers, which tend to co-elute.[3][5] This method employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. However, modifications to the mobile phase and the use of specific columns, such as pentafluorophenyl (PFP) columns, can improve separation.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a rapid and environmentally friendly alternative to HPLC for tocopherol separation.[6][7] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. SFC can provide excellent resolution of all four tocopherol isomers in a significantly shorter analysis time compared to HPLC.[6][8]

Data Presentation: Comparison of Separation Techniques

The following tables summarize quantitative data from various studies to facilitate the comparison of different separation techniques for delta- and gamma-tocopherol.

TechniqueColumnMobile PhaseFlow Rate (mL/min)DetectionAnalysis Time (min)Resolution (β/γ)Reference
NP-HPLC SilicaHexane:Isopropanol (99:1, v/v)1.0UV (292 nm)< 10Baseline SeparationN/A
NP-HPLC AminoHexane:Isopropanol (98:2, v/v)N/AN/A< 10> 1.1[3]
RP-HPLC SiliaChrom Plus C18Methanol:Acetonitrile (25:75, v/v)1.5UV (220 nm)~18Co-elution[5]
RP-HPLC SiliaChrom Plus PFPMethanol:Water:Formic Acid (95:5:0.1, v/v/v)1.5UV (220 nm)~12Baseline Separation[5]
SFC Spherisorb S3 ODS2CO2 with MethanolN/AUV~15Baseline SeparationN/A

Note: "N/A" indicates that the specific data point was not available in the cited literature.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Tocopherol Isomers

This protocol describes a robust method for the baseline separation of all four tocopherol isomers.

1. Materials and Reagents:

  • HPLC system with UV or fluorescence detector

  • Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Tocopherol standards (α, β, γ, δ)

  • Sample containing tocopherols (e.g., vegetable oil, supplement)

2. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in n-hexane to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: UV at 292 nm or Fluorescence (Excitation: 295 nm, Emission: 330 nm)

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the prepared tocopherol standards to determine their retention times.

  • Inject the prepared sample.

  • Identify and quantify the delta- and gamma-tocopherol peaks based on the retention times of the standards.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Rapid Tocopherol Isomer Separation

This protocol provides a fast and efficient method for the separation of tocopherol isomers using SFC.

1. Materials and Reagents:

  • SFC system with a UV detector

  • SFC column (e.g., Spherisorb S3 ODS2)

  • Supercritical CO2

  • Methanol (HPLC grade)

  • Tocopherol standards (α, β, γ, δ)

  • Sample containing tocopherols

2. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., hexane or methanol) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter.

3. SFC Conditions:

  • Mobile Phase: Supercritical CO2 with a methanol gradient (specific gradient profile to be optimized based on the instrument and column)

  • Flow Rate: 2.0 - 4.0 mL/min

  • Column Temperature: 40°C

  • Back Pressure: 15 MPa

  • Injection Volume: 5 µL

  • Detection: UV at 295 nm

4. Procedure:

  • Equilibrate the system with the initial mobile phase conditions.

  • Inject the tocopherol standards to establish retention times.

  • Inject the prepared sample.

  • Identify and quantify the delta- and gamma-tocopherol peaks.

Visualization of Workflows and Pathways

Experimental Workflow for Tocopherol Isomer Separation

G Figure 1. General Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., Hexane Filtration Filtration Extraction->Filtration 0.45 µm filter Injection Injection Filtration->Injection Separation Separation Injection->Separation NP-HPLC or SFC Detection Detection Separation->Detection UV or Fluorescence Peak_Identification Peak_Identification Detection->Peak_Identification Retention Time Quantification Quantification Peak_Identification->Quantification Peak Area Results Results Quantification->Results

Caption: General Experimental Workflow for Tocopherol Isomer Separation.

Simplified Metabolic Pathway of Gamma-Tocopherol

G Figure 2. Simplified Metabolic Pathway of Gamma-Tocopherol Gamma_Tocopherol γ-Tocopherol CYP4F2 CYP4F2 Gamma_Tocopherol->CYP4F2 Omega_Hydroxylation ω-Hydroxylation CYP4F2->Omega_Hydroxylation Long_Chain_Metabolites Long-chain Carboxychromanols (e.g., 13'-COOH) Omega_Hydroxylation->Long_Chain_Metabolites Beta_Oxidation β-Oxidation Long_Chain_Metabolites->Beta_Oxidation Biological_Activity Anti-inflammatory & Natriuretic Effects Long_Chain_Metabolites->Biological_Activity Short_Chain_Metabolites Short-chain Carboxychromanols (e.g., γ-CEHC) Beta_Oxidation->Short_Chain_Metabolites Short_Chain_Metabolites->Biological_Activity

References

Application Notes and Protocols for In Vivo Delta-Tocopherol Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies investigating the effects of delta-tocopherol supplementation. Detailed protocols for key methodologies are included to ensure robust and reproducible results.

Introduction

This compound, a naturally occurring isomer of vitamin E, has garnered significant interest for its potential therapeutic applications, particularly in oncology and neuroprotection.[1] Unlike the more commonly studied alpha-tocopherol, this compound has demonstrated superior anti-cancer and anti-inflammatory properties in numerous preclinical studies.[1][2][3] These effects are often attributed to mechanisms beyond its antioxidant capacity, including the modulation of specific signaling pathways involved in apoptosis and cellular stress responses.[4][5] This document outlines experimental designs and detailed protocols for in vivo studies aimed at elucidating the mechanisms of action and therapeutic efficacy of this compound.

In Vivo Experimental Design Considerations

Successful in vivo studies with this compound require careful planning of the animal model, dosage, and administration route.

Animal Models: The choice of animal model is critical and depends on the research question. For cancer studies, xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., NCr nu/nu, SCID) are common.[2][6] For investigating tumorigenesis, transgenic mouse models or chemically-induced cancer models in rats (e.g., N-methyl-N-nitrosourea-induced mammary cancer in Sprague-Dawley rats) are employed.[7][8] For neurodegenerative disease studies, transgenic mouse models of Alzheimer's disease or premature aging have been utilized.

Dosage and Administration: this compound can be administered through dietary admixture or oral gavage. Dietary supplementation is suitable for long-term studies, with concentrations typically ranging from 0.17% to 0.3% in the diet.[2][6][7] Oral gavage allows for more precise dosage control in shorter-term or pharmacokinetic studies, with doses ranging from 75 mg/kg to 100 mg/kg body weight.[9][10]

Data Presentation: Quantitative Outcomes of this compound Supplementation

The following tables summarize quantitative data from representative in vivo studies.

Table 1: Effects of Dietary this compound on Tumor Growth in Xenograft Models

Animal ModelCancer Cell LineDosage (% in diet)DurationTumor Growth InhibitionReference
NCr nu/nu miceH1299 (Lung Cancer)0.17%49 daysSignificant[2][11]
NCr nu/nu miceH1299 (Lung Cancer)0.3%49 daysMost potent vs. α- and γ-T[2][11]
SCID miceLNCaP (Prostate Cancer)0.3%48 daysSignificant vs. α-T[6]

Table 2: Effects of Dietary this compound in a Chemically-Induced Cancer Model

Animal ModelCarcinogenDosage (% in diet)DurationKey OutcomesReference
Sprague-Dawley ratsNMU0.3%11 weeksTumor Burden: ↓32% (p<0.01)[7][8]
Tumor Multiplicity: ↓42% (p<0.001)[7][8]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Animal ModelAdministrationDose (mg/kg)Cmax (µM)Tmax (hours)Reference
MiceOral Gavage75~33[9]
Athymic nude miceOral Gavage10057 ± 52[12]

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of this compound.

G Experimental Workflow for In Vivo this compound Studies cluster_0 Pre-study Phase cluster_1 Experimental Phase cluster_2 Post-study Analysis Animal Model Selection Animal Model Selection Diet Preparation Diet Preparation Animal Model Selection->Diet Preparation Acclimatization Acclimatization Diet Preparation->Acclimatization Tumor Cell Implantation Tumor Cell Implantation Acclimatization->Tumor Cell Implantation This compound Administration This compound Administration Tumor Cell Implantation->this compound Administration Monitoring Monitoring This compound Administration->Monitoring Tissue Collection Tissue Collection Monitoring->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Analysis Data Analysis Biochemical Assays->Data Analysis Histological Analysis->Data Analysis

Caption: A generalized workflow for in vivo this compound studies.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily inducing apoptosis and the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

G This compound Induced Apoptosis Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway This compound This compound Fas/DR5 Fas/DR5 This compound->Fas/DR5 Mitochondrion Mitochondrion This compound->Mitochondrion Caspase-8 Caspase-8 Fas/DR5->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Unfolded Protein Response (UPR) / ER Stress Signaling Pathway

This compound can induce ER stress, leading to the activation of the UPR.[5] This can initially be a pro-survival response, but prolonged UPR activation can trigger apoptosis.

G This compound Induced UPR/ER Stress Pathway cluster_0 UPR Sensors This compound This compound ER Stress ER Stress This compound->ER Stress PERK PERK ER Stress->PERK IRE1α IRE1α ER Stress->IRE1α ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound triggers ER stress, activating UPR and apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Rodent Diet

Objective: To prepare a standardized rodent diet containing a specific concentration of this compound.

Materials:

  • Standard rodent chow (e.g., AIN-93M)

  • This compound (high purity)

  • Corn oil (or other suitable vehicle)

  • Mixer (e.g., V-blender)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration in the diet (e.g., 0.3% w/w).

  • Dissolve the calculated amount of this compound in a small volume of corn oil. The amount of oil should be minimal to not significantly alter the fat content of the final diet.

  • In a fume hood, slowly add the this compound/oil mixture to the powdered rodent chow in a mixer.

  • Mix thoroughly for at least 20 minutes to ensure homogenous distribution.

  • Store the prepared diet in airtight containers at 4°C, protected from light, to prevent oxidation of the tocopherol.

  • It is recommended to prepare fresh batches of the diet regularly (e.g., every 2 weeks).

Protocol 2: Oral Gavage of this compound in Mice

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, olive oil)

  • Sterile syringes (1 mL)

  • Gavage needles (18-20 gauge, with a ball tip)

  • Animal scale

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Weigh the mouse to determine the correct volume to administer (typically up to 10 mL/kg body weight).

  • Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Slowly dispense the solution into the stomach.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress immediately after the procedure.

Protocol 3: Western Blot Analysis of Apoptosis and ER Stress Markers

Objective: To detect and quantify the expression of key proteins involved in apoptosis and ER stress in tissue lysates.

Materials:

  • Tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-PERK, anti-IRE1α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilution for anti-cleaved caspase-3 is 1:1000.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunohistochemistry (IHC) for p53 in Mouse Brain Tissue

Objective: To visualize the expression and localization of p53 in formalin-fixed, paraffin-embedded mouse brain sections.

Materials:

  • Paraffin-embedded mouse brain sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% hydrogen peroxide)

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody (anti-p53, mouse-specific)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide solution.

  • Block non-specific antibody binding with normal goat serum.

  • Incubate the sections with the primary anti-p53 antibody overnight at 4°C.

  • Wash with PBS and incubate with the biotinylated secondary antibody.

  • Wash with PBS and incubate with the streptavidin-HRP complex.

  • Wash with PBS and develop the color with the DAB solution.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Examine the slides under a light microscope to assess p53 staining intensity and localization.

References

Application Notes and Protocols for the Analytical Detection of Delta-Tocopherol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate quantification of δ-tocopherol metabolites in various biological matrices. The protocols outlined below are essential for researchers in nutrition, pharmacology, and drug development who are investigating the physiological and pathological roles of these bioactive compounds.

Introduction

Delta-tocopherol (δ-T), a form of vitamin E, is metabolized in vivo into several bioactive compounds that exhibit potent anti-inflammatory and anti-cancer properties.[1] Unlike its parent compound, the metabolites of δ-tocopherol, particularly the long-chain carboxychromanols, have been shown to be more effective in modulating key signaling pathways associated with disease.[2] Accurate detection and quantification of these metabolites are crucial for understanding their mechanisms of action and for the development of novel therapeutics. The primary analytical method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Metabolic Pathway of this compound

This compound undergoes a series of metabolic transformations, primarily in the liver, initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail. This is followed by successive rounds of β-oxidation, leading to the formation of various chain-shortened carboxychromanol metabolites. The major metabolites include 13'-hydroxychromanol (13'-OH), 13'-carboxychromanol (13'-COOH), and the terminal metabolite, carboxyethyl-hydroxychroman (CEHC).[3]

G delta_tocopherol δ-Tocopherol cyp4f2 CYP4F2 (ω-hydroxylation) delta_tocopherol->cyp4f2 hydroxychromanol 13'-hydroxychromanol (13'-OH) cyp4f2->hydroxychromanol oxidation Oxidation hydroxychromanol->oxidation carboxychromanol 13'-carboxychromanol (13'-COOH) oxidation->carboxychromanol beta_oxidation β-oxidation carboxychromanol->beta_oxidation intermediate_metabolites Intermediate Carboxychromanols (11'-COOH, 9'-COOH, etc.) beta_oxidation->intermediate_metabolites cehc δ-carboxyethyl hydroxychroman (δ-CEHC) beta_oxidation->cehc intermediate_metabolites->beta_oxidation conjugation Conjugation (Glucuronidation/Sulfation) cehc->conjugation excretion Excretion (Urine and Feces) conjugation->excretion

Figure 1: Metabolic pathway of δ-tocopherol.

Experimental Protocols

Sample Preparation

The following protocols are optimized for the extraction of δ-tocopherol metabolites from various biological matrices.

a) Plasma/Serum:

  • To 100 µL of plasma or serum, add an internal standard (e.g., δTE-13'-COOH).

  • Add 600 µL of methanol containing 0.2 mg/mL ascorbic acid and 1.2 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 rpm for 2 minutes.

  • Collect the upper hexane layer (for parent tocopherols) and the methanol layer (for metabolites) separately.

  • The methanol layer can be dried under nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.[4]

b) Urine:

  • To 100 µL of urine, add an internal standard.

  • Add 500 µL of methanol with 0.2 mg/mL ascorbic acid and vortex.

  • Centrifuge to pellet any precipitate.

  • Collect the supernatant, dry it under a stream of nitrogen, and reconstitute it in the mobile phase. A recovery of >95% can be expected with this procedure.[4]

c) Feces:

  • Homogenize approximately 30 mg of fecal sample in 2 mL of methanol containing 0.2 mg/mL ascorbic acid.

  • Centrifuge to pellet solid debris.

  • Take 1.5 mL of the methanol supernatant, dry it down, and reconstitute it in 200 µL of methanol.

  • Dilute the sample as needed and add the internal standard before LC-MS/MS analysis.[4]

d) Enzymatic Hydrolysis for Conjugated Metabolites:

For the analysis of total (conjugated and unconjugated) short-chain metabolites, enzymatic deconjugation is necessary.

  • Mix 20 µL of serum with 80 µL of 0.1% ascorbic acid and 100 µL of 0.1 M sodium acetate (pH 5.0).

  • Add 20 µL of a mixture containing sulfatase (20 U) and β-glucuronidase (600 U).

  • Incubate at 37°C for 90 minutes.

  • Proceed with extraction as described for plasma/serum.[5]

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for the analysis of δ-tocopherol metabolites.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 35% to 100% B over 15 minutes, hold at 100% B for 27 minutes, and then re-equilibrate at 35% B.[6]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10 µL.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally more sensitive for tocopherol metabolites.[4][6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each metabolite and internal standard need to be optimized.

    • Example Transitions: The deprotonated molecule [M-H]⁻ is often the predominant precursor ion.[6]

Experimental Workflow

The overall workflow for the analysis of δ-tocopherol metabolites is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Feces) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction hydrolysis Enzymatic Hydrolysis (optional for conjugated metabolites) add_is->hydrolysis dry_reconstitute Dry and Reconstitute extraction->dry_reconstitute hydrolysis->extraction lc_separation LC Separation (Reversed-Phase) dry_reconstitute->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Figure 2: Experimental workflow for δ-tocopherol metabolite analysis.

Quantitative Data Summary

The performance of the analytical methods for δ-tocopherol and its metabolites is summarized in the tables below.

Table 1: LC-MS/MS Method Performance Parameters

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
δ-Tocopherol20 nmol/L – 200 µmol/L[6]1 pmol[6]4 pmol[6]
δ-CEHC20 nmol/L – 200 µmol/L[6]0.2 pmol[6]1 pmol[6]

Table 2: Extraction Recovery and Method Variation

MatrixMetaboliteExtraction EfficacyInterday/Intraday Variation
Plasma/FBSMajor Metabolites≥ 89%[4]3-11%[4]
UrineδTE-13'-COOH>95%[4]N/A

Signaling Pathways Modulated by this compound Metabolites

This compound and its metabolites, particularly 13'-carboxychromanol, exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer.

G cluster_metabolites δ-Tocopherol Metabolites cluster_inflammatory Inflammatory Pathways cluster_effects Biological Effects metabolite δ-T-13'-COOH cox2 COX-2 metabolite->cox2 inhibits (competitive) lox5 5-LOX metabolite->lox5 inhibits (competitive) nfkb NF-κB metabolite->nfkb inhibits stat3 STAT3 metabolite->stat3 inhibits pparg PPARγ metabolite->pparg activates inflammation ↓ Inflammation cox2->inflammation lox5->inflammation nfkb->inflammation proliferation ↓ Cell Proliferation stat3->proliferation apoptosis ↑ Apoptosis pparg->apoptosis pparg->proliferation

Figure 3: Signaling pathways modulated by δ-tocopherol metabolites.

Key Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: The long-chain metabolite, δ-T-13'-COOH, is a potent competitive inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory eicosanoids.[4][7]

  • Modulation of NF-κB Signaling: this compound and its metabolites can inhibit the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα.[8][9]

  • Inhibition of STAT3 Pathway: Gamma- and delta-tocotrienols, structurally similar to tocopherols, have been shown to inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival, through the induction of the protein-tyrosine phosphatase SHP-1.[3][10]

  • Activation of PPARγ: this compound and its metabolites can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and inducing apoptosis in cancer cells.[2][11]

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate quantification of δ-tocopherol metabolites. By employing these techniques, researchers can further elucidate the biological roles of these potent molecules and explore their therapeutic potential in a variety of disease contexts. The provided information on the signaling pathways modulated by these metabolites offers a foundation for mechanistic studies and drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Delta-Tocopherol Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the separation of delta-tocopherol in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of tocopherol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when separating this compound from other tocopherol isomers using RP-HPLC?

The most frequently encountered challenge is achieving baseline separation of all four tocopherol isomers (alpha, beta, gamma, and delta), particularly the critical pair, beta- and gamma-tocopherol, which often co-elute.[1][2][3] this compound is generally the most polar of the isomers and, in normal-phase HPLC, elutes last.[4] In reverse-phase systems, the elution order can vary, but achieving adequate resolution between all peaks, especially when this compound is present at low concentrations, can be difficult.

Q2: Which stationary phase is best suited for this compound separation?

While C18 columns are a common starting point for tocopherol separation, they often fail to resolve the beta- and gamma-tocopherol isomers.[3][4] For enhanced selectivity and improved separation of all isomers, including this compound, consider the following stationary phases:

  • C30 Columns: These columns offer increased shape selectivity for hydrophobic, long-chain molecules like tocopherols, often resulting in better resolution.[5]

  • Pentafluorophenyl (PFP) Columns: PFP phases provide alternative selectivity due to their affinity for aromatic compounds, which can significantly improve the separation of structurally similar isomers like tocopherols.[3][6]

Q3: How does the mobile phase composition affect the separation of this compound?

The choice and composition of the mobile phase are critical for optimizing the separation. Common mobile phases are mixtures of methanol, acetonitrile, and water.[7] The organic solvent ratio influences the retention and resolution of the tocopherol isomers. For instance, a mobile phase of methanol and water (e.g., 95:5 v/v) on a C30 column has been shown to effectively separate all four isomers. Adding a small amount of a less polar solvent like isopropanol can also modulate selectivity.

Q4: Can temperature be used to improve the separation?

Yes, column temperature is a valuable parameter for optimizing tocopherol separations. Lowering the column temperature can increase resolution. For example, one study achieved satisfactory resolution of tocopherol and tocotrienol isomers at a column temperature of 7°C.[1][8]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Isomers

If you are experiencing inadequate separation between the this compound peak and adjacent peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Start: Poor Resolution check_mobile_phase 1. Optimize Mobile Phase - Decrease organic solvent strength - Try different organic modifiers (e.g., Acetonitrile vs. Methanol) start->check_mobile_phase resolution_ok Resolution Improved? check_mobile_phase->resolution_ok Is resolution sufficient? check_column 2. Evaluate Stationary Phase - Switch to a C30 or PFP column for alternative selectivity. check_column->resolution_ok Is resolution sufficient? adjust_temp 3. Adjust Column Temperature - Lower the temperature to increase resolution. adjust_temp->resolution_ok Is resolution sufficient? check_flow_rate 4. Reduce Flow Rate - Decreasing the flow rate can improve separation efficiency. check_flow_rate->resolution_ok Is resolution sufficient? resolution_ok->check_column No resolution_ok->adjust_temp No resolution_ok->check_flow_rate No end End: Separation Optimized resolution_ok->end Yes further_optimization Consider further method development or consultation. resolution_ok->further_optimization No

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Co-elution of Beta- and Gamma-Tocopherol, Affecting Adjacent this compound Peak

The co-elution of beta- and gamma-tocopherol is a common problem that can interfere with the accurate quantification of nearby peaks, including this compound.

Logical Relationship for Resolving Co-eluting Peaks

Coelution_Solution problem Problem: β- and γ-Tocopherol Co-elution cause1 Insufficient Selectivity of Stationary Phase (e.g., C18) problem->cause1 cause2 Suboptimal Mobile Phase Composition problem->cause2 solution1 Solution 1: Change Stationary Phase cause1->solution1 solution2 Solution 2: Modify Mobile Phase cause2->solution2 option1a Use C30 Column solution1->option1a option1b Use PFP Column solution1->option1b option2a Vary Organic Solvent Ratio (e.g., Methanol/Acetonitrile) solution2->option2a option2b Introduce a Third Solvent (e.g., Isopropanol) solution2->option2b outcome Outcome: Improved Resolution of β- and γ-Tocopherol option1a->outcome option1b->outcome option2a->outcome option2b->outcome

Caption: Strategies to resolve co-eluting tocopherol isomers.

Data Presentation

Table 1: Comparison of Stationary Phases for Tocopherol Isomer Separation

Stationary PhaseMobile PhaseKey ObservationsReference
C18 Methanol : Acetonitrile (25:75)Could not separate β- and γ-isomers.[3]
PFP Methanol : Water with Formic AcidComplete separation of all four isomers.[3]
C30 Methanol : Water (95:5)Baseline separation of α-, β-, γ-, and δ-tocopherol.
ODS-3 Isopropanol / Water (gradient)Satisfactory resolution of tocopherols and tocotrienols.[1][8]

Table 2: Example HPLC Parameters for Tocopherol Separation

ParameterMethod 1Method 2
Column Ascentis® Express C30 (15 cm x 4.6 mm, 2.7 µm)SiliaChrom Plus PFP (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (95:5)Methanol:Water with formic acid
Flow Rate 1.5 mL/minNot specified
Temperature 10 °C25°C
Detector UV, 290 nmUV, 220 nm
Reference [3]

Experimental Protocols

Protocol 1: Separation of Tocopherol Isomers using a C30 Column

This protocol is based on the methodology for separating all four tocopherol isomers using a C30 stationary phase.

Objective: To achieve baseline separation of alpha-, beta-, gamma-, and this compound.

Materials:

  • Ascentis® Express C30 HPLC Column (15 cm x 4.6 mm I.D., 2.7 µm)

  • HPLC grade Methanol

  • HPLC grade Water

  • Tocopherol standards (alpha, beta, gamma, delta)

  • Sample dissolved in ethanol or methanol

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 95:5 (v/v) ratio. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the C30 column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Temperature Control: Set the column oven temperature to 10°C.

  • Sample Injection: Inject 1.5 µL of the sample or standard solution onto the column.

  • Detection: Monitor the eluent at a wavelength of 290 nm.

  • Data Analysis: Identify and quantify the tocopherol isomers based on their retention times compared to the standards. The expected elution order is delta, gamma, beta, and alpha tocopherol.

Protocol 2: Separation of Tocopherol Isomers using a PFP Column

This protocol outlines a method for separating tocopherol isomers, including the challenging beta- and gamma- pair, using a PFP stationary phase.[3]

Objective: To achieve complete separation of all four tocopherol isomers.

Materials:

  • SiliaChrom Plus PFP HPLC Column (4.6 x 250 mm, 5 µm)

  • HPLC grade Methanol

  • HPLC grade Water

  • Formic Acid

  • Tocopherol standards

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water and adding a small amount of formic acid. The exact ratio should be optimized, but a good starting point is a higher percentage of the aqueous component than in typical C18 methods to increase interaction with the stationary phase.

  • Column Equilibration: Equilibrate the PFP column with the mobile phase until a stable baseline is obtained.

  • Temperature Control: Maintain the column temperature at 25°C.

  • Sample Injection: Inject the sample onto the column.

  • Detection: Set the UV detector to a wavelength of 220 nm.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the separated tocopherol isomers. The PFP column's alternative selectivity should provide baseline resolution of all four isomers.

References

optimization of delta-tocopherol extraction from complex food matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of delta-tocopherol (δ-tocopherol) extraction from complex food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting δ-tocopherol from complex food matrices?

A1: The primary methods for δ-tocopherol extraction include:

  • Solvent Extraction: This is a widely used technique due to its simplicity and cost-effectiveness. Common solvents include hexane, ethanol, methanol, and diethyl ether.[1][2][3] The choice of solvent can significantly influence the extraction yield, with solvent polarity playing a key role.[2]

  • Supercritical Fluid Extraction (SFE): This method, often utilizing carbon dioxide (CO₂), is considered a green technology.[4] It offers high selectivity and can yield extracts with greater purity and bioactivity compared to conventional methods.[5] Key parameters that can be optimized include pressure, temperature, and the use of co-solvents like ethanol.[5][6][7]

  • Saponification-Assisted Extraction: For matrices where tocopherols may be esterified, a saponification step using an alkali like potassium hydroxide (KOH) is crucial to hydrolyze the ester bonds and release the free tocopherols for accurate quantification.[4][8]

  • Deep Eutectic Solvents (DES): This is an emerging green extraction method that utilizes solvents known for their non-toxic nature and high solute solubility.[9][10]

Q2: My δ-tocopherol yield is consistently low. What are the potential causes and how can I improve it?

A2: Low δ-tocopherol yield can stem from several factors:

  • Incomplete Extraction: The chosen solvent or extraction parameters may not be optimal for your specific matrix. For solvent extraction, consider solvents with different polarities.[2] For SFE, optimizing pressure and temperature is critical.[5]

  • Degradation of δ-Tocopherol: Tocopherols are sensitive to heat, oxygen, and light.[11][12] Prolonged exposure to high temperatures during extraction methods like Soxhlet can lead to significant degradation.[13] It is advisable to work under dim light, use nitrogen purging to remove oxygen, and consider adding antioxidants like ascorbic acid or pyrogallol during sample preparation.[1]

  • Presence of Esterified Tocopherols: If your sample contains esterified tocopherols, direct solvent extraction will not capture them. A saponification step is necessary to release the bound forms.[4]

  • Matrix Effects: Complex food matrices can contain interfering compounds that co-extract with δ-tocopherol, potentially leading to inaccurate quantification and the appearance of low yield.[14][15] Improved sample cleanup procedures can help mitigate these effects.[14]

Q3: Is saponification always necessary for tocopherol extraction?

A3: Not always. If you are working with samples where tocopherols are known to exist predominantly in their free form, such as in many vegetable oils, direct dilution with an organic solvent may be sufficient.[4] However, for many complex food matrices and for accurate quantification of total tocopherol content (both free and bound forms), saponification is a critical step to cleave ester linkages.[4][8] It is important to note that saponification can also introduce impurities, so careful optimization of the process is necessary.[16]

Q4: How can I minimize the degradation of δ-tocopherol during the extraction process?

A4: To minimize degradation, consider the following precautions:

  • Protect from Light: Conduct experiments in a dimly lit environment or use amber-colored glassware.[12]

  • Exclude Oxygen: Purge solvents and sample containers with nitrogen gas to create an inert atmosphere.[1]

  • Control Temperature: Avoid excessive heat. If a heating step is necessary (e.g., for saponification), keep the temperature and duration to the minimum required.[8][13] Cold-pressing is an alternative for heat-sensitive samples.[13]

  • Use of Antioxidants: The addition of antioxidants like pyrogallol or ascorbic acid during saponification can help protect tocopherols from oxidation.[1][8]

Q5: What are "matrix effects" and how do they affect δ-tocopherol analysis?

A5: Matrix effects occur when co-extracted compounds from the sample interfere with the analysis of the target analyte, in this case, δ-tocopherol.[14] These effects can either suppress or enhance the signal during detection (e.g., in mass spectrometry), leading to inaccurate quantification.[14][15] For complex matrices, it is crucial to implement robust sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.[17]

Troubleshooting Guides

Issue 1: Low Recovery of δ-Tocopherol
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize solvent choice. Test solvents with varying polarities (e.g., hexane, diethyl ether, ethanol, methanol).[2][3]The polarity of the solvent affects its ability to solubilize and extract tocopherols. δ-tocopherol is more polar than other isomers.[4]
For SFE, adjust pressure and temperature. Higher pressure generally increases solubility.[5][6]The solvating power of supercritical CO₂ is dependent on its density, which is controlled by pressure and temperature.[17]
Degradation during Extraction Purge all solutions and the extraction vessel with nitrogen.Tocopherols are susceptible to oxidation, and removing oxygen minimizes this degradation pathway.[1]
Wrap extraction vessels in aluminum foil or use amber glassware.Exposure to light can cause photodegradation of tocopherols.[12]
If using heat, minimize the duration and temperature of exposure.[13]High temperatures accelerate the rate of thermal degradation.[11]
Esterified δ-Tocopherol Not Accounted For Incorporate a saponification step prior to extraction.Saponification cleaves the ester bonds, releasing free tocopherols for extraction and analysis.[4]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step Rationale
Column Overload Dilute the sample extract before injection.Injecting too much sample can lead to band broadening and asymmetric peaks.
Column Contamination Implement a more rigorous sample cleanup procedure (e.g., SPE).Co-extracted matrix components can accumulate on the column, affecting its performance.[14]
Flush the column with a strong solvent recommended by the manufacturer.This can help remove strongly retained contaminants from the column.
Inappropriate Mobile Phase Adjust the mobile phase composition. For normal-phase HPLC, small amounts of a polar modifier like isopropanol or dioxane can improve peak shape.[1]The mobile phase composition directly influences the interaction of the analyte with the stationary phase and thus the peak shape.

Experimental Protocols

Protocol 1: Saponification and Solvent Extraction of δ-Tocopherol

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

  • Food sample (homogenized)

  • Ethanolic pyrogallol solution (6% w/v)

  • Potassium hydroxide (KOH) solution (60% w/v)

  • Hexane/ethyl acetate solvent mixture (9:1 v/v)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Weigh approximately 2 grams of the homogenized sample into a screw-cap tube.

  • Add 5 mL of ethanolic pyrogallol solution and vortex to mix. The pyrogallol acts as an antioxidant.[8]

  • Add 2 mL of 60% KOH solution.[8]

  • Purge the headspace of the tube with nitrogen gas, cap tightly, and vortex.

  • Place the tube in a water bath at 70°C for 45 minutes for saponification.[8]

  • Cool the tube to room temperature.

  • Add 15 mL of deionized water and 15 mL of the hexane/ethyl acetate (9:1 v/v) mixture.[8]

  • Vortex vigorously for 2 minutes to extract the tocopherols into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dry residue in a known volume of a suitable solvent (e.g., hexane/isopropanol 99:1 v/v) for chromatographic analysis.[8]

Protocol 2: Supercritical Fluid Extraction (SFE) of δ-Tocopherol

This is a representative protocol; optimal conditions will vary based on the matrix and SFE system.

Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO₂)

  • Co-solvent: Ethanol (optional, 0-5% v/v)[7][18]

  • Pressure: 25-40 MPa (250-400 bar)[18][19][20]

  • Temperature: 40-80°C[18][19][20]

  • Flow Rate: Dependent on the system, typically 1-5 mL/min

Procedure:

  • Grind the food sample to a uniform particle size to ensure efficient extraction.

  • Load the sample into the extraction vessel of the SFE system.

  • Set the desired pressure, temperature, and CO₂ flow rate. If using a co-solvent, set its flow rate as well.

  • Pressurize the system and begin the extraction.

  • The extraction time will depend on the sample size and matrix.

  • The extracted δ-tocopherol is collected in a separator by depressurizing the CO₂.

  • The collected extract can then be dissolved in a suitable solvent for analysis.

Quantitative Data Summary

Table 1: Comparison of Solvents for Tocopherol Extraction from Tomato Seed Oil

Solvent Total Tocopherol Content (mg/100g)
Diethyl Ether115.5[2]
Petroleum Ether107.6[2]
Hexane67.9[2]

Table 2: Optimized SFE Parameters for Tocopherol Extraction from Various Matrices

Matrix Pressure (bar) Temperature (°C) Co-solvent Reference
Soybean Flakes25080-[19]
Rice Bran25080-[19]
Rapeseed Oil Deodorizer Distillate400405% Ethanol[18]
Olive Tree Leaves25040-[20]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenize Food Matrix Saponification Saponification (Optional) Homogenization->Saponification If esters present Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Homogenization->SFE Saponification->Solvent_Extraction Saponification->SFE Purification Purification/ Cleanup (SPE) Solvent_Extraction->Purification SFE->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification

Caption: General workflow for δ-tocopherol extraction and analysis.

Troubleshooting_Low_Yield Start Low δ-Tocopherol Yield Check_Saponification Is saponification step included? Start->Check_Saponification Check_Degradation Are protective measures (N2, dark) used? Check_Saponification->Check_Degradation Yes Add_Saponification Add saponification step Check_Saponification->Add_Saponification No Check_Extraction_Params Are extraction parameters (solvent, P, T) optimized? Check_Degradation->Check_Extraction_Params Yes Implement_Protection Implement protective measures Check_Degradation->Implement_Protection No Optimize_Params Optimize extraction parameters Check_Extraction_Params->Optimize_Params No Consider_Cleanup Improve sample cleanup (e.g., SPE for matrix effects) Check_Extraction_Params->Consider_Cleanup Yes

Caption: Troubleshooting logic for low δ-tocopherol yield.

References

Technical Support Center: Troubleshooting Poor Peak Resolution of Tocopherol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the analysis of tocopherol isomers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between β- and γ-tocopherol peaks in my reversed-phase HPLC analysis?

A1: The co-elution of β- and γ-tocopherol is a frequent issue in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their structural similarity.[1] Standard C18 columns may not provide sufficient selectivity to separate these isomers.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase: A purely methanol-based mobile phase can sometimes enhance the selectivity required to separate β- and γ-tocopherols.[1]

  • Column Selection: Consider using a C30 column, which is often recommended for tocopherol separations, or test C18 columns with different bonding chemistries.[1][2]

  • Temperature Adjustment: Lowering the column temperature can increase selectivity. For example, reducing the temperature from 25°C to 7°C has been shown to achieve baseline separation of β- and γ-tocopherol.[3]

Q2: My α-tocopherol peak is broad and tailing. What could be the cause?

A2: Peak tailing for tocopherols can stem from several factors, including column issues, mobile phase incompatibility, or interactions with active sites in the chromatographic system.[1]

Troubleshooting Steps:

  • Check for Column Overload: Inject a smaller sample volume to determine if mass overload is the cause.[1][4]

  • Column Contamination: The column may be contaminated, or acidic sites on the silica backbone could be interacting with the analyte.[1] Flushing the column or using a guard column can help mitigate this.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate if any ionizable compounds are present, although tocopherols themselves are not ionizable.[5]

Q3: I need to separate all eight stereoisomers of α-tocopherol. Is this possible with standard HPLC?

A3: Separating the eight stereoisomers of α-tocopherol, which exist in synthetic vitamin E (all-rac-α-tocopherol), requires chiral chromatography.[6][7][8] Standard reversed-phase or normal-phase HPLC is insufficient for this purpose.

Methodology:

  • Chiral HPLC: A common approach involves normal-phase HPLC using a polysaccharide-based chiral column.[8] This allows for the separation of the biologically active 2R stereoisomers from the 2S forms.[9]

  • Derivatization: While not always necessary, derivatization of α-tocopherol to its methyl ether before chiral HPLC analysis has been used to achieve separation into five peaks, with the first peak containing the four 2S isomers.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak resolution of tocopherol isomers.

G cluster_0 Start: Poor Peak Resolution cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution Achieved start Identify Poor Resolution check_system Check System Suitability (Pressure, Leaks, Detector) start->check_system check_sample Review Sample Preparation (Solvent, Concentration) start->check_sample mobile_phase Optimize Mobile Phase (Composition, Gradient) check_system->mobile_phase System OK check_sample->mobile_phase Sample Prep OK column_temp Adjust Column Temperature mobile_phase->column_temp Resolution Still Poor end Resolution Acceptable mobile_phase->end Resolution Improved flow_rate Modify Flow Rate column_temp->flow_rate Resolution Still Poor column_temp->end Resolution Improved column_chem Change Column Chemistry (e.g., C18 to C30 or PFP) flow_rate->column_chem Resolution Still Poor flow_rate->end Resolution Improved change_mode Switch Chromatography Mode (RP-HPLC vs. NP-HPLC) column_chem->change_mode Resolution Still Poor column_chem->end Resolution Improved chiral_sep Consider Chiral Separation (for stereoisomers) change_mode->chiral_sep Stereoisomer Separation Needed change_mode->end Resolution Improved chiral_sep->end Resolution Improved

Caption: Troubleshooting workflow for poor tocopherol isomer peak resolution.

Experimental Protocols and Data

Normal-Phase vs. Reversed-Phase HPLC for Tocopherol Isomer Separation

Both normal-phase (NP) and reversed-phase (RP) HPLC are widely used for tocopherol analysis.[10][11] NP-HPLC often provides superior resolution for tocopherol isomers.[1]

ParameterNormal-Phase (NP-HPLC)Reversed-Phase (RP-HPLC)
Stationary Phase Silica, AminoC18, C30, Pentafluorophenyl (PFP)
Mobile Phase Hexane/Isopropanol (e.g., 99:1 v/v)[11], Hexane/Ethyl Acetate[10]Methanol/Water, Acetonitrile/Methanol/Methylene Chloride (e.g., 60:35:5 v/v/v)[11]
Elution Order Increasing polarity (α, β, γ, δ)[11]Decreasing polarity (δ, γ, β, α)
Common Issues Water sensitivity of silica columnsCo-elution of β- and γ-tocopherols[12]

Detailed Methodologies

Method 1: Normal-Phase HPLC for α, β, γ, and δ-Tocopherols [11]

  • Column: Silica or Amino column

  • Mobile Phase: Isocratic mixture of hexane and 2-propanol (e.g., 99:1 for silica, 98:2 for amino)[11]

  • Flow Rate: 1.5 mL/min

  • Detection: Fluorescence (Excitation: 290 nm, Emission: 325-330 nm)[13]

  • Expected Outcome: Baseline separation of all four isomers in under 10 minutes.[11]

Method 2: Chiral HPLC for α-Tocopherol Stereoisomers [8]

  • Column: Polysaccharide-based chiral column

  • Mobile Phase: Normal-phase eluent (e.g., hexane/isopropanol)

  • Detection: Fluorescence

  • Sample Preparation: Samples may be saponified and extracted into an organic solvent.[9]

  • Expected Outcome: Baseline resolution of RRR-α-tocopherol from its other stereoisomers.[8]

Signaling Pathways and Experimental Workflows

Logical Relationship for Method Selection

The choice between reversed-phase, normal-phase, and chiral chromatography depends on the specific analytical goal.

G cluster_0 Analytical Goal cluster_1 Chromatographic Modes cluster_2 Typical Applications goal Define Analytical Goal rp_hplc Reversed-Phase HPLC goal->rp_hplc Quantify total tocopherols np_hplc Normal-Phase HPLC goal->np_hplc Resolve all four isomers chiral_hplc Chiral HPLC goal->chiral_hplc Analyze stereoisomer composition rp_app Total α, β, γ, δ-tocopherol (β and γ may co-elute) rp_hplc->rp_app np_app Baseline separation of α, β, γ, δ-tocopherols np_hplc->np_app chiral_app Separation of stereoisomers (e.g., RRR- vs all-rac-α-tocopherol) chiral_hplc->chiral_app

Caption: Method selection guide for tocopherol isomer analysis.

References

Technical Support Center: Enhancing Delta-Tocopherol Stability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of delta-tocopherol during experimental sample preparation. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, like other tocopherols, is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process can be accelerated by other factors.[1][2]

  • Heat: Elevated temperatures significantly increase the rate of degradation.[2][3]

  • Light: Exposure to UV and even ambient light can lead to photo-oxidation.[2]

  • Alkaline Conditions: High pH environments, such as those used in unoptimized saponification, can promote the oxidation of tocopherols.[4][5]

Q2: How does the stability of this compound compare to other tocopherol isomers?

A2: Generally, the stability of tocopherol isomers follows the order of δ > γ > β > α under various conditions, such as heating.[3][6] While α-tocopherol has the highest biological activity, it is the least stable.[3] this compound's higher stability is attributed to its molecular structure.

Q3: What are the best practices for storing samples to maintain this compound stability?

A3: To minimize degradation during storage, the following practices are recommended:

  • Temperature: Store samples at low temperatures. Freezing at -20°C or -80°C is effective for long-term storage.[7][8] For short-term storage (up to 72 hours), refrigeration at 4°C is adequate.[9]

  • Light: Always store samples in amber vials or other light-blocking containers to prevent photo-degradation.

  • Atmosphere: For maximum stability, especially for long-term storage, purge sample vials with an inert gas like nitrogen or argon to displace oxygen.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound in extracted samples. Oxidative degradation during extraction. Add an antioxidant such as ascorbic acid, pyrogallol, or Butylated Hydroxytoluene (BHT) to the extraction solvent.[4] Perform the extraction under dim light and at reduced temperatures (e.g., on ice).
Inefficient extraction solvent. Optimize the extraction solvent. Hexane or a mixture of hexane and ethyl acetate (9:1, v/v) is commonly effective.[10] For complex matrices, a saponification step may be necessary to release bound tocopherols.
Incomplete phase separation during liquid-liquid extraction. Ensure thorough vortexing and centrifugation to achieve clear separation of the organic and aqueous layers. Repeating the extraction on the aqueous layer can improve recovery.
Inconsistent results between replicate samples. Variable exposure to light and air. Standardize the sample handling procedure to ensure all samples are processed under the same light and atmospheric conditions. Use of amber vials is critical.
Sample heterogeneity. Ensure the sample is thoroughly homogenized before taking aliquots for extraction.
Degradation of this compound in the autosampler. Exposure to light and room temperature in the autosampler tray. Use amber autosampler vials. If possible, use a cooled autosampler. If a cooled autosampler is not available, limit the time samples remain in the tray before injection.
Peak tailing or shifting retention times in HPLC analysis. Interaction with the stationary phase. Ensure the sample is fully dissolved in the mobile phase before injection. A guard column can help protect the analytical column from strongly retained matrix components.[11]
Column degradation. Be mindful of the pH of your mobile phase, as extreme pH can degrade silica-based columns over time.[11]

Quantitative Data Summary

Table 1: Relative Stability of Tocopherol Isomers Under Heating

Tocopherol IsomerRelative Degradation RateReference
Alpha (α)Fastest[3][6]
Beta (β)Intermediate[3]
Gamma (γ)Slower[3][6]
Delta (δ)Slowest[3][6]

Table 2: Effect of Storage Temperature on Tocopherol Stability

Storage ConditionDurationStabilityReference
Refrigerated (4°C)72 hoursStable (>96% remaining)[9]
Room Temperature (25°C)48 hoursStable[9]
Room Temperature (25°C)> 48 hoursUnstable[9]
Frozen (-20°C)3 monthsGenerally stable, some variability[7]
Frozen (-80°C)3 monthsMore stable than -20°C[7][8]

Table 3: Degradation of Tocopherols in Soybean and Corn Oil during Lipid Oxidation

Tocopherol Isomer% Remaining at end of lag phase (Soybean Oil)% Remaining at end of lag phase (Corn Oil)Reference
Alpha (α)Fully degradedFully degraded[12][13]
Gamma (γ) + Beta (β)> 70%> 65%[12][13]
Delta (δ)> 70%> 65%[12][13]

Experimental Protocols

Protocol 1: Direct Solvent Extraction with Antioxidant Protection

This protocol is suitable for samples with low lipid content where saponification is not required.

  • Homogenization: Homogenize 50 mg of the tissue sample in 200 µL of 0.1% ascorbic acid and 250 µL of ethanol.[14]

  • Extraction: Add 1 mL of hexane to 200 µL of the homogenate and vortex thoroughly. Repeat the extraction twice.[14]

  • Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in 100 µL of methanol for HPLC analysis.[14]

Protocol 2: Saponification for High-Lipid Samples

This protocol is designed for samples with high lipid content that can interfere with analysis.

  • Sample Preparation: Weigh up to 2 g of the sample into a screw-capped tube.

  • Saponification Mixture: Add 2 mL of 60% (w/v) potassium hydroxide (KOH), 2 mL of ethanol, and 5 mL of 6% (w/v) ethanolic pyrogallol. The pyrogallol acts as an antioxidant.[10]

  • Hydrolysis: Cap the tube, vortex, and incubate in a 70°C water bath for 45 minutes.[10]

  • Cooling and Extraction: Cool the tube and add 15 mL of physiological saline. Extract the saponified mixture with 15 mL of a hexane:ethyl acetate (9:1, v/v) solution.[10]

  • Phase Separation: Vortex and centrifuge to separate the layers. Transfer the upper organic layer to a new tube.

  • Drying: Evaporate the solvent under nitrogen.

  • Reconstitution: Dissolve the residue in a known volume of hexane:isopropanol (99:1, v/v) for HPLC analysis.[10]

Visualizations

degradation_pathway cluster_stabilizers Stabilization Strategies This compound This compound Degradation Products Degradation Products This compound->Degradation Products Oxidation Oxidative Stressors Oxidative Stressors Oxidative Stressors->this compound Heat, Light, O2, Alkaline pH Antioxidants (Ascorbic Acid, Pyrogallol) Antioxidants (Ascorbic Acid, Pyrogallol) Antioxidants (Ascorbic Acid, Pyrogallol)->this compound Inhibit Oxidation Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->this compound Inhibit Oxidation Light Protection (Amber Vials) Light Protection (Amber Vials) Light Protection (Amber Vials)->this compound Prevent Photo-oxidation Low Temperature Low Temperature Low Temperature->this compound Slow Degradation

Caption: Factors leading to this compound degradation and strategies for stabilization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stabilization Stabilization Steps start Sample Collection homogenize Homogenization start->homogenize extract Extraction homogenize->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Analysis reconstitute->hplc data Data Interpretation hplc->data stabilizer Add Antioxidant stabilizer->extract inert Use Inert Gas inert->dry protect Protect from Light protect->start cold Work on Ice cold->extract

Caption: General experimental workflow for this compound analysis with integrated stabilization steps.

References

Technical Support Center: Enhancing GC-MS Detection of Delta-Tocopherol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of delta-tocopherol using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing derivatization techniques to improve the detection and quantification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical workflows.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and GC-MS analysis of this compound.

Problem Possible Causes Solutions & Recommendations
Low or No Derivatization Product Incomplete reaction due to insufficient reagent, time, or temperature.- Ensure a molar excess of the derivatizing reagent (e.g., MSTFA, BSTFA) is used. - Optimize reaction time and temperature. For silylation, heating at 60-70°C for 30-60 minutes is a good starting point.[1] - For sterically hindered hydroxyl groups, consider adding a catalyst like trimethylchlorosilane (TMCS) to the silylating agent.[1]
Presence of moisture or active hydrogen-containing solvents in the sample.- Silylating reagents are highly sensitive to moisture, which can lead to their hydrolysis.[2] Ensure all glassware, solvents, and the sample itself are anhydrous. Consider drying the sample under a stream of nitrogen before adding reagents.[1] - Store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped.
Multiple Peaks for this compound Incomplete derivatization leading to the presence of both the derivatized and underivatized analyte.- Re-optimize the derivatization conditions (reagent concentration, temperature, and time) to drive the reaction to completion.[1]
Degradation of the derivative in the GC inlet.- Ensure the GC inlet temperature is not excessively high, which can cause thermal degradation of the trimethylsilyl (TMS) ether derivative.[1]
Isomerization of this compound during sample preparation.- Use mild sample handling and preparation conditions to prevent isomerization.
Peak Tailing Active sites in the GC system (e.g., injector liner, column) interacting with the analyte.- Use a deactivated injector liner and a high-quality, well-maintained GC column suitable for the analysis of nonpolar compounds.[3] - Consider silanizing the GC liner to mask active silanol groups.[3]
Co-elution with matrix components.- Optimize the GC temperature program to improve separation. - Employ a more selective sample preparation technique to remove interfering matrix components.
Low Recovery of the Derivative Adsorption of the analyte to glassware or other surfaces during sample preparation.- Silanize all glassware that will come into contact with the sample and standards.
Loss of analyte during solvent evaporation steps.- Evaporate solvents under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness for extended periods.
Instability of the derivative.- Analyze TMS derivatives as soon as possible after preparation, as they can be susceptible to hydrolysis over time.[1] Store prepared samples at low temperatures (e.g., 4°C or -20°C) if immediate analysis is not possible.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other tocopherols, has low volatility due to the presence of a hydroxyl group on the chromanol ring.[5][6] Direct GC analysis would require high temperatures that could lead to thermal degradation of the analyte. Derivatization, most commonly silylation, replaces the active hydrogen of the hydroxyl group with a less polar and more volatile group, such as a trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the molecule, allowing it to be readily analyzed by GC-MS.[8]

Q2: What are the most common derivatization techniques for this compound?

A2: The most prevalent derivatization technique for tocopherols, including this compound, is silylation .[8] This typically involves the use of reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][5] Acylation , which introduces an acyl group, is another, less common, alternative.[8]

Q3: What are the advantages of using MSTFA for the silylation of this compound?

A3: MSTFA is a highly reactive silylating agent that efficiently derivatizes the hydroxyl group of this compound.[7] Its byproducts are volatile and typically elute with the solvent front, minimizing interference in the chromatogram.[1]

Q4: How can I ensure my silylation reaction goes to completion?

A4: To ensure a complete reaction, use an excess of the silylating reagent in an anhydrous solvent. Heating the reaction mixture (e.g., 60-70°C for 30-60 minutes) can also help drive the reaction to completion.[1] For particularly difficult or sterically hindered hydroxyl groups, the addition of a catalyst such as 1% Trimethylchlorosilane (TMCS) to the silylating agent (e.g., BSTFA) is recommended.[1]

Q5: How stable are the TMS derivatives of this compound?

A5: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of moisture.[1] It is best to analyze the derivatized samples as soon as possible. If storage is necessary, keep the samples tightly capped in a dry environment at low temperatures (4°C for short-term or -20°C for longer-term storage) to minimize degradation.[4]

Q6: Can I analyze this compound by GC-MS without derivatization?

A6: While it is technically possible, it is not recommended. Analysis of underivatized tocopherols can lead to poor peak shape, including significant tailing, due to interactions with active sites in the GC system.[9] This will result in poor sensitivity, reproducibility, and inaccurate quantification.[9]

Data Presentation

Table 1: Comparison of Derivatization Techniques for Tocopherol Analysis by GC-MS

Derivatization TechniqueReagentTypical ConditionsLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Silylation MSTFA or BSTFA (+/- 1% TMCS)60-70°C for 30-60 minAs low as 40 pg for TMS-tocopherols[5][10]Highly efficient, volatile byproducts, widely used and documented.Reagents are moisture-sensitive, derivatives can be prone to hydrolysis.
Acylation Acetic Anhydride, Fluoroalkyl ChloroformatesVaries, can be performed at room temperature or with heating.Method-dependent, but can offer high sensitivity.Derivatives are generally stable.Can be less efficient than silylation, byproducts may interfere with analysis.

Note: The LOD can vary significantly depending on the specific instrument, matrix, and analytical method used.

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol describes the trimethylsilylation of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the this compound standard or sample extract into a GC vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture.

  • Reconstitution:

    • Add 50 µL of anhydrous pyridine to the dried sample. Vortex for 30 seconds to ensure the sample is fully dissolved.

  • Derivatization:

    • Add 50 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an anhydrous solvent like hexane.

Protocol 2: Acylation of this compound (General Procedure)

This protocol provides a general guideline for the acylation of this compound. Specific conditions may need to be optimized.

Materials:

  • This compound standard or sample extract

  • Acylating reagent (e.g., acetic anhydride or a fluoroalkyl chloroformate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Catalyst (e.g., pyridine, if required)

  • GC vials with inserts and caps

  • Vortex mixer

  • (Optional) Heating block or oven

Procedure:

  • Sample Preparation:

    • Prepare the dried this compound sample in a GC vial as described in the silylation protocol.

  • Reconstitution:

    • Dissolve the dried sample in 100 µL of anhydrous dichloromethane.

  • Derivatization:

    • Add the acylating reagent (e.g., 20 µL of acetic anhydride) and a catalyst if needed (e.g., 5 µL of pyridine).

    • Cap the vial tightly and vortex.

    • The reaction may proceed at room temperature or may require gentle heating. Monitor the reaction for completion.

  • Work-up (if necessary):

    • Depending on the reagent used, a work-up step to remove excess reagent and byproducts may be necessary. This could involve a liquid-liquid extraction or evaporation and reconstitution in a suitable solvent for GC-MS analysis.

  • Analysis:

    • Inject the final sample solution into the GC-MS system.

Mandatory Visualization

Derivatization_Troubleshooting_Workflow start Start: Poor GC-MS Detection of This compound check_derivatization Is Derivatization Complete? start->check_derivatization incomplete_derivatization Incomplete Derivatization Suspected check_derivatization->incomplete_derivatization No check_chromatography Is Peak Shape Acceptable? check_derivatization->check_chromatography Yes troubleshoot_reaction Troubleshoot Reaction: - Increase reagent excess - Optimize time/temperature - Add catalyst (e.g., TMCS) - Ensure anhydrous conditions incomplete_derivatization->troubleshoot_reaction reanalyze1 Re-derivatize and Analyze troubleshoot_reaction->reanalyze1 reanalyze1->check_derivatization peak_tailing Peak Tailing Observed check_chromatography->peak_tailing No check_recovery Is Recovery Low? check_chromatography->check_recovery Yes troubleshoot_gc Troubleshoot GC System: - Check for active sites (liner, column) - Use deactivated consumables - Optimize temperature program peak_tailing->troubleshoot_gc reanalyze2 Re-inject or Re-prepare and Analyze troubleshoot_gc->reanalyze2 reanalyze2->check_chromatography low_recovery Low Recovery Observed check_recovery->low_recovery Yes end End: Successful Analysis check_recovery->end No troubleshoot_prep Troubleshoot Sample Prep: - Check for analyte adsorption - Optimize solvent evaporation - Check derivative stability low_recovery->troubleshoot_prep troubleshoot_prep->reanalyze2

Caption: Troubleshooting workflow for derivatization and GC-MS analysis of this compound.

References

Technical Support Center: Minimizing Oxidation of Delta-Tocopherol in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delta-tocopherol analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oxidation and ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

A1: this compound is an isomer of vitamin E, a lipid-soluble antioxidant.[1] In its role as an analytical standard, maintaining its chemical integrity is paramount. Oxidation of this compound leads to the formation of degradation products, such as tocopheryl quinones and dimers, which results in a decrease in the concentration of the active compound and can lead to inaccurate quantification in your samples.[2][3]

Q2: What are the main factors that contribute to the oxidation of this compound standards?

A2: The primary factors that accelerate the oxidation of this compound are exposure to:

  • Oxygen: Atmospheric oxygen is a key reactant in the oxidation process.

  • Light: Particularly UV light, can provide the energy to initiate oxidation reactions.[4][5]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[4][6]

  • Incompatible Solvents: Certain solvents can promote degradation.

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.

Q3: How can I visually identify if my this compound standard has oxidized?

A3: While slight oxidation may not be visible, significant degradation can sometimes lead to a change in the appearance of the standard solution, such as a yellowish or brownish tint. However, the most reliable method for detecting oxidation is through chromatographic analysis, where you may observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound analytical standards.

Issue 1: Decreasing peak area of this compound standard in subsequent HPLC injections.

  • Possible Cause 1: On-going oxidation in the vial. The standard solution in the autosampler vial may be degrading over time due to exposure to light and air.

    • Solution:

      • Use amber or light-blocking autosampler vials.

      • Prepare fresh dilutions of the standard more frequently.

      • Do not pool leftover standard solutions.

      • If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C).

  • Possible Cause 2: Adsorption to vial or cap septa.

    • Solution:

      • Use silanized glass vials to minimize surface interactions.

      • Ensure the cap and septa are made of inert materials.

Issue 2: Appearance of unknown peaks in the chromatogram of the this compound standard.

  • Possible Cause 1: Oxidation products. These peaks often elute close to the main this compound peak.

    • Solution:

      • Review the storage and handling procedures of your standard. Ensure it is stored under inert gas, protected from light, and at the recommended temperature.

      • Prepare a fresh standard solution from a new ampoule to confirm if the issue is with the current working solution.

  • Possible Cause 2: Contamination from solvent or glassware.

    • Solution:

      • Use high-purity HPLC-grade solvents.

      • Ensure all glassware is scrupulously clean.

Issue 3: Inconsistent or non-reproducible standard curve.

  • Possible Cause 1: Instability of the stock and working solutions. If the solutions are degrading at different rates, it will lead to a non-linear or variable standard curve.

    • Solution:

      • Prepare fresh stock and working solutions for each analytical run.

      • Follow the recommended protocols for solvent selection and storage.

  • Possible Cause 2: Improper dilution technique.

    • Solution:

      • Use calibrated pipettes and ensure accurate and consistent dilutions.

      • Vortex or thoroughly mix each dilution.

Quantitative Data on this compound Stability

The stability of tocopherols is influenced by temperature and the surrounding matrix. This compound is generally more stable than the alpha and gamma isomers.[7]

ConditionParameterObservationReference
Temperature Heating at 170°CThis compound was the most stable tocopherol isomer, with the slowest degradation rate.
Temperature Heating at 180°CIn rice bran oil, this compound showed gradual degradation, with a 63.64% reduction after 240 hours.[8]
Oxygen Low Oxygen EnvironmentThis compound was the most stable isomer in purified rapeseed oil triacylglycerols at 40°C in the dark.[7]
Solvent Methanol vs. Hexane (for α-tocopherol under UV light)α-tocopherol in methanol degraded by 70% after 6 hours, while in hexane it degraded by 20%. This suggests that solvent choice significantly impacts stability.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Analytical Standard Solutions
  • Materials:

    • This compound analytical standard (neat oil or in an ampoule)

    • HPLC-grade hexane or ethanol

    • Calibrated volumetric flasks (amber or wrapped in foil)

    • Calibrated micropipettes

    • Vortex mixer

    • Inert gas (e.g., argon or nitrogen)

  • Procedure for Stock Solution (e.g., 1 mg/mL): a. Allow the this compound standard ampoule to equilibrate to room temperature. b. Carefully open the ampoule and transfer the entire content into a pre-weighed volumetric flask. c. Determine the exact weight of the transferred tocopherol. d. Add a small amount of hexane or ethanol to dissolve the oil. e. Bring the solution to the final volume with the chosen solvent. f. Purge the headspace of the flask with an inert gas. g. Cap the flask tightly and vortex for 30 seconds to ensure complete dissolution. h. Store the stock solution at -20°C in the dark.

  • Procedure for Working Solutions: a. Prepare serial dilutions from the stock solution using the same solvent to achieve the desired concentrations for your calibration curve. b. Use amber volumetric flasks or wrap them in foil to protect from light. c. Purge the headspace of each flask with inert gas before capping. d. Prepare fresh working solutions daily for optimal accuracy.

Protocol 2: HPLC Analysis of this compound

This is a general normal-phase HPLC method. Method parameters may need to be optimized for your specific instrument and column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • Normal-phase silica column (e.g., Spherisorb Silica-80, 250 x 4.6 mm, 5 µm).[9]

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane:2-propanol (99:1 v/v) in isocratic mode.[9]

    • Flow Rate: 1 mL/min.[9]

    • Injection Volume: 20 µL.[9]

    • Detection: UV at 292 nm or Fluorescence with excitation at 290-296 nm and emission at 325-330 nm.[9][10]

    • Column Temperature: Ambient or controlled at 25°C.

  • Analysis Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a solvent blank to ensure no contamination. c. Inject the prepared standard solutions in increasing order of concentration. d. Inject your samples. e. After the analysis, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's instructions.

Visualizations

Oxidation_Pathway Delta_Tocopherol This compound (R-H) Tocopheroxyl_Radical Delta-Tocopheroxyl Radical (R•) Delta_Tocopherol->Tocopheroxyl_Radical Donates H• Oxidation_Products Further Oxidation Products (e.g., Tocopheryl Quinone) Tocopheroxyl_Radical->Oxidation_Products Oxidation Dimer Dimer Tocopheroxyl_Radical->Dimer Dimerization Oxidizing_Radical Oxidizing Radical (X•) Non_Radical_Product Non-Radical Product (X-H) Oxidizing_Radical->Non_Radical_Product Accepts H•

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis Start Obtain this compound Analytical Standard Weigh Accurately weigh standard Start->Weigh Dissolve Dissolve in appropriate (e.g., Hexane) Weigh->Dissolve Stock Prepare Stock Solution (e.g., 1 mg/mL) Dissolve->Stock Dilute Prepare Serial Dilutions (Working Standards) Stock->Dilute Store Store at -20°C, protected from light Dilute->Store Equilibrate Equilibrate HPLC System Dilute->Equilibrate Inject_Blank Inject Solvent Blank Equilibrate->Inject_Blank Inject_Standards Inject Working Standards Inject_Blank->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Inject_Samples Inject Samples Generate_Curve->Inject_Samples Quantify Quantify this compound Inject_Samples->Quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_decreasing_peak Decreasing Peak Area cluster_extra_peaks Extra Peaks Problem Chromatographic Issue with this compound? Oxidation_Vial Oxidation in Vial? Problem->Oxidation_Vial Decreasing Peak Area Adsorption Adsorption to Vial? Problem->Adsorption Decreasing Peak Area Oxidation_Products Oxidation Products? Problem->Oxidation_Products Extra Peaks Contamination Contamination? Problem->Contamination Extra Peaks Solution_Oxidation Solution: - Use amber vials - Prepare fresh standards Oxidation_Vial->Solution_Oxidation Solution_Adsorption Solution: - Use silanized vials Adsorption->Solution_Adsorption Solution_Products Solution: - Check storage - Prepare fresh standard Oxidation_Products->Solution_Products Solution_Contamination Solution: - Use HPLC-grade solvents - Clean glassware Contamination->Solution_Contamination

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Low-Level Delta-Tocopherol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for low-level detection of delta-tocopherol.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

For the highest sensitivity in detecting low levels of this compound, High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) is often the method of choice for biological samples.[1][2] Mass spectrometry (MS) based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), also offer excellent sensitivity, with detection limits reported as low as 0.05 ng/mL and 0.3 ng/mL, respectively.[3][4][5]

Q2: How can I separate this compound from other tocopherol isomers?

The separation of tocopherol isomers, particularly the challenging β- and γ-isomers, is crucial for accurate quantification.[1][6] Normal-Phase HPLC (NP-HPLC) using a silica column is highly effective for separating all tocopherol isomers.[1][7] In Reversed-Phase HPLC (RP-HPLC), C30 stationary phases have demonstrated superior shape selectivity for complete separation of all four tocopherol isomers.[8] While traditional C18 columns often result in co-elution of β- and γ-tocopherols, pentafluorophenyl (PFP) phases can offer alternative selectivity to improve separation.[6]

Q3: Is derivatization necessary for this compound analysis?

Derivatization is generally required for Gas Chromatography (GC) analysis of tocopherols to increase their volatility.[2][5][9] Trimethylsilyl (TMS) derivatization is a common approach.[2][5] For HPLC and LC-MS analysis, derivatization is typically not necessary.

Q4: What are the common sample preparation techniques for this compound analysis in biological matrices?

Common sample preparation techniques include:

  • Solvent Extraction: A straightforward method using solvents like hexane to extract tocopherols from the matrix.[1]

  • Alkaline Hydrolysis (Saponification): This process helps to break down complex matrices and improve the extractability of tocopherols.[1] However, it's important to note that this can be a tedious pretreatment.[4][10]

  • Solid-Phase Extraction (SPE): SPE can be used to concentrate tocopherols and remove interfering substances from the sample extract.[1]

The choice of method depends on the complexity of the matrix and the required level of sensitivity.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Detection of this compound Peak

Possible Causes & Solutions

  • Inadequate Detector Settings:

    • Fluorescence Detector (FLD): Ensure optimal excitation and emission wavelengths are set. For tocopherols, excitation is typically around 290-296 nm and emission is around 325-330 nm.[1]

    • Mass Spectrometer (MS): Check ionization source parameters and consider using a more sensitive ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with adduct formation (e.g., silver ions) to enhance ionization of nonpolar compounds like tocopherols.[11][12]

  • Sample Degradation:

    • Tocopherols are susceptible to oxidation when exposed to heat, light, and alkaline conditions.[1] Protect samples from light and heat, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[13]

  • Insufficient Sample Concentration:

    • If the concentration of this compound in the sample is below the limit of detection (LOD) of the method, consider using a larger sample volume or incorporating a sample concentration step like solid-phase extraction (SPE).[1]

Issue 2: Peak Tailing for this compound

Possible Causes & Solutions

  • Secondary Interactions with Stationary Phase:

    • Residual silanol groups on silica-based columns can interact with the polar chromanol ring of tocopherols, leading to peak tailing.[14][15]

    • Solution: Use a highly deactivated or end-capped column.[14] Lowering the mobile phase pH (around 3.0) can protonate the silanol groups and reduce these interactions.[15] Adding a buffer to the mobile phase can also help mask these secondary interactions.[14]

  • Column Overload:

    • Injecting too much sample can lead to peak distortion, including tailing.[14][15]

    • Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity.[14]

  • Column Contamination or Degradation:

    • Accumulation of matrix components on the column can lead to active sites that cause peak tailing.[16][17]

    • Solution: Use a guard column to protect the analytical column.[18] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[16]

Issue 3: Co-elution of this compound with Other Peaks

Possible Causes & Solutions

  • Inadequate Chromatographic Resolution:

    • The mobile phase composition and stationary phase are not providing sufficient selectivity to separate this compound from other isomers or matrix components.

    • Solution (RP-HPLC):

      • Optimize the mobile phase. For C18 columns, adjusting the ratio of organic solvents (e.g., methanol, acetonitrile) or adding a small amount of a stronger solvent like isopropanol can improve separation.[19]

      • Consider a different stationary phase. C30 columns offer better shape selectivity for tocopherol isomers.[8] Pentafluorophenyl (PFP) columns provide an alternative selectivity that can be beneficial.[6]

    • Solution (NP-HPLC):

      • Adjust the polarity of the mobile phase, which typically consists of a nonpolar solvent like hexane with a small amount of a polar modifier like 1,4-dioxane or isopropanol.[1]

  • Matrix Interference:

    • Components in the sample matrix may have similar retention times to this compound.

    • Solution: Improve the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds.[1]

Issue 4: Inaccurate Quantification due to Matrix Effects (LC-MS)

Possible Causes & Solutions

  • Ion Suppression or Enhancement:

    • Co-eluting compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate results.[20][21]

    • Solution:

      • Improve Sample Preparation: Implement more rigorous cleanup steps like SPE to remove matrix components.[20]

      • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

      • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d6-α-tocopherol) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[20][22]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

MethodCommon ColumnDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Challenges
NP-HPLC SilicaUV, FLD0.32 - 0.63 ppm (UV)[7]1.08 - 2.11 ppm (UV)[7]Excellent separation of all isomers.[1][7]Use of less common and potentially hazardous solvents.
RP-HPLC C18, C30, PFPUV, FLD6-9 ng/g (FLD)[5][23]-Use of common, less hazardous mobile phases.Co-elution of β- and γ-isomers on C18 columns.[1][6]
GC-MS Capillary (e.g., HP-5)MS0.3 - 2.5 ng/mL[4][10]1.0 - 8.3 ng/mL[4][10]High sensitivity and selectivity.Requires derivatization of tocopherols.[2][5][9]
LC-MS/MS C18, PFPMS/MS2.0 - 3.2 ng/mL[5]6.1 - 10.0 ng/mL[5]High sensitivity and specificity, robust against matrix effects.[5]Potential for ion suppression or enhancement.[20][21]

Experimental Protocols

Protocol 1: NP-HPLC-UV for this compound in Food Matrices

This protocol is based on the method described by Andrés et al. (2023).[7]

  • Sample Preparation (Solvent Extraction):

    • Homogenize the sample.

    • Extract lipids using n-hexane. For more complex matrices, a Folch extraction (chloroform:methanol 2:1 v/v) can be used.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Normal-phase silica column.

    • Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier (e.g., 1,4-dioxane or isopropanol). A common starting point is 3% (v/v) 1,4-dioxane in heptane.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis detector set at 292 nm.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: RP-HPLC-FLD for this compound in Biological Fluids

This protocol is a general representation based on common practices.[1][13]

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 200 µL of plasma or serum, add an internal standard (e.g., retinol acetate).[13]

    • Add 400 µL of ethanol (containing an antioxidant like 0.04% BHT) to precipitate proteins and vortex.[13]

    • Add 800 µL of hexane, vortex, and centrifuge to separate the layers.[13]

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C30 or PFP reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 25:75).[6]

    • Flow Rate: 1.0 - 1.5 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detector: Fluorescence detector with excitation at ~295 nm and emission at ~330 nm.[1]

  • Quantification:

    • Use an internal standard calibration method for accurate quantification.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Food Sample Homogenize Homogenization/ Precipitation Sample->Homogenize Extract Solvent Extraction (e.g., Hexane) Homogenize->Extract Evaporate Evaporation (under N2) Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C30 or Silica Column) Inject->Separate Detect Detection (FLD or UV) Separate->Detect Quantify Quantification against Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: General experimental workflow for this compound analysis by HPLC.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for this compound Check_Overload Is the sample concentration high? Dilute sample and re-inject. Start->Check_Overload Overload_Yes Peak shape improves. Cause: Column Overload Check_Overload->Overload_Yes Yes Overload_No No improvement. Check_Overload->Overload_No No Check_Column Is the column old or contaminated? Wash or replace column. Overload_No->Check_Column Column_Yes Peak shape improves. Cause: Column Degradation Check_Column->Column_Yes Yes Column_No No improvement. Check_Column->Column_No No Check_MobilePhase Are there secondary interactions? Lower mobile phase pH or add buffer. Column_No->Check_MobilePhase MobilePhase_Yes Peak shape improves. Cause: Secondary Interactions Check_MobilePhase->MobilePhase_Yes Yes MobilePhase_No Further investigation needed. Check_MobilePhase->MobilePhase_No No

Caption: Troubleshooting logic for addressing peak tailing issues.

References

addressing co-elution of beta- and gamma-tocopherols in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tocopherols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of tocopherols, with a specific focus on addressing the co-elution of β- and γ-tocopherol isomers.

Frequently Asked Questions (FAQs)

Q1: Why do beta- and gamma-tocopherol often co-elute in reversed-phase HPLC?

Beta- and gamma-tocopherol are structural isomers that differ only in the position of the methyl groups on the chromanol ring. This subtle structural difference results in very similar hydrophobicities, leading to their co-elution on traditional reversed-phase columns like C18, which primarily separate compounds based on hydrophobicity.[1][2][3]

Q2: What is the most reliable HPLC method to separate all four tocopherol isomers (alpha, beta, gamma, delta)?

Normal-phase high-performance liquid chromatography (NP-HPLC) is generally the most effective and widely used technique for the baseline separation of all four tocopherol isomers.[4][5] This method separates the isomers based on the polarity of the chromanol ring, which is influenced by the number and position of the methyl groups.[5]

Q3: Is it possible to separate beta- and gamma-tocopherol using reversed-phase HPLC?

Yes, while challenging, separation of beta- and gamma-tocopherol is achievable with reversed-phase HPLC by using specialized stationary phases. C30 columns, for instance, offer shape selectivity that can resolve these isomers.[6][7] Additionally, optimizing the mobile phase composition and column temperature can improve resolution.[8]

Q4: What are the advantages of normal-phase HPLC for tocopherol analysis?

Normal-phase HPLC offers several advantages for tocopherol analysis:

  • Superior Isomer Separation: It can effectively separate all tocopherol and tocotrienol isomers.[5]

  • Simplified Sample Preparation: Fat-soluble vitamins like tocopherols can be extracted into non-polar solvents (e.g., hexane) and injected directly, avoiding the need for solvent evaporation and reconstitution steps that are often required for reversed-phase compatibility.[9]

Q5: Are there any alternatives to HPLC for separating tocopherol isomers?

Supercritical Fluid Chromatography (SFC) is a viable alternative to normal-phase HPLC. SFC can provide faster separations and reduces the consumption of organic solvents.[10]

Troubleshooting Guide

Issue: Co-elution of Beta- and Gamma-Tocopherols

This is one of the most common challenges in tocopherol analysis. Here’s a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Method Assessment

First, evaluate your current chromatographic method.

  • Reversed-Phase HPLC (RP-HPLC) with C18 column: Co-elution of β- and γ-tocopherols is common with this setup.[1][4] Proceed to Step 2.

  • Normal-Phase HPLC (NP-HPLC): This method should be capable of separating the isomers. If you are experiencing co-elution, proceed to Step 3.

Step 2: Optimizing Reversed-Phase HPLC

If you must use RP-HPLC, consider the following modifications:

  • Column Selection:

    • Switch to a C30 stationary phase . These columns provide shape selectivity that aids in the separation of structurally similar isomers.[6][7]

  • Mobile Phase and Temperature Optimization:

    • Mobile Phase Composition: Experiment with different solvent compositions. For example, a gradient elution with isopropanol/water has been shown to achieve satisfactory resolution.[8]

    • Column Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks.[7]

Step 3: Optimizing Normal-Phase HPLC

For NP-HPLC methods where co-elution is still an issue, focus on mobile phase optimization:

  • Mobile Phase Composition: The choice and concentration of the polar modifier in the non-polar mobile phase are critical.

    • Binary solvent mixtures of hexane with a polar modifier like 2-propanol, ethyl acetate, or 1,4-dioxane are commonly used.[4][5]

    • Adjusting the percentage of the polar modifier can significantly impact the retention and resolution of the tocopherol isomers.

Troubleshooting Decision Workflow

Troubleshooting Co-elution start Start: Co-elution of β- and γ-Tocopherols method_check What is your current HPLC method? start->method_check rp_hplc Reversed-Phase HPLC (e.g., C18 column) method_check->rp_hplc Reversed-Phase np_hplc Normal-Phase HPLC method_check->np_hplc Normal-Phase switch_to_c30 Switch to a C30 column rp_hplc->switch_to_c30 optimize_rp Optimize mobile phase and temperature rp_hplc->optimize_rp optimize_np Optimize mobile phase (polar modifier %) np_hplc->optimize_np resolution_achieved Resolution Achieved switch_to_c30->resolution_achieved optimize_rp->resolution_achieved consider_sfc Consider alternative methods like SFC optimize_rp->consider_sfc optimize_np->resolution_achieved optimize_np->consider_sfc

Caption: Troubleshooting workflow for β- and γ-tocopherol co-elution.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Separation of Four Tocopherol Isomers

This protocol is adapted from methodologies that have demonstrated successful separation of all four tocopherol isomers.[4][5]

Sample Preparation:

  • Extract tocopherols from the sample matrix using a non-polar solvent like hexane.

  • If necessary, concentrate the extract under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column Silica or Amino-propyl bonded silica column
Mobile Phase Isocratic mixture of Hexane and a polar modifier
Option AHexane:2-Propanol (99:1, v/v)[4]
Option BHexane:Ethyl Acetate with 1% Acetic Acid
Option CHexane:1,4-Dioxane (96:4, v/v)[5]
Flow Rate 1.0 - 2.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection Fluorescence (Excitation: 295 nm, Emission: 330 nm) or UV (295 nm)

Expected Elution Order: α-tocopherol < α-tocotrienol < β-tocopherol < γ-tocopherol < β-tocotrienol < γ-tocotrienol < δ-tocopherol < δ-tocotrienol[5]

Protocol 2: Reversed-Phase HPLC with C30 Column

This protocol is based on the use of a C30 stationary phase for the separation of tocopherol isomers.[6][7]

Sample Preparation:

  • Extract tocopherols from the sample.

  • Evaporate the extraction solvent.

  • Reconstitute the residue in a solvent compatible with the reversed-phase mobile phase (e.g., methanol or ethanol).

  • Filter the sample through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterCondition
Column C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 3 µm)[6]
Mobile Phase 100% Methanol[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV (295 nm) or Fluorescence (Ex: 295 nm, Em: 330 nm)

Expected Elution Order: δ-tocopherol < γ-tocopherol < β-tocopherol < α-tocopherol[7]

General Experimental Workflow

Experimental Workflow cluster_rp Reversed-Phase Workflow cluster_np Normal-Phase Workflow sample_prep Sample Preparation (Extraction) rp_reconstitution Solvent Evaporation & Reconstitution in Polar Solvent sample_prep->rp_reconstitution np_injection Direct Injection or Dilution in Non-polar Solvent sample_prep->np_injection hplc_analysis HPLC Analysis rp_reconstitution->hplc_analysis np_injection->hplc_analysis data_analysis Data Analysis (Peak Integration & Quantification) hplc_analysis->data_analysis results Results data_analysis->results

Caption: General experimental workflow for tocopherol analysis by HPLC.

References

Technical Support Center: Optimizing Delta-Tocopherol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals engaged in the analysis of delta-tocopherol. The following sections offer solutions to common issues encountered during chromatographic analysis, with a focus on optimizing the injection volume.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the analysis of this compound, presented in a user-friendly question-and-answer format.

Peak Shape and Resolution Issues

Q1: My this compound peak is exhibiting fronting. What are the potential causes related to my injection volume and how can I fix it?

A1: Peak fronting, where the leading edge of the peak is sloped, is a common issue that can compromise the accuracy of your results. Several factors related to the injection can cause this phenomenon:

  • Volume Overload: Injecting too large a sample volume can overwhelm the column's capacity, leading to premature elution of some analyte molecules and a fronting peak.[1] As a general guideline, the injection volume should be between 1-5% of the total column volume.[2]

    • Solution: Reduce the injection volume. Start with a small, reproducible volume and incrementally increase it, monitoring the peak shape. A good practice is to start with the smallest volume your injector can handle and double it until you reach a maximum of about 3% of your column's volume.[3]

  • Mass Overload: If the concentration of this compound in your sample is too high, it can saturate the stationary phase at the column inlet, causing fronting. This is often accompanied by a slight shift to an earlier retention time.[4]

    • Solution: Dilute your sample. A 10-fold dilution is a good starting point.[4] If this resolves the issue, adjust your standard and sample concentrations accordingly for future analyses.[4]

  • Sample Solvent Incompatibility: Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase is a primary cause of peak distortion.[5][6] For instance, in reversed-phase HPLC, injecting a sample dissolved in a high percentage of organic solvent into a highly aqueous mobile phase will likely cause fronting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[7] If solubility is an issue, use the weakest solvent possible that still ensures your analyte remains dissolved. You can also try dissolving the sample in a small amount of a strong solvent and then diluting it with the mobile phase.[8]

Q2: I'm observing peak broadening for my this compound analysis. Could my injection volume be the cause?

A2: Yes, an excessive injection volume is a known cause of peak broadening.[9] When a large volume of sample is introduced, the initial band of analyte on the column is wider, which leads to a broader peak as it travels through the column. This can decrease resolution and sensitivity.[3]

  • Solution: To determine if volume overload is the issue, systematically reduce your injection volume. If the peak becomes sharper, you have identified the cause. A general rule is to keep the injection volume below 15% of the volume of the first peak of interest.[10]

Q3: My this compound peak appears to be split or shouldered. What is the cause of this?

A3: Peak splitting or the appearance of shoulders can be caused by the injection conditions, particularly when the sample solvent is much stronger than the mobile phase.[8] This mismatch can cause the analyte to travel through the column inlet in a distorted band, leading to a split peak. Another potential cause is a partially blocked frit at the column inlet.[7]

  • Solution:

    • Solvent Matching: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[7]

    • Reduce Injection Volume: A large injection of a strong solvent exacerbates this issue. Try reducing the injection volume.[8]

    • Column Maintenance: If solvent adjustments do not resolve the problem, consider a partially blocked column frit. You may need to reverse-flush the column (if the manufacturer's instructions permit) or replace the frit or the column itself.[11]

Quantitation and Sensitivity Issues

Q4: My calibration curve for this compound is not linear at higher concentrations. Could this be related to my injection?

A4: Yes, a non-linear calibration curve, particularly at the higher end, can be a sign of detector saturation or mass overload.

  • Detector Saturation: Fluorescence detectors (FLD), commonly used for tocopherol analysis due to their high sensitivity, have a defined linear range.[12] If the concentration of this compound in your injected sample is too high, it can exceed this range, causing the detector response to plateau.

    • Solution: Check the linear range specified for your detector. You may need to dilute your more concentrated standards and samples to fall within this range.[12] Alternatively, you can reduce the injection volume for the high-concentration samples.

  • Mass Overload: As mentioned in Q1, injecting too much analyte can lead to poor peak shape (fronting), which can also affect the accuracy of peak integration and lead to non-linearity.[4]

    • Solution: Dilute your standards and samples to ensure you are operating within the column's capacity.[4]

Q5: I am seeing carryover, where a small this compound peak appears in my blank injections after running a high-concentration sample. How can I prevent this?

A5: Carryover occurs when residual sample from a previous injection contaminates the subsequent run.[13] This is a common issue when analyzing samples with a wide range of concentrations.

  • Solution:

    • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. The wash solvent should be strong enough to completely dissolve this compound. You may need to use a stronger solvent or a sequence of washes (e.g., an organic solvent followed by the mobile phase).

    • Increase Wash Volume/Time: Increase the volume of the wash solvent and the duration of the wash cycle.

    • Inject Blanks: After injecting a high-concentration standard or sample, run one or more blank injections (using your sample solvent) to flush the system before injecting the next sample.

Experimental Protocols & Data

Example HPLC Method for this compound Analysis

The following table summarizes typical starting conditions for the analysis of tocopherols by HPLC. These parameters should be optimized for your specific instrument and application.

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica or Diol bonded, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (99:1, v/v)[14]Acetonitrile:Methanol:Isopropanol (40:55:5, v/v/v)[15]
Flow Rate 1.0 mL/min[16]0.8 mL/min[15]
Injection Volume 20 - 50 µL[13][15]5 - 20 µL[17]
Detector Fluorescence (FLD)Fluorescence (FLD)
FLD Wavelengths Excitation: 292-296 nm, Emission: 325-335 nm[12][15]Excitation: 295 nm, Emission: 335 nm[15]
Column Temperature Ambient (~25 °C)[15]Ambient (~25 °C)[15]

Table 1: Example HPLC Parameters for Tocopherol Analysis.

Protocol for Sample Preparation (from Oil Matrix)

This protocol provides a general guideline for extracting this compound from an oil-based matrix for HPLC analysis.

  • Weighing: Accurately weigh approximately 0.1 g of the oil sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the HPLC mobile phase or a compatible solvent (e.g., n-hexane for normal-phase or methanol/acetonitrile for reversed-phase).

  • Dilution: Bring the flask to volume with the chosen solvent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the appropriate volume (e.g., 20 µL) into the HPLC system.

Visualized Workflows

The following diagrams illustrate logical workflows for optimizing injection volume and troubleshooting common issues.

InjectionVolumeOptimization Workflow for Optimizing Injection Volume start Start: Define Analytical Goal (e.g., Maximize Sensitivity) prep_sample Prepare Sample and Standards in a Weak Solvent (e.g., Mobile Phase) start->prep_sample initial_inj Inject Small Volume (e.g., 5 µL) prep_sample->initial_inj eval_peak Evaluate Peak Shape and S/N Ratio initial_inj->eval_peak is_shape_good Is Peak Shape Good (Symmetrical)? eval_peak->is_shape_good is_sn_ok Is S/N Ratio Sufficient? is_shape_good->is_sn_ok Yes troubleshoot Troubleshoot Peak Shape (See Troubleshooting Guide) is_shape_good->troubleshoot No increase_vol Incrementally Increase Injection Volume (e.g., to 10 µL) increase_vol->eval_peak is_sn_ok->increase_vol No final_vol Final Optimized Injection Volume is_sn_ok->final_vol Yes

Caption: A logical workflow for the systematic optimization of injection volume.

PeakFrontingTroubleshooting Troubleshooting Peak Fronting start Problem: Peak is Fronting check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Action: Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_concentration Is Sample Concentration High? check_solvent->check_concentration No resolved Problem Resolved change_solvent->resolved dilute_sample Action: Dilute Sample (e.g., 10x) check_concentration->dilute_sample Yes check_volume Is Injection Volume Large? check_concentration->check_volume No dilute_sample->resolved reduce_volume Action: Reduce Injection Volume check_volume->reduce_volume Yes check_volume->resolved No, Further Investigation Needed reduce_volume->resolved

Caption: A decision tree for troubleshooting peak fronting issues.

References

Validation & Comparative

A Comparative Analysis of Delta- and Alpha-Tocopherol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of delta-tocopherol and alpha-tocopherol, two prominent isomers of Vitamin E. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Executive Summary

Both delta- and alpha-tocopherol are potent lipid-soluble antioxidants that play a crucial role in protecting cellular membranes from oxidative damage. Their primary mechanism of action involves the donation of a hydrogen atom from the hydroxyl group on their chromanol ring to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1] While alpha-tocopherol is the most biologically active form of Vitamin E in vivo, studies have shown that this compound often exhibits superior antioxidant activity in in vitro assays and specific experimental conditions.[2][3] This guide will delve into the quantitative differences in their antioxidant capacities, detail the experimental methodologies used for their assessment, and explore their influence on cellular signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of delta- and alpha-tocopherol can be quantified using various in vitro assays. The following table summarizes key data points from studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundAlpha-TocopherolKey Findings & References
DPPH Radical Scavenging Activity (IC50) Not consistently reported with specific values directly comparing to alpha-tocopherol in the provided search results. However, some studies suggest that greater ring methyl substitution (as in alpha-tocopherol) can increase scavenging activity against the stable DPPH radical.[1]~12.1 µM - 42.86% inhibition (range from various studies)[4]The relative DPPH scavenging activity can be assay-dependent.[1]
Inhibition of Lipid Peroxidation More effective at inhibiting lipid peroxidation under certain conditions, such as in a low-oxygen environment.[2] A mixture of tocopherols including delta- and gamma- was found to be much more potent than alpha-tocopherol alone in protecting human erythrocytes from lipid peroxidation.[5][6]Less effective than this compound in some lipid systems, and can even act as a pro-oxidant at higher concentrations.[2][3]The higher uptake of delta- and gamma-tocopherols in cells contributes to their enhanced protective effect against lipid peroxidation.[5][6] this compound is also more stable than alpha-tocopherol under certain oxidative conditions.[2]
Oxygen Radical Absorbance Capacity (ORAC) Mixed tocopherols (containing this compound) showed higher ORAC values than d-alpha-tocopherol alone (1,948 vs 1,293 µmol Trolox equivalent/g).[7]On a molar basis, the relative peroxyl radical absorbance capacity of alpha-tocopherol is considered equivalent to Trolox (a water-soluble Vitamin E analog).[8]The ORAC assay measures the total antioxidant capacity against peroxyl radicals.[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[9][10]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9][10]

  • Reaction Mixture: A defined volume of the tocopherol sample (at various concentrations) is mixed with a fixed volume of the DPPH working solution. A control is prepared with the solvent instead of the antioxidant sample.[9]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][11]

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[9][12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample)) / Absorbance of Control] x 100[4]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the tocopherol.[4]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[13] The assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a colored product that can be measured spectrophotometrically or fluorometrically.[14][15]

Protocol:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates, or cell lysates) are prepared. For tissues, homogenization in a suitable buffer (e.g., RIPA buffer) is required.[16]

  • Protein Precipitation: An equal volume of ice-cold 10% Trichloroacetic acid (TCA) is added to the sample to precipitate proteins. The mixture is incubated on ice and then centrifuged.[16]

  • Reaction with TBA: The supernatant is collected, and an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA) is added.[16]

  • Incubation: The mixture is incubated in a boiling water bath for a specific time (e.g., 10 minutes) to allow the color reaction to occur.[16]

  • Absorbance/Fluorescence Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.[14][16] Alternatively, fluorescence can be measured at an excitation/emission of 532/553 nm.[15]

  • Quantification: The concentration of TBARS is determined by comparing the absorbance or fluorescence of the sample to a standard curve prepared with a known concentration of MDA.[13]

Signaling Pathways and Non-Antioxidant Functions

Beyond their direct radical scavenging activities, tocopherols, particularly alpha-tocopherol, are known to modulate various cellular signaling pathways. These non-antioxidant functions are often specific to the tocopherol isomer.[17][18]

Protein Kinase C (PKC) Inhibition

A significant non-antioxidant function of alpha-tocopherol is the inhibition of Protein Kinase C (PKC) activity.[19][20] This inhibition is not related to its antioxidant properties, as other tocopherols with similar antioxidant potential, like beta-tocopherol, do not exhibit the same inhibitory effect.[21] Alpha-tocopherol has been shown to specifically inactivate the PKCα isoform by promoting its dephosphorylation, potentially through the activation of protein phosphatase 2A (PP2A).[21] In contrast, gamma-tocopherol can act as an agonist of PKCα.[22][23] This differential regulation of PKC by tocopherol isoforms has implications for various cellular processes, including cell proliferation, inflammation, and platelet aggregation.[19][22]

PKC_Inhibition_by_Alpha_Tocopherol alpha_tocopherol Alpha-Tocopherol pp2a Protein Phosphatase 2A (PP2A) alpha_tocopherol->pp2a Activates pkc_alpha_p Active PKCα (Phosphorylated) pp2a->pkc_alpha_p Dephosphorylates pkc_alpha Inactive PKCα (Dephosphorylated) pkc_alpha_p->pkc_alpha downstream Downstream Cellular Effects pkc_alpha_p->downstream Promotes pkc_alpha->downstream Inhibits

Alpha-tocopherol mediated inhibition of Protein Kinase Cα (PKCα).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the antioxidant activity of delta- and alpha-tocopherol using a combination of in vitro assays.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis delta_T This compound Stock Solution serial_dilutions Serial Dilutions delta_T->serial_dilutions alpha_T Alpha-Tocopherol Stock Solution alpha_T->serial_dilutions dpph DPPH Radical Scavenging Assay serial_dilutions->dpph tbars Lipid Peroxidation (TBARS) Assay serial_dilutions->tbars inhibition Percentage Inhibition Calculation dpph->inhibition tbars->inhibition ic50 IC50 Value Calculation comparison Comparative Analysis ic50->comparison inhibition->ic50

Workflow for comparing antioxidant activity.

Conclusion

The comparative analysis of delta- and alpha-tocopherol reveals nuances in their antioxidant activities. While alpha-tocopherol is preferentially retained in the human body, in vitro evidence and specific in vivo models suggest that this compound can be a more potent antioxidant, particularly in inhibiting lipid peroxidation.[2][5][6] The choice between these tocopherols for research or therapeutic development may depend on the specific application, the target tissue, and the oxidative context. Furthermore, the non-antioxidant, signaling roles of tocopherols, especially the differential effects of alpha- and gamma-tocopherol on PKC, highlight the complexity of their biological functions beyond simple radical scavenging. Further research is warranted to fully elucidate the in vivo relevance of these differences and the potential synergistic effects of different tocopherol isoforms.

References

A Comparative Guide to the Validation of HPLC Methods for Delta-Tocopherol Analysis Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of delta-tocopherol, a key isoform of Vitamin E, is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation with other analytical techniques, supported by experimental data, and outlines a detailed protocol for the validation of an HPLC method for this compound using a certified reference material.

Comparative Analysis of Analytical Methods

While HPLC is a widely adopted method for tocopherol analysis due to its high sensitivity and resolving power, other techniques also offer viable alternatives. The following table summarizes the performance of HPLC in comparison to other methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Fourier-Transform Infrared (FTIR) Spectroscopy Raman Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Measurement of the absorption of infrared radiation by the sample, corresponding to molecular vibrations.Measurement of inelastic scattering of monochromatic light, revealing vibrational modes of molecules.
Specificity High, especially with selective detectors (e.g., fluorescence). Can resolve different tocopherol isomers.[1][2]High, can separate isomers after derivatization.Moderate, provides a molecular fingerprint but can be susceptible to matrix interference.[3]High, offers specific molecular information.[3]
Sensitivity High, with Limits of Detection (LOD) in the sub-ppm range.[1]High, comparable to HPLC.Lower than HPLC and GC.Can be enhanced with techniques like Surface-Enhanced Raman Spectroscopy (SERS).[3]
Quantification Excellent, with high linearity (R² > 0.99).[1]Good, requires calibration with standards.Possible with calibration curves, but may be less precise than chromatographic methods.[3]Quantitative analysis is challenging and often requires advanced techniques.
Sample Preparation Typically involves liquid-liquid or solid-phase extraction.[4][5]Often requires derivatization to increase volatility.Minimal sample preparation is often required.Minimal sample preparation is often required.
Throughput Moderate, with run times typically under 15 minutes per sample.[1][6]Lower, due to longer run times and potential for column fouling.High, rapid analysis.High, rapid analysis.
Cost Moderate to high instrument cost.Moderate to high instrument cost.Lower instrument cost compared to HPLC and GC.Moderate to high instrument cost.

HPLC Method Validation Parameters for Tocopherol Analysis

The validation of an HPLC method is crucial to ensure reliable and accurate results. The following table summarizes typical validation parameters for the analysis of tocopherols, including this compound, based on published data.

Validation Parameter Typical Performance Reference
Linearity (R²) > 0.99[1][7][8]
Limit of Detection (LOD) 0.32 - 0.63 ppm[1]
Limit of Quantification (LOQ) 1.08 - 2.11 ppm[1]
Accuracy (Recovery) 79.5% - 106.3%[1]
Precision (RSD%) < 5%[7]
Specificity Baseline separation of tocopherol isomers[1][2]

Experimental Protocol: HPLC Method Validation for this compound

This section details a standard protocol for the validation of an HPLC method for the quantification of this compound using a certified reference material (CRM).

1. Materials and Reagents:

  • This compound certified reference material (CRM) (e.g., from Sigma-Aldrich, LGC Standards, or Extrasynthese)[9][10]

  • HPLC-grade solvents (e.g., n-hexane, methanol, isopropanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

  • A normal-phase silica column or a reversed-phase C18 column is commonly used.[1][2][11]

3. Preparation of Standard Solutions:

  • Stock Standard Solution: Accurately weigh a known amount of this compound CRM and dissolve it in a suitable solvent (e.g., n-hexane for normal-phase or methanol for reversed-phase) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

4. Chromatographic Conditions (Example for Normal-Phase HPLC):

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Fluorescence detector with excitation at 298 nm and emission at 328 nm.[2]

5. Validation Parameters:

  • Specificity: Inject a blank (solvent), the this compound standard, and a sample matrix to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The determination coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determine the recovery by spiking a sample matrix with known concentrations of the this compound standard at three different levels (low, medium, and high). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of an HPLC method for this compound.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation CRM This compound CRM Stock Stock Standard Solution CRM->Stock Working Working Standard Solutions Stock->Working Injection Injection Working->Injection Sample Sample Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Data Data Acquisition Detection->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ

Caption: Workflow for HPLC method validation of this compound.

cluster_linearity Linearity Assessment cluster_accuracy Accuracy (Recovery) Assessment cluster_precision Precision Assessment Standards Prepare Calibration Standards Inject Inject Standards Standards->Inject Plot Plot Peak Area vs. Concentration Inject->Plot Calculate Calculate R-squared Plot->Calculate Spike Spike Sample Matrix Analyze Analyze Spiked & Unspiked Samples Spike->Analyze Calculate_Recovery Calculate % Recovery Analyze->Calculate_Recovery Repeatability Intra-day Analysis Calculate_RSD Calculate % RSD Repeatability->Calculate_RSD Intermediate Inter-day Analysis Intermediate->Calculate_RSD

Caption: Logical relationships in key validation parameter assessments.

References

A Comparative Analysis of the In Vivo Efficacy of Delta- and Gamma-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of delta-tocopherol (δ-T) and gamma-tocopherol (γ-T), two prominent isoforms of Vitamin E. While alpha-tocopherol has been the most studied, emerging evidence suggests that delta- and gamma-tocopherols possess unique and potent biological activities, particularly in the realms of cancer prevention and inflammation modulation. This document synthesizes findings from key preclinical in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in research and development.

Data Presentation: Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies comparing the efficacy of delta- and gamma-tocopherol in cancer models.

Table 1: Comparison of the In Vivo Anti-Cancer Efficacy of Delta- and Gamma-Tocopherol in a Human Lung Cancer Xenograft Model [1]

ParameterControlGamma-Tocopherol (0.3%)This compound (0.3%)
Tumor Growth Inhibition
Final Tumor Volume (mm³)~1200~700 (Significant Inhibition)~400 (Most Potent Inhibition)
Oxidative Stress Markers in Tumor Tissue
8-hydroxy-2'-deoxyguanosine (8-OHdG)HighReducedSignificantly Reduced
NitrotyrosineHighReducedSignificantly Reduced
Apoptosis in Tumor Tissue
Apoptotic Index (%)LowIncreasedSignificantly Increased

Table 2: Comparison of the In Vivo Anti-Cancer Efficacy of Delta- and Gamma-Tocopherol in an Estrogen-Stimulated Breast Cancer Xenograft Model

ParameterControlGamma-Tocopherol (0.2%)This compound (0.2%)
Tumor Growth Inhibition
Final Tumor Weight (g)~0.6~0.3 (Significant Inhibition) ~0.4 (Significant Inhibition)

Note: In this particular study, a gamma-tocopherol-rich mixture (γ-TmT) showed the most potent inhibition, followed by gamma-tocopherol and then this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

Human Lung Cancer Xenograft Model[1]
  • Animal Model: NCr nu/nu mice.

  • Cell Line: Human lung cancer H1299 cells.

  • Tumor Induction: Subcutaneous injection of H1299 cells into the flank of the mice.

  • Treatment Groups:

    • Control group receiving a standard AIN-93M diet.

    • Treatment groups receiving the AIN-93M diet supplemented with 0.17% or 0.3% of either alpha-, gamma-, or this compound.

  • Duration: 49 days.

  • Outcome Measures:

    • Tumor volume was measured weekly using calipers.

    • At the end of the study, tumors were excised, weighed, and processed for histological and biochemical analysis.

    • Oxidative Stress Analysis: Tumor homogenates were analyzed for levels of 8-OHdG and nitrotyrosine using immunohistochemistry.

    • Apoptosis Assessment: Apoptosis in tumor sections was quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Estrogen-Stimulated Breast Cancer Xenograft Model
  • Animal Model: Ovariectomized nu/nu mice.

  • Cell Line: Estrogen-receptor-positive human breast cancer MCF-7 cells.

  • Tumor Induction:

    • Mice were implanted with 17β-estradiol pellets to stimulate tumor growth.

    • MCF-7 cells were then injected into the mammary fat pad.

  • Treatment Groups:

    • Control group receiving a standard diet.

    • Treatment groups receiving the diet supplemented with 0.2% of either alpha-, gamma-, or this compound, or a gamma-tocopherol rich mixture (γ-TmT).

  • Duration: 8 weeks.

  • Outcome Measures:

    • Tumor size was monitored weekly.

    • At necropsy, final tumor weight was recorded.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vivo efficacy of delta- and gamma-tocopherol.

experimental_workflow_lung_cancer cluster_setup Experimental Setup cluster_treatment Treatment Regimen (49 Days) cluster_analysis Outcome Analysis Animal Model NCr nu/nu Mice Cell Line H1299 Human Lung Cancer Cells Tumor Induction Subcutaneous Injection Control Diet AIN-93M Diet Tumor Induction->Control Diet Randomization Gamma-T 0.3% γ-Tocopherol Diet Tumor Induction->Gamma-T Delta-T 0.3% δ-Tocopherol Diet Tumor Induction->Delta-T Tumor Growth Tumor Volume Measurement Control Diet->Tumor Growth Gamma-T->Tumor Growth Delta-T->Tumor Growth Oxidative Stress 8-OHdG & Nitrotyrosine Levels Tumor Growth->Oxidative Stress Apoptosis TUNEL Assay Oxidative Stress->Apoptosis

Caption: Experimental workflow for the in vivo lung cancer xenograft study.

apoptosis_pathway Tocopherols δ-T & γ-T ROS_RNS Reactive Oxygen & Nitrogen Species (ROS/RNS) Tocopherols->ROS_RNS Inhibit Mitochondria Mitochondrial Stress ROS_RNS->Mitochondria Induce Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway of tocopherol-induced apoptosis.

nf_kb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Activation Inflammatory_Stimuli->IKK_Complex IkB_Degradation IκBα Degradation IKK_Complex->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Tocopherols δ-T & γ-T Tocopherols->IKK_Complex Inhibit

Caption: Simplified diagram of NF-κB pathway inhibition by tocopherols.

Concluding Remarks

The presented in vivo data strongly suggest that both delta- and gamma-tocopherol possess significant anti-cancer properties, with this compound demonstrating superior efficacy in inhibiting lung tumor growth in the cited xenograft model.[1] Their mechanisms of action appear to involve the mitigation of oxidative stress and the induction of apoptosis. While research into the comparative in vivo efficacy of these tocopherol isoforms is ongoing, these findings highlight their potential as subjects for further investigation in cancer prevention and therapy. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in this field.

References

cross-validation of delta-tocopherol quantification between HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of delta-tocopherol, a key vitamin E isomer, is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by a synthesis of published experimental data.

This document outlines the methodologies for both techniques, presents a quantitative comparison of their performance, and illustrates the experimental workflow for cross-validation.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS based on published literature.

Performance ParameterHPLCGC-MSSource(s)
Limit of Detection (LOD) 0.32 - 0.63 ppm0.3 - 2.5 ng/mL[1][2]
Limit of Quantification (LOQ) 1.08 - 2.11 ppm1.0 - 8.3 ng/mL[1][2]
**Linearity (R²) **> 0.99 (10 - 375 ppm)> 0.99 (10 - 1000 ng/mL)[1][2]
Precision (RSD%) < 5% (Intra-day & Inter-day)1.9% - 7.5%[1][2]
Recovery 79.5% - 106.3%83.7% - 117.2%[1][2]
Derivatization Required NoYes (typically silylation)[3][4][5]
Typical Run Time < 10 minutes< 15 minutes[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. The following sections outline typical experimental protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique for the analysis of tocopherols.[1][6] Normal-phase HPLC is often preferred for the separation of tocopherol isomers.[1][3]

1. Sample Preparation:

  • Extraction: A common method is the Folch extraction, using a mixture of chloroform and methanol, followed by evaporation of the solvent and redissolving the lipid residue in the mobile phase.[1] Alternatively, a simple n-hexane extraction can be employed.[1]

  • Saponification (optional): For complex matrices, saponification with potassium hydroxide can be used to hydrolyze interfering lipids, followed by extraction of the unsaponifiable matter containing the tocopherols.

2. HPLC-UV/Vis or Fluorescence Detection Conditions:

  • Column: A normal-phase silica column is effective for separating tocopherol isomers.[1]

  • Mobile Phase: A mixture of hexane and isopropanol or a similar non-polar/polar solvent combination is typically used.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection:

    • UV/Vis detection is commonly set at 292 nm.[1]

    • Fluorescence detection offers higher sensitivity and selectivity, with an excitation wavelength of around 295 nm and an emission wavelength of approximately 330 nm.[3][6][7]

  • Quantification: External or internal standard calibration curves are used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and selectivity, making it a powerful tool for tocopherol analysis, although it requires derivatization.[4][5]

1. Sample Preparation:

  • Extraction: Similar to HPLC, extraction is performed using organic solvents.

  • Derivatization: Due to the low volatility of tocopherols, a derivatization step is necessary.[3][4][5] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) is common to produce trimethylsilyl (TMS) derivatives of the tocopherols.[3][7]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: An initial oven temperature of around 200°C, ramped up to approximately 290°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity, monitoring characteristic ions of the this compound-TMS derivative.

  • Quantification: An internal standard, such as a deuterated tocopherol analogue, is recommended for accurate quantification.

Method Cross-Validation Workflow

A cross-validation study is essential to ensure that both HPLC and GC-MS methods provide comparable and reliable results for this compound quantification. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_data Data Analysis cluster_conclusion Conclusion Sample Select a diverse set of samples Prep Homogenize and split each sample into two aliquots Sample->Prep HPLC_Extract Extraction for HPLC Prep->HPLC_Extract GCMS_Extract Extraction for GC-MS Prep->GCMS_Extract HPLC_Quant Quantification by HPLC HPLC_Extract->HPLC_Quant Compare Compare quantitative results from both methods HPLC_Quant->Compare GCMS_Deriv Derivatization (Silylation) GCMS_Extract->GCMS_Deriv GCMS_Quant Quantification by GC-MS GCMS_Deriv->GCMS_Quant GCMS_Quant->Compare Stats Statistical Analysis (e.g., Bland-Altman plot, correlation) Compare->Stats Conclusion Determine the level of agreement and any systematic bias between the two methods Stats->Conclusion

Workflow for Cross-Validation of this compound Quantification

Comparison of Key Methodological Differences

The choice between HPLC and GC-MS often comes down to a trade-off between sample throughput, sensitivity, and the need for derivatization. The following diagram highlights the key logical differences in the analytical process.

MethodComparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Start Sample Extract HPLC_Sep Liquid Phase Separation (Normal or Reversed-Phase) HPLC_Start->HPLC_Sep HPLC_Det Detection (UV/Vis or Fluorescence) HPLC_Sep->HPLC_Det HPLC_Result Quantitative Result HPLC_Det->HPLC_Result GCMS_Start Sample Extract GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Start->GCMS_Deriv GCMS_Sep Gas Phase Separation GCMS_Deriv->GCMS_Sep GCMS_Det Mass Spectrometric Detection GCMS_Sep->GCMS_Det GCMS_Result Quantitative Result GCMS_Det->GCMS_Result

Key Differences in HPLC and GC-MS Analytical Pathways

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound.

  • HPLC , particularly with fluorescence detection, offers a simpler workflow without the need for derivatization, making it suitable for high-throughput analysis.[6]

  • GC-MS provides excellent sensitivity and selectivity, especially when using SIM mode, but requires an additional derivatization step.[2][3]

The choice of method should be guided by the specific requirements of the study, including the complexity of the sample matrix, the required level of sensitivity, and available instrumentation. For regulatory submissions or when comparing data across different laboratories, a thorough cross-validation is highly recommended to ensure data integrity and consistency.

References

comparative study of delta-tocopherol absorption with and without other tocopherols

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the absorption of delta-tocopherol, a form of vitamin E, reveals a significant influence of other tocopherol isomers on its bioavailability. While direct head-to-head studies isolating this compound absorption are limited, a substantial body of evidence from clinical trials examining the effects of mixed tocopherol supplements and high-dose alpha-tocopherol supplementation points towards a competitive interaction among these isomers. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this dynamic.

Key Findings on this compound Absorption

Supplementation with alpha-tocopherol has been shown to significantly decrease serum concentrations of both gamma- and this compound. In a randomized, placebo-controlled trial, daily supplementation with 400 IU of RRR-alpha-tocopheryl acetate for two months led to a 58% reduction in serum gamma-tocopherol and a decrease in the number of individuals with detectable levels of this compound[1][2]. Similarly, another study observed that high-dose alpha-tocopherol supplementation (1200 IU daily for 8 weeks) reduced plasma gamma- and beta-tocopherol levels to 30-50% of their initial values[3][4].

This phenomenon is largely attributed to the action of the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially binds to alpha-tocopherol and incorporates it into very-low-density lipoproteins (VLDLs) for secretion into the bloodstream[5][6]. Other tocopherol isomers like delta- and gamma-tocopherol have a much lower affinity for α-TTP and are therefore more readily metabolized and excreted[5].

Interestingly, one study found that the bioavailability of alpha-tocopherol was not significantly affected by the presence of other tocopherols at the dosages used, yet it still caused a suppression of serum gamma-tocopherol. This suggests that while the initial uptake of all tocopherols from the intestine may be a shared process, the subsequent systemic availability is dictated by the selective processes in the liver.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction of tocopherol isomers.

Table 1: Effect of Alpha-Tocopherol Supplementation on Serum Gamma- and this compound Levels

StudySupplementationDurationEffect on Gamma-TocopherolEffect on this compound
Huang HY, Appel LJ (2003)[1][2]400 IU/day RRR-alpha-tocopheryl acetate2 monthsMedian reduction of 58% in serum concentrationReduction in the number of individuals with detectable levels
Handelman GJ, et al. (1985)[3][4]1200 IU/day all-rac-alpha-tocopherol8 weeksReduction to 30-50% of initial plasma concentrationNot specifically reported, but beta-tocopherol was also reduced

Table 2: Pharmacokinetic Parameters of Delta-Tocotrienol (a Delta-Isomer of Vitamin E) from a Mixed Supplement

Note: Data is for delta-tocotrienol, but provides insight into the pharmacokinetics of a delta-isomer.

StudySupplementation (single dose)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Qureshi AA, et al. (2016)[7]750 mg (90% delta-tocotrienol, 10% gamma-tocotrienol)14443.33 - 46621
Qureshi AA, et al. (2016)[7]1000 mg (90% delta-tocotrienol, 10% gamma-tocotrienol)15923.33 - 47450

Experimental Protocols

Study of Alpha-Tocopherol Supplementation on Other Tocopherols (based on Huang HY, Appel LJ, 2003)
  • Study Design: A randomized, placebo-controlled clinical trial.

  • Participants: 184 adult nonsmokers.

  • Intervention: Participants were randomly assigned to receive either 400 IU of RRR-alpha-tocopheryl acetate or a placebo daily for two months.

  • Sample Collection: Blood samples were collected at baseline and at the end of the 2-month intervention period.

  • Analytical Method: Serum concentrations of alpha-, gamma-, and this compound were determined by high-performance liquid chromatography (HPLC).

Pharmacokinetic Study of Delta-Tocotrienol (based on Qureshi AA, et al., 2016)
  • Study Design: An open-label, randomized pharmacokinetic study.

  • Participants: 6 healthy fed subjects.

  • Intervention: Subjects were randomly assigned to a single oral dose of 750 mg or 1000 mg of a supplement containing 90% delta-tocotrienol and 10% gamma-tocotrienol.

  • Sample Collection: Blood samples were collected at 0, 1, 2, 4, 6, and 8 hours post-administration.

  • Analytical Method: Plasma concentrations of all four isomers of tocopherols and tocotrienols were quantified by HPLC.

Visualization of Tocopherol Absorption and Metabolism

The following diagrams illustrate the key pathways involved in the absorption and subsequent fate of different tocopherol isomers.

Tocopherol_Absorption_Workflow cluster_intestine Intestinal Lumen & Enterocyte cluster_circulation Circulation cluster_liver Liver Diet Dietary Tocopherols (α, β, γ, δ) Micelles Mixed Micelles Diet->Micelles Bile Salts Pancreatic Lipases Enterocyte Enterocyte Micelles->Enterocyte Passive Diffusion & Transporter-mediated (NPC1L1, SR-BI, CD36) Chylomicrons Chylomicrons Enterocyte->Chylomicrons Incorporation Lymph Lymphatic System Chylomicrons->Lymph Bloodstream Bloodstream Lymph->Bloodstream Hepatocyte Hepatocyte Bloodstream->Hepatocyte Chylomicron Remnants Tissues Tissues Bloodstream->Tissues Delivery to Tissues VLDL VLDL Hepatocyte->VLDL α-TTP (High affinity for α-T) Excretion Metabolism & Excretion Hepatocyte->Excretion Low affinity for α-TTP (γ-T, δ-T) VLDL->Bloodstream Secretion of α-T Tocopherol_Competition_at_Liver cluster_uptake Hepatic Uptake cluster_sorting Intra-hepatic Sorting cluster_fate Fate of Tocopherols Chylo_remnants Chylomicron Remnants (α-T, γ-T, δ-T) Hepatocyte Hepatocyte Chylo_remnants->Hepatocyte alpha_T α-Tocopherol Hepatocyte->alpha_T gamma_delta_T γ- & δ-Tocopherol Hepatocyte->gamma_delta_T alpha_TTP α-TTP alpha_T->alpha_TTP High Affinity Binding gamma_delta_T->alpha_TTP Low Affinity Metabolism Metabolism & Excretion gamma_delta_T->Metabolism Predominant Pathway VLDL Incorporation into VLDL (Secretion into Blood) alpha_TTP->VLDL Preferential Transfer

References

validating the anti-proliferative effects of delta-tocopherol in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For Immediate Release

Recent preclinical evidence continues to highlight the potent anti-proliferative effects of delta-tocopherol, a naturally occurring isoform of vitamin E, across a range of cancer models. Emerging as a more effective anti-cancer agent than the more commonly studied alpha-tocopherol, this compound demonstrates significant promise in inhibiting tumor growth and inducing cancer cell death.[1][2] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform ongoing research and drug development in oncology.

Quantitative Analysis of Anti-Proliferative Effects

This compound has consistently demonstrated superior anti-proliferative and pro-apoptotic activity compared to other tocopherol isoforms in various cancer cell lines and animal models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of Tocopherols
Cancer Cell LineTocopherol IsoformConcentrationEffectReference
LNCaP (Prostate)δ-Tocopherol40 µM>60% inhibition of cell growth after 96h[3]
LNCaP (Prostate)α-Tocopherol40 µM~20% inhibition of cell growth after 96h[3]
LNCaP (Prostate)δ-Tocopherol40 µM~35% induction of apoptosis after 96h[3]
LNCaP (Prostate)α-Tocopherol40 µM~10% induction of apoptosis after 96h[3]
CWR-22Rv1 (Prostate)δ-Tocopherol40 µM~50% inhibition of cell growth after 96h[2]
VCaP (Prostate)δ-Tocopherol40 µM~45% inhibition of cell growth after 96h[2]
MCF-7 (Breast)δ-TocopherolNot specifiedInhibited estrogen-induced cell proliferation[4]
T47D (Breast)δ-TocopherolNot specifiedInhibited estrogen-induced cell proliferation

Note: This table presents a selection of available data. Efficacy can vary based on experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition by Dietary Tocopherols
Cancer ModelAnimal ModelDietary TocopherolDosageTumor Growth InhibitionReference
LNCaP Xenograft (Prostate)SCID Miceδ-Tocopherol0.3% in dietSignificantly smaller tumor size vs. control and α-T[3]
LNCaP Xenograft (Prostate)SCID Miceα-Tocopherol0.3% in dietNo significant inhibition of tumor growth[3]
MCF-7 Xenograft (Breast)Nu/nu Miceδ-Tocopherol0.2% in diet41% reduction in tumor volume[4]
MCF-7 Xenograft (Breast)Nu/nu Miceγ-Tocopherol0.2% in diet45% reduction in tumor volume[4]
MCF-7 Xenograft (Breast)α-Tocopherol0.2% in diet29% reduction in tumor volume[4]
NMU-induced Mammary TumorigenesisRatsδ-Tocopherol0.3% in diet32% reduction in tumor burden; 42% reduction in multiplicity[1]
NMU-induced Mammary TumorigenesisRatsγ-Tocopherol0.3% in diet33% reduction in tumor burden; 32% reduction in multiplicity[1]
NMU-induced Mammary TumorigenesisRatsα-Tocopherol0.3% in dietNo significant effect on tumor burden or multiplicity[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, this compound has been shown to suppress the activity of the androgen receptor (AR), a key driver of prostate cancer growth.[3] This leads to a downstream reduction in prostate-specific antigen (PSA) levels, a well-known AR target gene and biomarker for prostate cancer.[3]

AR_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components Delta_T δ-Tocopherol AR Androgen Receptor (AR) Delta_T->AR Inhibits PSA Prostate-Specific Antigen (PSA) AR->PSA Promotes Expression Proliferation Cell Proliferation AR->Proliferation Drives

This compound inhibits Androgen Receptor signaling.
Estrogen Receptor (ER) Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, this compound has been found to down-regulate ERα-dependent estrogen signaling. This is a crucial mechanism as estrogen signaling is a primary driver of proliferation in this breast cancer subtype.

ER_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components Delta_T δ-Tocopherol ERa Estrogen Receptor α (ERα) Delta_T->ERa Down-regulates Proliferation Cell Proliferation ERa->Proliferation Drives E2 Estrogen (E2) E2->ERa Activates

This compound down-regulates Estrogen Receptor signaling.
Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that this compound treatment leads to increased levels of cleaved caspase-3, an active form of the enzyme, in cancer cells.

Apoptosis_Pathway Delta_T δ-Tocopherol Caspase3 Caspase-3 Delta_T->Caspase3 Induces cleavage of Cleaved_Caspase3 Cleaved Caspase-3 (Active) Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

This compound induces apoptosis via caspase activation.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the anti-proliferative effects of this compound.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of tocopherols. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which produces a purple color. The intensity of the color, measured by a spectrophotometer, is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are treated with tocopherols, and then a sample of the cell suspension is mixed with trypan blue dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.[2]

Apoptosis Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Cells or tissue sections are fixed and permeabilized. Terminal deoxynucleotidyl transferase (TdT) is then used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label is then visualized by fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells.

  • Caspase-3 Activity Assay: The activation of caspase-3 is a key event in the execution phase of apoptosis. The presence of cleaved (active) caspase-3 can be detected by Western blotting using an antibody specific to the cleaved form of the enzyme. Immunohistochemistry can also be used to detect cleaved caspase-3 in tumor tissues from in vivo studies.[2]

Western Blotting

This technique is used to detect specific proteins in a sample. Cancer cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., AR, PSA, cleaved caspase-3, β-actin as a loading control). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the target proteins.

In Vivo Xenograft Studies
  • Animal Models: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used for xenograft studies as they lack a functional immune system and will not reject human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., LNCaP or MCF-7) are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors are established, mice are fed a control diet or a diet supplemented with a specific concentration of this compound (e.g., 0.2% or 0.3%).

  • Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[3][4]

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., LNCaP, MCF-7) Treatment_Vitro Treatment with δ-Tocopherol Cell_Culture->Treatment_Vitro Viability_Assay Cell Viability Assays (MTT, Trypan Blue) Treatment_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) Treatment_Vitro->Apoptosis_Assay Western_Blot Western Blotting (AR, PSA, etc.) Treatment_Vitro->Western_Blot Animal_Model Immunodeficient Mice Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_Vivo Dietary δ-Tocopherol Tumor_Implantation->Treatment_Vivo Tumor_Measurement Tumor Growth Measurement Treatment_Vivo->Tumor_Measurement IHC Immunohistochemistry (Proliferation, Apoptosis) Tumor_Measurement->IHC

General workflow for validating anti-proliferative effects.

Conclusion

References

comparison of delta-tocopherol levels in various edible oils

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Delta-Tocopherol Levels in Various Edible Oils

Introduction

Tocopherols, a class of lipid-soluble compounds collectively known as vitamin E, are essential antioxidants found naturally in vegetable oils. Among the four main isomers (alpha, beta, gamma, and delta), this compound is recognized for its potent antioxidant activity. This guide provides a comparative analysis of this compound levels in a range of commercially available edible oils, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from various studies employing high-performance liquid chromatography (HPLC) for quantification.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly across different types of edible oils, influenced by the plant source and processing methods. The following table summarizes the this compound content in several common edible oils.

Edible OilThis compound (mg/kg)Other Tocopherols Present
Soybean Oil213.0 - 1328.0α, β, γ[1][2][3][4]
Sacha Inchi Oil708.6α, γ[5]
Corn Oil0 - 30 (typically low)α, β, γ[1]
Rapeseed (Canola) Oil0 - 30 (typically low)α, γ[1][2]
Sunflower OilNot typically detectedα, β, γ[1]
Olive OilNot typically detectedα[1][2]
Grapeseed OilNot typically detectedα, β, γ[1]
Peanut OilNot typically detectedα, β, γ[1]
Linseed (Flaxseed) OilNot typically detectedγ[1]
Palm OilDetected (in crude)α, γ[3]

Note: The concentration of tocopherols can be affected by the refining process, with significant losses often occurring during deodorization.[2][3] For instance, one study noted a 45.4% loss of total tocopherols in soybean oil after refining.[3]

Experimental Protocol: Quantification of Tocopherols by HPLC

The following is a generalized methodology for the determination of tocopherol levels in edible oils, based on common practices involving High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Direct Dilution: A simple and rapid method where a known weight of the oil sample (e.g., 500 µL) is dissolved in a suitable organic solvent, such as n-hexane or a mixture of methanol and water.[6][7] The solution is then vortexed to ensure homogeneity before injection into the HPLC system.[7]

  • Saponification: This method is used to remove interfering lipids. The oil sample is heated with a solution of potassium hydroxide in ethanol. After cooling, the tocopherols are extracted with an organic solvent like n-hexane. The solvent layer is then evaporated, and the residue is redissolved in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: A normal-phase column (e.g., silica) or a reversed-phase column (e.g., C18) can be used. Normal-phase chromatography often provides better separation of the tocopherol isomers.[8]

  • Mobile Phase: For normal-phase separation, a mixture of n-hexane and isopropanol is common. For reversed-phase, methanol or a mixture of methanol and water is typically used.[6]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Tocopherols are commonly detected by UV absorbance at approximately 292-295 nm or by fluorescence detection (excitation at ~290 nm, emission at ~330 nm), which offers higher sensitivity.[9]

3. Quantification:

  • Standard Preparation: Standard solutions of alpha-, beta-, gamma-, and this compound of known concentrations are prepared in the mobile phase.

  • Calibration Curve: A calibration curve is generated by injecting the standard solutions and plotting the peak area against the concentration for each tocopherol isomer.

  • Sample Analysis: The prepared oil sample is injected into the HPLC system, and the peak areas corresponding to the different tocopherols are measured. The concentrations in the sample are then calculated using the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in edible oils using HPLC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Oil_Sample Edible Oil Sample Dilution Direct Dilution (e.g., with n-hexane) Oil_Sample->Dilution Method 1 Saponification Saponification (Optional) & Solvent Extraction Oil_Sample->Saponification Method 2 HPLC_Injection Inject into HPLC Dilution->HPLC_Injection Saponification->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Normal or Reversed-Phase) HPLC_Injection->Chromatographic_Separation Detection Detection (UV-Vis or Fluorescence) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Results This compound Concentration (mg/kg) Quantification->Results

Workflow for Tocopherol Analysis

References

A Guide to Inter-Laboratory Comparison of Delta-Tocopherol Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of delta-tocopherol in different matrices. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific application. The information presented is based on a review of published single-laboratory validation studies and proficiency testing program information.

Data Presentation: Comparative Analysis of Method Performance

The performance of the most common analytical techniques for this compound analysis—High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—are summarized below. Data is compiled from various studies to provide a comparative overview.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterHPLC-UV/VisHPLC-FLD
Linearity (R²) >0.99[1][2]>0.99[3]
Limit of Detection (LOD) 0.32 - 0.63 ppm[1][2]0.03 - 0.11 mg/kg[3]
Limit of Quantification (LOQ) 1.08 - 2.11 ppm[1][2]0.11 - 0.34 mg/kg[3]
Recovery 79.5 - 106.3%[1]74 - 91%[3]
Precision (RSD) Intra-day and Inter-day values within acceptable limits[1][2]Intra-day and Inter-day RSD: 4.2 - 15.0%[3]

Table 2: Comparison of Mass Spectrometry-Based Methods for this compound Analysis

ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99[4]>0.99[5][6]
Limit of Detection (LOD) 0.3 - 2.5 ng/mL[4]8 - 330 pg/mL[7]
Limit of Quantification (LOQ) 1.0 - 8.3 ng/mL[4]<0.2 µg/mL[5]
Recovery 83.7 - 117.2%[4]81 - 122%[5]
Precision (RSD) 1.9 - 7.5%[4]<15%[5]

Experimental Workflows and Protocols

The selection of an analytical method for this compound determination depends on factors such as the matrix, required sensitivity, and available instrumentation. Below are generalized experimental workflows and protocols for the most common techniques.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (Normal or Reversed-Phase) Injection->Separation Detection Detection (UV/Vis or FLD) Separation->Detection Quantification Quantification Detection->Quantification

A generalized workflow for this compound analysis by HPLC.

Experimental Protocol: HPLC-FLD Analysis of this compound

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., food, plasma).

    • Perform a solvent extraction, often using a mixture of hexane and ethanol, to isolate the lipid-soluble components, including this compound.[1][2]

    • The extract is then evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A normal-phase silica column or a reversed-phase C18 column can be used. Normal-phase chromatography often provides better separation of tocopherol isomers.[1][8]

    • Mobile Phase: For normal-phase separation, a mixture of n-hexane and a polar solvent like isopropanol or ethyl acetate is common.[8] For reversed-phase, methanol or acetonitrile-based mobile phases are typical.[9]

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 20-50 µL.

  • Detection:

    • A fluorescence detector (FLD) is used for high sensitivity.

    • The excitation wavelength is set to approximately 295 nm and the emission wavelength to around 325-330 nm.[3][10]

  • Quantification:

    • A calibration curve is generated using this compound standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Quantification Quantification Detection->Quantification

A generalized workflow for this compound analysis by GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Extraction of this compound from the sample matrix is performed using a suitable organic solvent.[4]

    • Derivatization: Tocopherols have low volatility and require derivatization before GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to increase their volatility.[11][12]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the separation of different components.

    • Injection: A splitless or split injection mode can be used depending on the sample concentration.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.[12][13]

  • Quantification:

    • An internal standard, such as a deuterated analog of tocopherol, is often used for accurate quantification.

    • A calibration curve is prepared using derivatized this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Solvent Extraction Cleanup Optional: Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Injection Extraction->Injection Cleanup->Injection Separation Liquid Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization Detection Tandem Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

A generalized workflow for this compound analysis by LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • A simple protein precipitation with a solvent like methanol or acetonitrile is often sufficient for plasma or serum samples.[14]

    • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for cleanup.[5][6]

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is typical.[5][14]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification:

    • Isotope-labeled internal standards are highly recommended for the most accurate and precise quantification to compensate for matrix effects and variations in instrument response.[6][14]

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Inter-Laboratory Comparison and Proficiency Testing

While this guide provides a comparison based on single-laboratory validation data, true inter-laboratory performance is assessed through proficiency testing (PT) programs. Organizations like AOAC International and FAPAS offer PT schemes for vitamin analysis in various food matrices.[15][16][17][18][19] Participation in these programs is crucial for laboratories to ensure the accuracy and comparability of their results on a global scale.[20][21] These programs often utilize established standard methods, such as those from AOAC, to assess laboratory performance.[22][23] The results from such programs, though often not publicly detailed, provide the most robust data on the reproducibility of analytical methods across different laboratories.

References

validating the protective effect of delta-tocopherol against oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Its Protective Effects and Mechanisms of Action

For researchers, scientists, and drug development professionals at the forefront of combating oxidative stress-related pathologies, the nuanced differences between antioxidant compounds are of paramount importance. While alpha-tocopherol has long been the most recognized form of Vitamin E, emerging evidence highlights the potent and often superior protective effects of its lesser-known isomer, delta-tocopherol. This guide provides an objective comparison of this compound's performance against other tocopherols and tocotrienols, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Comparative Antioxidant Activity: In Vitro Evidence

A battery of in vitro assays has been employed to quantify the radical-scavenging and reducing capabilities of various Vitamin E isomers. The data consistently demonstrates that the antioxidant activity of tocopherols is highly dependent on the specific assay's mechanism. While alpha-tocopherol may exhibit higher activity in certain assays, this compound often shows comparable or superior efficacy in others, particularly in contexts relevant to lipid peroxidation.

Antioxidant AssayThis compoundGamma-TocopherolAlpha-TocopherolBeta-TocopherolKey Findings
DPPH Radical Scavenging High ActivityHigh ActivityModerate-High ActivityModerate-High ActivityDelta and gamma-tocopherol often exhibit the strongest scavenging activity against the stable DPPH radical.[1] The number and position of methyl groups on the chromanol ring influence this activity.
Ferric Reducing Antioxidant Power (FRAP) Moderate-High Reducing PowerModerate-High Reducing PowerHigh Reducing PowerModerate-High Reducing PowerAlpha-tocopherol typically shows the highest ferric reducing power.[1]
Oxygen Radical Absorbance Capacity (ORAC) High CapacityHigh CapacityLower CapacityLower CapacityTocopherols with fewer methyl groups on the chromanol ring, like delta and gamma, tend to have higher ORAC values.[1]
Lipid Peroxidation Inhibition Strong InhibitionStrong InhibitionModerate InhibitionModerate InhibitionIn liposomal membranes, delta and gamma-tocopherol are highly effective at inhibiting lipid peroxidation.[2]

In Vivo Protective Effects: Preclinical and Clinical Insights

In vivo studies and clinical trials have begun to shed light on the potent biological activities of this compound, extending beyond simple radical scavenging. These investigations highlight its superior efficacy in mitigating inflammation and cellular damage in various disease models.

Study ModelThis compound EffectsComparative PerformanceReference
Lung Tumorigenesis (Mouse Model) Strongest inhibition of tumor growth.More active than alpha- or gamma-tocopherol.[3]
Non-Alcoholic Fatty Liver Disease (NAFLD) (Human Clinical Trial) Significant reduction in inflammatory markers (IL-6, TNF-alpha) and hepatocyte apoptosis.More potent than alpha-tocopherol in reducing inflammation and apoptosis.
Inflammatory Angiogenesis (Human Endothelial Cells) Effectively limited endothelial cell behaviors associated with angiogenesis.Showed more pronounced anti-angiogenic effects compared to alpha- and gamma-tocopherol in certain assays.[4]
Oxidative DNA Damage and Nitrotyrosine Formation (in vivo) Effectively decreased markers of oxidative damage.More active than gamma-tocopherol; alpha-tocopherol was not active.[3]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its protective effects not only through direct antioxidant action but also by modulating critical cellular signaling pathways involved in the response to oxidative stress. Two of the most significant pathways are the PI3K/Akt and Nrf2 pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Oxidative stress can dysregulate this pathway, leading to cell death. Tocopherols, including this compound, can modulate PI3K/Akt signaling to promote cell survival. Evidence suggests that this compound can inhibit the activation of Akt, a key downstream effector of PI3K, particularly in cancer cells, thereby contributing to its anti-proliferative effects.[5]

PI3K_Akt_Pathway Oxidative_Stress Oxidative Stress Receptor Receptor Tyrosine Kinase Oxidative_Stress->Receptor Growth_Factors Growth Factors Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Delta_Tocopherol δ-Tocopherol Delta_Tocopherol->Akt inhibits activation

PI3K/Akt signaling pathway and δ-tocopherol's inhibitory action.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Tocopherols can stimulate the Nrf2 signaling pathway, thereby bolstering the cell's endogenous antioxidant defenses.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Degradation Nrf2->Ub degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Maf sMaf Maf->ARE Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Delta_Tocopherol δ-Tocopherol Delta_Tocopherol->Nrf2 promotes dissociation

Nrf2 signaling pathway and δ-tocopherol's role in its activation.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed methodologies for key in vitro assays used to evaluate the protective effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • This compound and other test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and other test compounds in methanol.

    • Add 100 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Workflow Start Prepare Sample Dilutions Add_DPPH Add DPPH Solution Start->Add_DPPH Incubate Incubate (30 min, dark) Add_DPPH->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) mixed in a 10:1:1 ratio.

    • This compound and other test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and other test compounds.

    • Warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to the wells of a 96-well microplate.

    • Add 20 µL of the sample dilutions to the corresponding wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as Trolox, to quantify the results in terms of Trolox equivalents.

FRAP_Workflow Start Prepare Sample Dilutions Add_FRAP Add FRAP Reagent Start->Add_FRAP Incubate Incubate (4 min, 37°C) Add_FRAP->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Quantify Quantify using Standard Curve Measure->Quantify

Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents and Materials:

    • Fluorescein sodium salt solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • Phosphate buffer (75 mM, pH 7.4)

    • This compound and other test compounds

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and other test compounds in phosphate buffer.

    • Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.

    • Add 25 µL of the sample dilutions to the corresponding wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the area under the curve (AUC) for the fluorescence decay. The antioxidant capacity is determined by comparing the net AUC of the sample to that of a Trolox standard.

ORAC_Workflow Start Prepare Sample Dilutions Add_Fluorescein Add Fluorescein Solution Start->Add_Fluorescein Incubate Incubate (10 min, 37°C) Add_Fluorescein->Incubate Add_AAPH Add AAPH (Radical Initiator) Incubate->Add_AAPH Measure Kinetic Fluorescence Measurement Add_AAPH->Measure Calculate Calculate Area Under Curve (AUC) Measure->Calculate

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Conclusion

The presented data underscores the significant and, in many instances, superior protective effects of this compound against oxidative stress when compared to other Vitamin E isomers. Its potent antioxidant activity, coupled with its ability to modulate key cell signaling pathways, positions this compound as a promising candidate for further investigation in the development of therapeutic strategies against a wide range of oxidative stress-related diseases. For researchers in this field, a deeper understanding of the distinct properties of each tocopherol isomer is crucial for the rational design of effective antioxidant interventions.

References

Comparative Gene Expression Analysis: Unveiling the Molecular Impact of Delta-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression changes induced by delta-tocopherol, a naturally occurring isoform of vitamin E. As research increasingly points to the distinct biological activities of different tocopherol isoforms, understanding their specific effects on gene regulation is crucial for developing targeted therapeutic strategies. This document summarizes available quantitative and qualitative data, details relevant experimental methodologies, and visualizes the key signaling pathways modulated by this compound, offering an objective resource to inform further research and drug development.

Data Presentation: Quantitative and Comparative Gene Expression

While comprehensive high-throughput screening data for this compound is not as abundant as for other vitamin E isoforms, this section compiles and compares available data on its effects on gene expression, particularly within key signaling pathways.

Comparative Gene Expression of Tocopherol Isoforms

A study comparing the effects of alpha-, delta-, and gamma-tocopherols on estrogen-mediated mammary carcinogenesis revealed distinct gene regulation profiles for each isoform. While specific fold-changes for a broad range of genes are not publicly available, the study presented a clustered heatmap and Venn diagrams illustrating the overlap and unique genes regulated by each tocopherol. This qualitative comparison underscores the importance of studying each isoform's specific effects.

Table 1: Qualitative Comparison of Gene Regulation by Tocopherol Isoforms

FeatureAlpha-TocopherolThis compoundGamma-Tocopherol
Uniquely Upregulated Genes NumerousNumerousNumerous
Uniquely Downregulated Genes NumerousNumerousNumerous
Shared Upregulated Genes YesYesYes
Shared Downregulated Genes YesYesYes

Source: This table is a qualitative summary based on Venn diagrams from a comparative study. The exact numbers of regulated genes are not provided here.

This compound-Modulated Genes in Key Signaling Pathways

The following tables summarize the known effects of this compound on specific genes within the NF-κB, Nrf2, and PPAR-γ signaling pathways. The data is compiled from multiple studies and may vary depending on the experimental model and conditions.

Table 2: Modulation of NF-κB Pathway Target Genes by this compound

GeneGene NameFunctionEffect of this compound
IL8Interleukin 8Pro-inflammatory cytokineUpregulation[1]
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Inflammation, painUpregulation[1]

Table 3: Modulation of Nrf2 Pathway Target Genes by this compound

GeneGene NameFunctionEffect of this compound
GCLCGlutamate-Cysteine Ligase Catalytic SubunitGlutathione synthesisDownregulation[1]

Table 4: Modulation of PPAR-γ Activity and Target Genes by Tocopherols

Gene/ProteinGene Name/Protein NameFunctionEffect of this compound
PPARGPeroxisome Proliferator-Activated Receptor GammaMetabolism, inflammation, cell proliferationIncreased expression and/or activation
TGM1Transglutaminase 1Keratinocyte differentiationIncreased expression (as a downstream target of PPARγ)

Experimental Protocols

This section outlines a detailed methodology for conducting a comparative gene expression analysis following this compound treatment in a cancer cell line model.

Cell Culture and this compound Treatment
  • Cell Line Selection and Maintenance:

    • Select a human cancer cell line relevant to the research question (e.g., MCF-7 for breast cancer, SW480 for colon cancer).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as ethanol or DMSO.

    • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (medium with the solvent at the same final concentration) must be prepared.

  • Cell Treatment:

    • Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a confluency of 60-70%.

    • Remove the existing medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control
  • RNA Isolation:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture plate using a lysis reagent (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation with chloroform and precipitation with isopropanol.

  • RNA Quality and Quantity Assessment:

    • Resuspend the RNA pellet in RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

    • Assess the RNA integrity by gel electrophoresis or using a bioanalyzer (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 7 for downstream applications like RNA sequencing.

Gene Expression Analysis (RNA Sequencing)
  • Library Preparation:

    • Starting with high-quality total RNA, enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Quantify the prepared libraries and pool them.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for gene expression analysis.

NF_kB_Signaling cluster_nucleus DeltaT This compound IKK IKK Complex DeltaT->IKK ? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK Gene_Expression Gene Expression IL8 IL-8 Gene_Expression->IL8 PTGS2 PTGS2 (COX-2) Gene_Expression->PTGS2

Caption: NF-κB signaling pathway modulation by this compound.

Nrf2_Signaling cluster_nucleus DeltaT This compound Keap1 Keap1 DeltaT->Keap1 ? Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_Keap1->Keap1 ARE ARE GCLC GCLC Expression ARE->GCLC Downregulation

Caption: Nrf2 signaling pathway modulation by this compound.

PPARg_Signaling cluster_nucleus DeltaT This compound PPARg PPARγ DeltaT->PPARg Activation/ Increased Expression PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Nucleus Nucleus PPARg_RXR->Nucleus Binding to PPRE PPRE PPRE Target_Genes Target Gene Expression PPRE->Target_Genes TGM1 TGM1 Target_Genes->TGM1 Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound vs. Vehicle Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Delta-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Delta-Tocopherol, ensuring the integrity of your research and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety glasses or chemical safety gogglesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a risk of splashing.[1]
Hands Chemical-resistant glovesDisposable nitrile gloves are generally suitable.[2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Laboratory coatA full-length lab coat should be worn and buttoned to protect the skin.[2] For larger quantities, impervious clothing may be necessary.[3]
Respiratory Not generally required under normal useHandle in a well-ventilated area. A respirator may be necessary if handling large quantities or if vapors/aerosols are generated.[2][4]
Feet Closed-toe shoesShoes must cover the entire foot.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Cover the work surface with absorbent, disposable bench paper.[2]

  • Don the appropriate PPE as outlined in the table above.[2]

2. Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Keep the container tightly closed when not in use.[1][5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]

  • Protect from light and air.[2][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][6]

4. Spill Management:

  • Remove all sources of ignition.[3]

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand) and place it in a suitable container for disposal.[4][5]

  • For large spills, evacuate the area and ensure adequate ventilation.[3] Prevent the spill from entering drains.[3]

5. First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[1]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[3]

  • In all cases of exposure, seek medical attention if symptoms occur or persist.[1][7]

6. Disposal:

  • Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[4] This material and its container may need to be disposed of as hazardous waste.[6]

  • Do not allow the chemical to enter drains.[3]

Quantitative Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueSource(s)
Flash Point 93°C (199°F)[7]
Flash Point 255°C (491°F) (Cleveland method)[5]
Thermal Decomposition > 300°C[4]

Occupational exposure limits for this compound are generally not established.[1]

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_contingency Contingency cluster_disposal Disposal prep_space Prepare Workspace (Ventilated Area) don_ppe Don Appropriate PPE prep_space->don_ppe handle_chem Handle this compound (Avoid Contact & Aerosols) don_ppe->handle_chem store_chem Store Properly (Cool, Dry, Dark, Inert Atmosphere) handle_chem->store_chem spill_manage Spill Management handle_chem->spill_manage If Spill Occurs first_aid First Aid handle_chem->first_aid If Exposure Occurs dispose_waste Dispose of Waste per Regulations handle_chem->dispose_waste spill_manage->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delta-Tocopherol
Reactant of Route 2
Reactant of Route 2
Delta-Tocopherol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。